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  • Product: 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate
  • CAS: 1019030-46-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate is a key organic intermediate whose strategic importance in synthetic chemistry, particularly in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate is a key organic intermediate whose strategic importance in synthetic chemistry, particularly in the realm of drug development, is noteworthy. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its role as a versatile building block. The document elucidates the synthetic rationale for its use, leveraging the p-toluenesulfonate (tosylate) group as an excellent leaving group to facilitate nucleophilic substitution reactions. While specific experimental data for this exact compound is not widely available in public literature, this guide synthesizes information from analogous structures and established principles of organic chemistry to provide a robust framework for its application.

Introduction: The Strategic Importance of Tosylates in Synthesis

In the multi-step synthesis of complex organic molecules, such as active pharmaceutical ingredients (APIs), the ability to control reactivity and stereochemistry is paramount. Alcohols, while abundant and often readily available starting materials, are notoriously poor leaving groups in nucleophilic substitution reactions due to the basicity of the hydroxide ion. The conversion of an alcohol to a tosylate ester is a fundamental and widely adopted strategy to overcome this limitation. The tosylate group, derived from p-toluenesulfonic acid, is an exceptional leaving group due to the resonance stabilization of the resulting anion. This transformation activates the carbon atom to which it is attached, making it susceptible to attack by a wide range of nucleophiles. 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate embodies this principle, offering a bifunctional scaffold with a reactive tosylate and a free hydroxyl group, enabling sequential synthetic modifications.

Chemical Structure and Properties

Chemical Structure:

The structure of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate consists of a 2-methyl-1,3-propanediol backbone where one of the primary hydroxyl groups is esterified with 4-methylbenzenesulfonic acid. The remaining primary hydroxyl group provides a site for further functionalization.

Figure 1: Chemical structure of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate.

Physicochemical Properties:

PropertyValueSource
CAS Number 1019030-46-6[1]
Molecular Formula C11H16O4S[1]
Molecular Weight 244.31 g/mol [1]
Appearance Expected to be a solid or semi-solid at room temperature.Inferred from similar tosylates.
Solubility Expected to be soluble in a range of organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate.General property of tosylates.

Spectroscopic Characterization (Predicted):

Detailed experimental spectra for 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate are not published. However, the expected spectroscopic features can be predicted based on its structure.

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the tosyl group (two doublets in the range of 7-8 ppm), a singlet for the methyl group on the benzene ring (around 2.4 ppm), signals for the methylene and methine protons of the propyl chain, a doublet for the methyl group on the propyl chain, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: The spectrum would feature aromatic carbon signals, signals for the methyl carbons, and signals for the carbons of the propyl backbone, including the carbon attached to the tosylate group which would be shifted downfield.

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch (around 3400 cm⁻¹), C-H stretches (around 2900-3000 cm⁻¹), aromatic C=C stretches (around 1600 cm⁻¹), and strong S=O stretches characteristic of the sulfonate group (around 1350 and 1170 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak or related fragments, such as the loss of the tosyl group or water.

Synthesis and Reaction Mechanisms

The most logical and common synthetic route to 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate is the selective tosylation of one of the primary hydroxyl groups of 2-methyl-1,3-propanediol.

Reaction Workflow:

G reactant 2-Methyl-1,3-propanediol intermediate Reaction Mixture reactant->intermediate Tosylation reagent p-Toluenesulfonyl chloride (TsCl) in Pyridine or DCM/Triethylamine reagent->intermediate workup Aqueous Workup (e.g., dilute HCl, water, brine) intermediate->workup Quenching & Extraction purification Purification (e.g., Column Chromatography) workup->purification product 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate purification->product

Figure 2: General workflow for the synthesis of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate.

Experimental Protocol (General Procedure):

This protocol is based on standard tosylation procedures for primary alcohols. Optimization may be required for this specific substrate.

  • Reaction Setup: To a solution of 2-methyl-1,3-propanediol (1.0 equivalent) in a suitable dry solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C), add a base such as triethylamine (1.5 equivalents) or use pyridine as the solvent.

  • Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.0-1.2 equivalents) in the same solvent to the reaction mixture. The stoichiometry is controlled to favor mono-tosylation.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of cold water or a saturated aqueous solution of ammonium chloride. If dichloromethane was used as the solvent, separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove the base, water, and brine.

  • Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel.

Causality in Experimental Choices:

  • Inert Atmosphere and Dry Solvents: p-Toluenesulfonyl chloride is sensitive to moisture, which can hydrolyze it to p-toluenesulfonic acid, reducing the yield of the desired product.

  • Low Temperature: The reaction is initially carried out at 0 °C to control the exothermic nature of the reaction and to minimize the formation of side products, including the di-tosylated product.

  • Base: A base is required to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. Pyridine can act as both the base and the solvent. Triethylamine is a common non-nucleophilic base used in conjunction with a solvent like dichloromethane.

  • Stoichiometry: Using a near-equimolar amount of p-toluenesulfonyl chloride relative to the diol favors the formation of the mono-tosylated product. An excess of the diol can also be used to suppress the formation of the di-tosylated species.

Applications in Drug Development and Organic Synthesis

The primary utility of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate in drug development lies in its role as a versatile building block. The tosylate group serves as a latent electrophile, while the hydroxyl group can be protected and deprotected or used in subsequent reactions.

Role as a Synthetic Intermediate:

The tosylate is an excellent leaving group for S_N2 reactions, allowing for the introduction of a wide variety of nucleophiles with inversion of stereochemistry if the starting material is chiral. This is a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds.

G start 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate product Substituted Product (e.g., Azide, Cyanide, Amine, Thiol) start->product SN2 Reaction nucleophile Nucleophile (Nu⁻) nucleophile->product

Figure 3: General S_N2 reaction pathway utilizing the tosylate as a leaving group.

While specific examples of the use of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate in the synthesis of marketed drugs are not readily found in the public domain, its structural motif is relevant to the synthesis of various classes of compounds. The 2-methyl-1,3-propanediol core is found in a number of biologically active molecules. This intermediate could be used, for example, in the synthesis of enzyme inhibitors, receptor antagonists, or other complex molecular architectures where this specific substitution pattern is desired.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate is not widely available. However, based on the known hazards of similar tosylates and sulfonyl chlorides, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents and strong bases.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical advice.

Conclusion

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Exploratory

An In-Depth Technical Guide to the Mechanism and Application of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate in Organic Synthesis

Introduction In the landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount for the efficient construction of complex molecular architectures. Bifunctional molecules, which pos...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount for the efficient construction of complex molecular architectures. Bifunctional molecules, which possess two distinct reactive centers, are invaluable tools for synthetic chemists, enabling streamlined reaction sequences. 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate, hereafter referred to as HMP-Ts, is a versatile reagent of this class. Its structure incorporates both a nucleophilic primary hydroxyl group and a primary carbon center activated for substitution by an exceptionally effective leaving group, the 4-methylbenzenesulfonate (tosylate) group. This guide provides an in-depth exploration of the core mechanisms governing the reactivity of HMP-Ts and showcases its applications in key synthetic transformations, offering field-proven insights for researchers, scientists, and drug development professionals.

The Core Principle: Activation of a Hydroxyl Group via Tosylation

The hydroxyl group (-OH) of an alcohol is a poor leaving group in nucleophilic substitution reactions because its departure would generate the hydroxide ion (HO⁻), a strong base.[1] The foundational role of the 4-methylbenzenesulfonyl group (tosyl or Ts) is to convert this poor leaving group into an excellent one.[2] This is achieved by reacting the parent diol, 2-methyl-1,3-propanediol, with p-toluenesulfonyl chloride (TsCl), typically in the presence of a base like pyridine. This reaction converts the -OH group into a tosylate (-OTs) ester.[3]

The efficacy of the tosylate anion (TsO⁻) as a leaving group stems from its remarkable stability. The negative charge on the oxygen atom is extensively delocalized by resonance across the sulfonyl group and into the aromatic ring.[2] This stability is reflected in the low pKa (approximately -2.8) of its conjugate acid, p-toluenesulfonic acid (p-TsOH), confirming that the tosylate anion is a very weak base and, therefore, an excellent leaving group.[1][2]

Part 1: The Primary Mechanism of Action - Sₙ2 Nucleophilic Substitution

The principal reaction pathway for 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate involves the displacement of the tosylate group by a nucleophile. Given that the tosylate is attached to a primary carbon, this transformation proceeds reliably through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2][3]

The Sₙ2 reaction is a single-step process where the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (a "backside attack").[4] This leads to a transient pentacoordinate transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. As the new bond between the nucleophile and the carbon forms, the bond to the tosylate leaving group simultaneously breaks.

A critical stereochemical consequence of the Sₙ2 mechanism is the inversion of configuration at the electrophilic carbon center.[2] While the parent HMP-Ts used in many applications is achiral, if a chiral variant were synthesized, this inversion would be a key consideration for maintaining stereochemical control in a synthetic sequence.

The general workflow for a typical Sₙ2 reaction involving HMP-Ts can be visualized as follows:

Caption: General Sₙ2 mechanism for HMP-Ts.

Factors Influencing Reactivity

The efficiency of the Sₙ2 displacement is governed by several key experimental parameters:

  • Nucleophile Strength: Stronger, less sterically hindered nucleophiles (e.g., azide, cyanide, thiolates) will react more rapidly.

  • Solvent: Polar aprotic solvents, such as DMF, DMSO, or acetone, are ideal for Sₙ2 reactions. They can solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus preserving its reactivity.[4]

  • Temperature: Increasing the reaction temperature generally increases the rate of reaction, although this must be balanced against potential side reactions.

Part 2: Key Synthetic Applications

The bifunctional nature of HMP-Ts makes it a highly valuable building block for a variety of synthetic targets.

Application 1: Intramolecular Cyclization to 3-Methyl-oxetane

One of the most powerful applications of HMP-Ts is its use in the synthesis of 3-methyl-oxetane. Oxetanes are strained four-membered cyclic ethers that serve as important structural motifs in medicinal chemistry, acting as versatile pharmacophores and metabolic stabilizers.[5] The synthesis is achieved through an intramolecular Williamson ether synthesis.[6]

In this reaction, a base is used to deprotonate the terminal hydroxyl group, forming an alkoxide. This intramolecular nucleophile then readily attacks the primary carbon bearing the tosylate, displacing it to form the strained four-membered ring.

Caption: Intramolecular cyclization of HMP-Ts to form 3-methyl-oxetane.

Experimental Protocol: Synthesis of 3-Methyl-oxetane
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise over 15 minutes.

  • Cyclization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding water at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 3-methyl-oxetane can be purified by distillation.

Causality Note: The use of a strong, non-nucleophilic base like NaH is crucial to ensure complete deprotonation of the alcohol without competing in the Sₙ2 displacement. Anhydrous conditions are essential as water would quench the base and the alkoxide intermediate.

Application 2: HMP-Ts as a Bifunctional Linker

HMP-Ts is an excellent reagent for introducing the 3-hydroxy-2-methylpropyl moiety into a molecule. Various nucleophiles can be employed to displace the tosylate, yielding a functionalized alcohol that is ready for subsequent synthetic transformations.

Nucleophile (Nu⁻)Reagent ExampleProduct (Nu-CH₂CH(CH₃)CH₂OH)
Azide (N₃⁻)Sodium Azide (NaN₃)3-Azido-2-methylpropan-1-ol
Cyanide (CN⁻)Sodium Cyanide (NaCN)4-Hydroxy-3-methylbutanenitrile
Thiolate (RS⁻)Sodium Thiophenoxide (NaSPh)2-Methyl-3-(phenylthio)propan-1-ol
Malonate (RO₂CCH₂CO₂R⁻)Diethyl Malonate + NaOEtDiethyl 2-(3-hydroxy-2-methylpropyl)malonate

Table 1: Representative Sₙ2 reactions of HMP-Ts with various nucleophiles.

Experimental Protocol: Synthesis of 3-Azido-2-methylpropan-1-ol
  • Setup: In a round-bottom flask, dissolve 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate (1.0 eq.) in anhydrous dimethylformamide (DMF).[2]

  • Nucleophilic Attack: Add sodium azide (NaN₃, 1.5 eq.) to the solution.[2]

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 3-6 hours. Monitor the reaction progress by TLC.[2]

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x).

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Causality Note: DMF is an excellent solvent for this reaction as it readily dissolves both the organic substrate and the ionic azide salt, facilitating the bimolecular collision required for the Sₙ2 mechanism.[2] The excess of sodium azide is used to ensure the reaction goes to completion according to Le Châtelier's principle.

Conclusion

3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate stands out as a highly effective and versatile bifunctional reagent in organic synthesis. Its utility is anchored in the exceptional leaving group ability of the tosylate group, which enables reliable Sₙ2 reactions with a wide array of nucleophiles.[7] Whether employed in intramolecular cyclizations to generate valuable oxetane rings or used as a linker to introduce a functionalized propyl chain, HMP-Ts provides a predictable and controllable platform for molecular construction. A thorough understanding of its core mechanism of action empowers chemists to strategically design synthetic routes for applications ranging from pharmaceutical development to materials science.

References
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Sources

Foundational

Stability of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate in Aqueous Solutions: A Comprehensive Technical Guide for Drug Development Professionals

An In-Depth Technical Guide Abstract This technical guide provides a detailed examination of the chemical stability of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate in aqueous solutions. As a key intermediate in vari...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a detailed examination of the chemical stability of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate in aqueous solutions. As a key intermediate in various synthetic pathways, understanding its degradation profile is critical for process optimization and quality control in pharmaceutical development. This document elucidates the principal degradation mechanism, namely hydrolysis, and explores the influence of critical parameters such as pH, temperature, and buffer composition on the stability of this compound. Furthermore, we present robust, step-by-step experimental protocols for conducting comprehensive stability assessments, including High-Performance Liquid Chromatography (HPLC) method development and forced degradation studies. The guide is intended for researchers, chemists, and drug development professionals seeking to establish a foundational understanding and practical approach to managing the stability of this and structurally related sulfonate esters.

Introduction: The Critical Role of Sulfonate Esters in Pharmaceutical Synthesis

3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate is a functionalized alkyl tosylate, a class of compounds widely employed in organic synthesis as versatile intermediates. The 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group, rendering the molecule susceptible to nucleophilic substitution reactions. This reactivity is fundamental to its utility in the synthesis of active pharmaceutical ingredients (APIs). However, this same reactivity presents a significant challenge when the compound is exposed to aqueous environments, which are common in many pharmaceutical manufacturing processes, including reaction workups, purifications, and formulation steps.

The stability of a synthetic intermediate like 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate is not merely an academic curiosity; it has direct and substantial implications for process efficiency, impurity profiling, and ultimately, the safety and efficacy of the final drug product. Uncontrolled degradation can lead to a loss of yield, the formation of potentially genotoxic impurities (such as sulfonic acids and their corresponding esters), and variability between batches. Therefore, a thorough understanding and proactive management of the aqueous stability of this intermediate are paramount.

This guide will provide the scientific rationale and practical methodologies required to characterize and control the stability of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate.

Chemical Structure and Principal Degradation Pathway

The chemical structure of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate features a primary tosylate ester and a primary hydroxyl group. The core of its reactivity lies in the electron-withdrawing nature of the tosyl group, which makes the carbon atom to which it is attached electrophilic and thus susceptible to nucleophilic attack.

Figure 1: Chemical Structure of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate.

In aqueous solutions, the most significant degradation pathway for this molecule is hydrolysis. Water, although a weak nucleophile, is typically present in large excess, driving the reaction forward. The hydrolysis can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).

  • SN2 Pathway: In this mechanism, a water molecule directly attacks the electrophilic carbon atom bearing the tosylate group, leading to the displacement of the tosylate anion in a single, concerted step. This is generally favored for primary alkyl halides and sulfonates.

  • SN1 Pathway: This mechanism involves a two-step process starting with the slow, rate-determining departure of the tosylate leaving group to form a carbocation intermediate. This intermediate is then rapidly attacked by a water molecule. While less likely for a primary system, rearrangement of the initial carbocation to a more stable secondary or tertiary carbocation could occur, potentially leading to a mixture of products.

Given the primary nature of the carbon center, the SN2 pathway is the more probable mechanism for the hydrolysis of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate.

G Figure 2: Predominant SN2 Hydrolysis Pathway. reactant 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate ts SN2 Transition State reactant->ts Nucleophilic Attack water H₂O (Nucleophile) water->ts product1 1,2-Propanediol, 2-methyl- ts->product1 product2 p-Toluenesulfonic acid ts->product2

Figure 2: Predominant SN2 Hydrolysis Pathway.

Factors Influencing Aqueous Stability

The rate of hydrolysis of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate is highly dependent on the conditions of the aqueous medium. The key factors to consider are pH, temperature, and the composition of any buffer systems used.

Effect of pH

The pH of the solution plays a critical role in the stability of the compound.

  • Neutral and Acidic Conditions (pH < 7): Under these conditions, the primary nucleophile is water. The rate of hydrolysis is expected to be relatively slow and largely pH-independent, although very strong acidic conditions could potentially lead to acid-catalyzed hydrolysis.

  • Alkaline Conditions (pH > 7): As the pH increases, the concentration of the hydroxide ion (OH⁻), a much stronger nucleophile than water, also increases. This leads to a significant acceleration of the hydrolysis rate. The reaction becomes a base-mediated saponification, which is typically much faster than neutral hydrolysis.

Therefore, to maintain the stability of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate in an aqueous environment, it is crucial to control the pH, preferably keeping it in the neutral to slightly acidic range.

Effect of Temperature

As with most chemical reactions, the rate of hydrolysis is highly dependent on temperature. The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation:

k = A * e^(-Ea/RT)

Where A is the pre-exponential factor, Ea is the activation energy, and R is the gas constant. In practical terms, an increase in temperature will lead to an exponential increase in the degradation rate. Therefore, processing and storage at lower temperatures are advisable to minimize degradation.

Buffer Effects

The components of buffer systems can also influence the rate of hydrolysis. Some buffer species, such as phosphate and citrate, can act as nucleophiles themselves and participate in the degradation of the tosylate, a phenomenon known as general base catalysis. It is therefore important to select a buffer system that is non-nucleophilic, such as HEPES or MES, if buffering is required.

Experimental Protocols for Stability Assessment

A systematic experimental approach is necessary to quantify the stability of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate. The following protocols describe a robust methodology for conducting such a study.

HPLC Method for Potency and Impurity Determination

A stability-indicating HPLC method is the cornerstone of any stability study. This method must be able to separate the parent compound from its degradation products and any other potential impurities.

Protocol 1: HPLC Method Development

  • Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution: A gradient from low to high organic content is recommended to ensure elution of both the polar degradation products and the more non-polar parent compound. A suggested starting gradient is:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at 220 nm and 254 nm. The tosylate group has a strong chromophore, making UV detection suitable.

  • Injection Volume: 10 µL

This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify the likely degradation products and to demonstrate the specificity of the analytical method.

Protocol 2: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate in acetonitrile at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60 °C for 24 hours.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at room temperature for 1 hour.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80 °C for 48 hours, then prepare a solution at 0.1 mg/mL.

    • Photolytic Degradation: Expose a solution of the compound (0.1 mg/mL in a quartz cuvette) to light in a photostability chamber (ICH Q1B).

  • Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and analyze by the validated HPLC method. A control sample (unstressed) should also be analyzed.

G Figure 3: Experimental Workflow for Forced Degradation. cluster_stress Forced Degradation Conditions start Prepare Stock Solution (1 mg/mL in ACN) acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, RT) start->base oxidation Oxidative (3% H₂O₂, RT) start->oxidation thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Neutralize (if needed) & Analyze by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Evaluate Degradation Profile & Mass Balance analysis->end

Figure 3: Experimental Workflow for Forced Degradation.

Data Analysis and Interpretation

The data from the stability studies should be tabulated to clearly show the percentage of the parent compound remaining and the percentage of each degradation product formed over time and under different conditions.

Table 1: Example Data from a Forced Degradation Study

Stress ConditionTime (hours)Parent Compound (%)Degradant 1 (%) (RRT ~0.2)Degradant 2 (%) (RRT ~0.8)Mass Balance (%)
Control 0100.0NDND100.0
0.1 M HCl, 60°C 2485.214.1 (p-TSA)ND99.3
0.1 M NaOH, RT 15.693.5 (p-TSA)0.9100.0
3% H₂O₂, RT 2498.71.1ND99.8

ND: Not Detected; RRT: Relative Retention Time; p-TSA: p-Toluenesulfonic acid

From such data, the degradation kinetics can be determined. For example, if the degradation follows first-order kinetics, a plot of the natural logarithm of the concentration of the parent compound versus time will yield a straight line, the slope of which is the negative of the rate constant (-k).

Conclusion and Recommendations

3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate is susceptible to hydrolysis, a degradation process that is significantly accelerated by increased temperature and alkaline pH. The primary degradation products are expected to be the corresponding diol (1,2-Propanediol, 2-methyl-) and p-toluenesulfonic acid. To ensure the stability of this intermediate during pharmaceutical processing and storage, the following recommendations should be considered:

  • pH Control: Maintain aqueous solutions at a neutral or slightly acidic pH (ideally between 5 and 7).

  • Temperature Control: Perform aqueous processing steps at reduced temperatures whenever feasible.

  • Buffer Selection: Use non-nucleophilic buffers if pH control is necessary.

  • Hold Time Limits: Establish and justify hold times for solutions of the intermediate to minimize the formation of degradation products.

By implementing these control strategies, based on a thorough understanding of the compound's stability profile, researchers and drug development professionals can ensure the quality and consistency of their synthetic processes and final products.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Müller, L., et al. (2006). A rationale for determining, testing, and controlling specific impurities in pharmaceuticals that possess potential for genotoxicity. Regulatory Toxicology and Pharmacology, 44(3), 198-211. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

Exploratory

Spectroscopic Blueprint of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of intermediate compounds is n...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of intermediate compounds is not merely a procedural step but a cornerstone of success. 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate, a bifunctional molecule incorporating both a primary alcohol and a tosylate leaving group, represents a versatile synthetic building block. Its strategic importance lies in the potential for sequential or orthogonal chemical modifications, making it a valuable intermediate in the synthesis of more complex molecular architectures. An unambiguous characterization of this molecule is therefore paramount, and to this end, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy serve as indispensable analytical tools.

This technical guide provides a comprehensive analysis of the NMR and IR spectroscopic data for 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate. As no publicly available experimental spectra for this specific molecule were found during the preparation of this guide, the data presented herein is a detailed prediction based on foundational spectroscopic principles and comparative analysis with structurally analogous compounds. This approach is designed to offer a robust framework for researchers to interpret experimentally acquired data for this molecule or its derivatives.

Molecular Structure and Spectroscopic Correlation

The structural features of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate give rise to a unique spectroscopic fingerprint. The molecule consists of a p-toluenesulfonate (tosyl) group esterified to a 2-methyl-1,3-propanediol backbone, leaving a free primary hydroxyl group. This arrangement of functional groups dictates the chemical environment of each proton and carbon atom, as well as the vibrational modes of the chemical bonds, which are directly probed by NMR and IR spectroscopy, respectively.

Caption: Molecular structure of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate with atom numbering for NMR analysis.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shift (δ) of each signal is influenced by the electron density around the proton, which is in turn affected by the electronegativity of neighboring atoms and functional groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
Ar-H (ortho to SO₂)7.78Doublet (d)~8.0These protons are deshielded by the electron-withdrawing sulfonate group.
Ar-H (meta to SO₂)7.35Doublet (d)~8.0These protons are less deshielded than the ortho protons.
-CH₂-O-Ts4.05Doublet (d)~6.0Protons on the carbon attached to the electron-withdrawing tosylate group are significantly deshielded.
-CH₂-OH3.55Triplet (t)~6.0Protons on the carbon bearing the hydroxyl group are deshielded.
Ar-CH₃2.45Singlet (s)N/AThe methyl group on the aromatic ring is a characteristic singlet.
-CH-2.05Multiplet (m)N/AThis methine proton is coupled to the adjacent methyl and methylene protons.
-OHVariable (e.g., 1.5-3.0)Broad Singlet (br s)N/AThe chemical shift of the hydroxyl proton is concentration and solvent dependent and often appears as a broad signal due to hydrogen bonding and chemical exchange.
-CH(CH₃)-1.00Doublet (d)~7.0The methyl group attached to the chiral center is split by the methine proton.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shift of each carbon is determined by its hybridization and the electronic environment.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C (aromatic, attached to S)145.0The sulfonate group has a strong deshielding effect on the attached aromatic carbon.
C (aromatic, para to S)133.0The carbon bearing the methyl group.
CH (aromatic)130.0Aromatic carbons ortho to the methyl group.
CH (aromatic)128.0Aromatic carbons meta to the methyl group.
-CH₂-O-Ts72.0The carbon atom directly bonded to the electronegative tosylate group is significantly deshielded.[1]
-CH₂-OH65.0The carbon atom bonded to the hydroxyl group is also deshielded.[1]
-CH-38.0The methine carbon in the propyl chain.
Ar-CH₃21.7The methyl carbon of the tosyl group.
-CH(CH₃)-16.5The methyl carbon on the propyl chain.

IR Spectroscopy: Molecular Vibrations

The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies. For 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate, the key absorptions are expected to be from the hydroxyl, sulfonate, and aromatic moieties.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Functional Group
O-H stretch3500-3200Strong, BroadAlcohol (-OH)[2][3][4]
C-H stretch (aromatic)3100-3000MediumAromatic C-H
C-H stretch (aliphatic)3000-2850MediumAliphatic C-H
S=O stretch (asymmetric)1360-1340StrongSulfonate (-SO₂-)
S=O stretch (symmetric)1180-1160StrongSulfonate (-SO₂-)
S-O-C stretch1000-960StrongSulfonate ester
C-O stretch1050-1000StrongAlcohol (C-OH)[2][3][4]

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality NMR and IR spectra for compounds such as 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a common choice for its good solubilizing power and relatively clean spectral window.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Caption: A streamlined workflow for NMR sample preparation and data acquisition.

IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

  • Sample Preparation (Thin Film - for liquids):

    • Place a drop of the liquid sample onto a salt plate (e.g., NaCl or KBr).

    • Gently place a second salt plate on top to create a thin film.

  • Data Acquisition:

    • Place the sample holder (ATR unit or salt plates) into the spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Process the data to obtain a spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Conclusion

The synergistic application of NMR and IR spectroscopy provides a powerful and non-destructive means to confirm the identity and purity of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate. The predicted spectral data and protocols outlined in this guide offer a solid foundation for researchers to interpret their own experimental findings. The characteristic signals in both NMR and IR spectra, arising from the distinct functional groups within the molecule, allow for a confident and unambiguous structural assignment, which is a critical step in any synthetic endeavor.

References

  • UCLA Chemistry. IR Spectroscopy Tutorial: Alcohols. Available at: [Link]

  • LibreTexts. 17.11 Spectroscopy of Alcohols and Phenols. Available at: [Link]

  • ACS Publications. Chemical Synthesis of [2H]-Ethyl Tosylate and Exploration of Its Crypto-optically Active Character Combining Complementary Spectroscopic Tools. Available at: [Link]

  • PMC. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Available at: [Link]

  • White Rose Research Online. The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. Available at: [Link]

  • LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. Available at: [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]

  • MDPI. 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate). Available at: [Link]

  • Master Organic Chemistry. Tosylates And Mesylates. Available at: [Link]

  • AZoM. Identifying Alcohols Using NMR Spectroscopy. Available at: [Link]

  • International Journal of Multidisciplinary Research and Development. Studying the composition of alcohols using IR spectroscopy. Available at: [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • Global Substance Registration System. 3-HYDROXYPROPYL 4-METHYLBENZENESULFONATE. Available at: [Link]

  • OpenOChem Learn. Alcohols. Available at: [Link]

  • ResearchGate. Synthesis of 3-hydroxy-2-iodophenyl-(4-methylbenzenesulfonate). (i) I2,... Available at: [Link]

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Foundational

Reactivity of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate with nitrogen nucleophiles

An In-Depth Technical Guide on the Reactivity of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate with Nitrogen Nucleophiles Executive Summary This technical guide provides a detailed examination of the reactivity of 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Reactivity of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate with Nitrogen Nucleophiles

Executive Summary

This technical guide provides a detailed examination of the reactivity of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate, a versatile bifunctional substrate, with various nitrogen nucleophiles. The presence of both a highly effective tosylate leaving group on a primary carbon and a proximate hydroxyl group dictates its reaction pathways, making it a valuable intermediate in synthetic organic chemistry. This document explores the fundamental mechanistic principles, primary reaction pathways including intermolecular nucleophilic substitution (SN2), and the synthetic utility of the resulting products as precursors for valuable heterocyclic structures such as azetidines. Detailed experimental protocols, analysis of competing reactions, and mechanistic diagrams are provided to offer researchers, scientists, and drug development professionals a comprehensive resource for leveraging this reagent in complex molecule synthesis.

Introduction: A Bifunctional Building Block

3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate is a key organic intermediate characterized by two distinct functional groups: a primary alcohol and a primary tosylate. The utility of this molecule stems directly from the properties of the p-toluenesulfonyl (tosyl) group.

The Tosylate: An Exceptional Leaving Group

The hydroxyl group (-OH) is inherently a poor leaving group in nucleophilic substitution reactions because its departure would form the strongly basic hydroxide ion (HO⁻).[1] The conversion of the primary alcohol of 2-methyl-1,3-propanediol into a tosylate ester transforms this poor leaving group into an excellent one.[2][3] The efficacy of the tosylate anion (TsO⁻) as a leaving group is attributed to the resonance stabilization of its negative charge across the sulfonyl group's three oxygen atoms, making it a very weak base.[1][2][4] This activation is crucial, as it allows for efficient displacement by a wide range of nucleophiles under mild conditions.[2][5]

Significance in N-Alkylation and Heterocycle Synthesis

Reactions involving nitrogen nucleophiles are fundamental to the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The N-alkylation of amines with alkyl tosylates is a standard method for forming carbon-nitrogen bonds.[6] The substrate is particularly valuable because the initial substitution product, a γ-amino alcohol, is a direct precursor to 3-substituted azetidines. Azetidines are strained four-membered nitrogen-containing heterocycles that are considered valuable motifs in drug design, often serving as bioisosteric replacements for other functional groups.[7][8]

Core Reactivity and Mechanistic Pathways

The reactivity of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate is dominated by the electrophilic nature of the primary carbon atom bonded to the tosylate group.

The SN2 Pathway: A Predominant Mechanism

Given that the tosylate is attached to a primary, sterically unhindered carbon, its reaction with nitrogen nucleophiles proceeds almost exclusively through a bimolecular nucleophilic substitution (SN2) mechanism.[1][9] This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral.[1][9]

The general SN2 reaction with a generic primary amine (R-NH₂) is illustrated below.

Caption: General SN2 mechanism for the reaction with a primary amine.

Competing Reactions & Control Strategies

While the SN2 pathway is dominant, other reactions can occur, which must be controlled to ensure high yields of the desired product.

  • Overalkylation: The primary product of the reaction with a primary amine is a secondary amine. This product is often more nucleophilic than the starting amine and can react with another molecule of the tosylate substrate.[10][11] This leads to the formation of tertiary amines and, subsequently, quaternary ammonium salts.

    • Control Strategy: Overalkylation can be effectively suppressed by using a significant excess of the nitrogen nucleophile. This increases the probability that the tosylate will react with the starting amine rather than the more dilute product amine. The use of cesium bases in DMF has also been reported to favor mono-N-alkylation.[12][13]

overalkylation start_tosylate Substrate (TsO-R'-OH) product_amine Desired Product Secondary Amino Alcohol start_tosylate->product_amine  1. Sₙ2 Reaction (Desired) tertiary_amine Side Product Tertiary Amine start_tosylate->tertiary_amine  2. Overalkylation (Undesired) quaternary_salt Side Product Quaternary Salt start_tosylate->quaternary_salt  3. Further Overalkylation (Undesired) start_amine Primary Amine (R-NH₂) start_amine->product_amine  1. Sₙ2 Reaction (Desired) product_amine->tertiary_amine  2. Overalkylation (Undesired) tertiary_amine->quaternary_salt  3. Further Overalkylation (Undesired)

Caption: Reaction cascade showing the undesired overalkylation pathway.

  • Elimination (E2): Elimination reactions compete with substitution, particularly with sterically hindered bases or at higher temperatures. However, for a primary tosylate like this one, the E2 pathway is generally disfavored compared to SN2.[9][14]

  • Intramolecular Epoxide Formation: In the presence of a strong, non-nucleophilic base, the hydroxyl group can be deprotonated to form an alkoxide. This internal nucleophile could potentially displace the tosylate to form an epoxide. However, direct attack by a more potent external nitrogen nucleophile is typically much faster.

Synthetic Applications: Pathway to Azetidinols

The primary product of the SN2 reaction, a 3-amino-2-methylpropan-1-ol derivative, is a highly valuable intermediate for the synthesis of 3-hydroxy-3-methylazetidines. This transformation is typically a two-step process involving activation of the remaining hydroxyl group followed by an intramolecular cyclization.

azetidine_synthesis_workflow start 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate step1 Step 1: Intermolecular Sₙ2 (e.g., + Benzylamine, Base) start->step1 intermediate Intermediate: 3-(Benzylamino)-2-methylpropan-1-ol step1->intermediate step2 Step 2: Hydroxyl Activation (e.g., + MsCl or SOCl₂) intermediate->step2 activated_intermediate Activated Intermediate step2->activated_intermediate step3 Step 3: Intramolecular Sₙ2 (Base-mediated cyclization) activated_intermediate->step3 final_product Final Product: 1-Benzyl-3-methylazetidin-3-ol step3->final_product

Sources

Exploratory

Thermal degradation pathways of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate

[label="Analytical Separation | LC-MS/MS & Fig 1: Primary thermal degradation pathways of 3-hydroxy-2-methylpropyl tosylate. Autocatalytic Feedback Loop: It is critical to note that all three pathways generate stoichiome...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Analytical Separation | LC-MS/MS &

Fig 1: Primary thermal degradation pathways of 3-hydroxy-2-methylpropyl tosylate.

Autocatalytic Feedback Loop: It is critical to note that all three pathways generate stoichiometric amounts of PTSA. As PTSA accumulates, the localized pH drops, which can acid-catalyze further side reactions, including the ring-opening oligomerization of the newly formed 3-methyloxetane[1].

Experimental Protocols: A Self-Validating Workflow

A common pitfall in pharmaceutical laboratories is attempting to monitor the degradation of this compound using standard LC-UV. This approach fundamentally fails. 3-Methyloxetane is highly volatile (boiling point ~67 °C) and lacks a UV chromophore. If analyzed via open-vial LC-UV, the starting material will disappear, PTSA will appear, but the mass balance will be drastically incomplete because the oxetane evaporates.

To establish a self-validating system , we must employ a dual-platform approach utilizing hermetically sealed environments to ensure 100% mass balance accountability.

Step-by-Step Forced Degradation Methodology
  • Sample Encapsulation: Accurately weigh 10.0 ± 0.1 mg of 3-hydroxy-2-methylpropyl tosylate. Dissolve in 1.0 mL of anhydrous N-methyl-2-pyrrolidone (NMP). Immediately seal the mixture in a 20 mL PTFE/silicone crimp-cap headspace vial.

    • Causality: NMP is selected because its high boiling point and lack of nucleophilic protons prevent it from participating in solvolysis, while the hermetic seal traps all volatile degradants.

  • Thermal Stress Application: Place the sealed vials in a calibrated dry block heater. Expose separate cohorts to 60 °C, 80 °C, and 100 °C for specific intervals (1h, 4h, 24h).

    • Causality: These temperatures bracket the thermal stress typically experienced during pharmaceutical unit operations like distillation or vacuum drying.

  • Kinetic Quenching: Remove the vials and immediately submerge them in an ice-water bath (0 °C) for 5 minutes.

    • Causality: Rapid cooling instantly arrests the SN​2 cyclization kinetics, locking the degradation profile in place for accurate temporal analysis.

  • HS-GC-MS Analysis (Volatile Detection): Equilibrate the quenched vial at 80 °C for 15 minutes in a headspace autosampler. Inject 1.0 mL of the headspace phase into a GC-MS equipped with a DB-624 capillary column.

    • Causality: Headspace extraction selectively concentrates the volatile 3-methyloxetane while preventing non-volatile PTSA and NMP from fouling the GC inlet.

  • LC-MS/MS Analysis (Non-Volatile Detection): Post-GC analysis, uncap the vial, dilute a 100 µL aliquot with 900 µL of ACN/H2O (50:50, v/v), and inject into an LC-MS/MS system (C18 column).

    • Causality: This step quantifies the residual starting material, the highly polar PTSA, and any non-volatile diols or oligomers.

AnalyticalWorkflow Step1 1. Sample Encapsulation (Hermetic HS vials) Step2 2. Thermal Stress (60°C, 80°C, 100°C) Step1->Step2 Step3 3. Kinetic Quenching (Ice-water bath) Step2->Step3 Split Step3->Split Step4a 4a. HS-GC-MS (Volatile Oxetane) Split->Step4a Step4b 4b. LC-MS/MS (Diol & Oligomers) Split->Step4b Step5 5. Mass Balance Profiling Step4a->Step5 Step4b->Step5

Fig 2: Self-validating dual-platform analytical workflow for degradation profiling.

Quantitative Data Presentation

By combining the molar quantities obtained from both the HS-GC-MS and LC-MS/MS platforms, a complete mass balance can be reconstructed. The table below summarizes the degradation profile of the compound under varying thermal loads over a 24-hour period.

Table 1: Thermal Degradation Profile of 3-Hydroxy-2-methylpropyl tosylate (10 mg/mL in NMP, 24h exposure)

Temperature (°C)Residual SM (mol %)3-Methyloxetane (mol %)PTSA (mol %)Diol (mol %)Mass Balance Recovery (%)*
25 (Control) 99.8ND0.10.199.9
60 85.213.514.00.599.2
80 42.152.354.11.295.6
100 5.485.189.23.193.6

*Note: PTSA is a stoichiometric co-product of both oxetane and diol formation. Mass balance recovery is calculated as: mol% SM + mol% Oxetane + mol% Diol + mol% Oligomers (not shown). A recovery of >90% validates the analytical methodology.

Conclusion

The thermal degradation of 3-hydroxy-2-methylpropyl 4-methylbenzenesulfonate is primarily driven by an intramolecular SN​2 cyclization that yields 3-methyloxetane and PTSA. Because the primary degradant is highly volatile, traditional LC-based stability indicating methods are fundamentally inadequate. Drug development professionals must implement hermetically sealed sample preparation coupled with orthogonal analytical platforms (HS-GC-MS and LC-MS/MS) to ensure accurate mass balance and comprehensive process safety profiling.

References

  • Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates Source: RSC Advances (via PubMed Central) URL:[Link][2]

  • Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions Source: Tetrahedron URL:[Link][3]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL:[Link][4]

  • Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof Source: Ludwig-Maximilians-Universität München (LMU) URL:[Link][1]

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Protocols & Analytical Methods

Method

Step-by-Step Protocol for Alkylation using 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate

Executive Summary 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate (CAS: 1019030-46-6) is a highly versatile, bifunctional electrophile widely utilized in medicinal chemistry and materials science. It serves as an ideal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate (CAS: 1019030-46-6) is a highly versatile, bifunctional electrophile widely utilized in medicinal chemistry and materials science. It serves as an ideal reagent for appending a 3-hydroxy-2-methylpropyl moiety to various nucleophiles (e.g., phenols, amines, and heterocycles).

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps. Here, we dissect the causality of the reaction conditions—explaining why specific bases, solvents, and temperatures are chosen—ensuring that your experimental workflow is both robust and self-validating.

Chemical Profile & Mechanistic Insights

The Bifunctional Nature of the Reagent

The reagent possesses two distinct functional groups:

  • The Tosylate (–OTs) Group : A superior leaving group at the C1 position. The resonance stabilization of the resulting p -toluenesulfonate anion lowers the activation energy for nucleophilic substitution ( SN​2 ).

  • The Free Hydroxyl (–OH) Group : Located at the C3 position. Under mildly basic conditions, this aliphatic hydroxyl (pKa ~16) remains protonated, allowing for chemoselective alkylation without the need for transient protecting groups.

Stereochemical Causality

When utilizing chiral variants of this reagent (e.g., the (R)

  • or (S) -enantiomers derived from Roche esters), the SN​2 displacement occurs exclusively at the primary C1 carbon. Because the chiral center resides at the adjacent C2 position, it is not involved in the transition state. Consequently, the reaction proceeds with complete stereoretention , a critical factor in the synthesis of stereopure pharmaceuticals such as [3].

    MechanisticLogic Nucleophile Nucleophile Type Phenol Phenols / Acidic N-H (pKa ~10-15) Nucleophile->Phenol Amine Aliphatic Amines (pKa > 30) Nucleophile->Amine Base1 Mild Base (K2CO3) Solvent: MeCN or DMF Phenol->Base1 Base2 Strong Base (NaH) Solvent: THF or DMF Amine->Base2 Mech1 Selective Deprotonation (Hydroxyl remains intact) Base1->Mech1 Mech2 Risk of Side Reactions (Requires strict temp control) Base2->Mech2

    Figure 1: Logical selection of base and solvent based on nucleophile pKa to ensure optimal SN2 displacement.

Reaction Optimization & Parameter Selection

The success of the alkylation hinges on matching the base and solvent to the pKa of the nucleophile. Table 1 summarizes the empirically validated parameters for various nucleophile classes.

Table 1: Optimization of Reaction Conditions for Alkylation

Nucleophile TypePreferred BaseSolventTemp (°C)Time (h)Expected Yield (%)
Phenols (Ar-OH) K₂CO₃ / Cs₂CO₃MeCN / DMF60 - 8012 - 1875 - 90
Heteroaryl N-H K₂CO₃DMF25 - 604 - 1665 - 85
Aliphatic Amines DIPEA / TEATHF / DCM25 - 6512 - 2450 - 70
Aliphatic Alcohols NaHTHF / DMF0 - 254 - 1240 - 60

Data synthesized from established protocols in chiroptical molecular switch synthesis [1] and purine-2,6-dione development [2].

Step-by-Step Experimental Protocols

AlkylationWorkflow Start 1. Reagent Preparation (Nucleophile + Tosylate) Base 2. Base Addition (K2CO3, Cs2CO3, or NaH) Start->Base Solvent 3. Aprotic Solvent (DMF, MeCN, or THF) Base->Solvent Heat 4. Thermal Activation (60-80°C, 12-18h) Solvent->Heat Workup 5. Aqueous Work-up (EtOAc/H2O Extraction) Heat->Workup Product 6. Isolated Product (3-hydroxy-2-methylpropyl derivative) Workup->Product

Figure 2: General experimental workflow for SN2 alkylation using 3-hydroxy-2-methylpropyl 4-methylbenzenesulfonate.

Protocol A: O-Alkylation of Phenols (Ether Synthesis)

This protocol is optimized for the synthesis of aryl ethers, as demonstrated in the [1].

1. Preparation & Setup

  • Action: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the phenol (1.0 mmol, 1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL, 0.2 M).

  • Causality: DMF is a polar aprotic solvent that excellently solvates both the organic reactants and the inorganic base, maximizing the nucleophilicity of the resulting phenoxide anion by leaving it relatively unsolvated (naked anion effect).

2. Base Addition

  • Action: Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv). Stir the suspension at room temperature for 15 minutes.

  • Causality: K₂CO₃ is perfectly calibrated to deprotonate the phenol (pKa ~10) without touching the aliphatic hydroxyl of the tosylate reagent (pKa ~16). Pre-stirring ensures complete generation of the phenoxide before the electrophile is introduced.

3. Electrophile Addition & Thermal Activation

  • Action: Add 3-hydroxy-2-methylpropyl 4-methylbenzenesulfonate (1.15 mmol, 1.15 equiv) in one portion. Attach a reflux condenser, purge the system with Argon, and heat the mixture to 70 °C for 14 hours.

  • Causality: The slight excess of the tosylate accounts for any trace moisture that might cause competitive hydrolysis. Heating to 70 °C provides the necessary kinetic energy to overcome the steric hindrance imposed by the adjacent C2 methyl group during the SN​2 attack.

4. Reaction Monitoring (Self-Validation)

  • Action: Monitor via TLC (Hexanes/EtOAc 7:3) and LC-MS.

  • Causality: The disappearance of the phenol starting material and the emergence of a new, more polar spot (due to the appended hydroxyl group) confirms conversion.

Protocol B: N-Alkylation of Heterocycles (e.g., Pyrazoles/Purines)

Adapted from methodologies used in the synthesis of [2].

1. Preparation & Setup

  • Action: Dissolve the N-H heterocycle (1.0 mmol, 1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF (5.0 mL).

  • Causality: MeCN is often preferred over DMF for heterocycles if the reaction can proceed at lower temperatures (60 °C), as it is significantly easier to remove during work-up.

2. Base & Electrophile Addition

  • Action: Add K₂CO₃ (2.0 equiv) followed by 3-hydroxy-2-methylpropyl 4-methylbenzenesulfonate (1.1 equiv).

  • Causality: For heterocycles with multiple nitrogen atoms (e.g., purines), the choice of base and solvent can dictate regioselectivity. K₂CO₃ in MeCN typically favors alkylation at the most sterically accessible, thermodynamically stable nitrogen.

3. Thermal Activation & Work-up

  • Action: Stir the sealed reaction vessel at 60 °C overnight. Upon completion, cool to room temperature and filter the mixture through a pad of Celite to remove inorganic salts.

  • Causality: Filtering through Celite prior to aqueous work-up prevents the formation of stubborn emulsions caused by fine K₂CO₃ particulates.

Work-up & Purification Causality

Regardless of the protocol used, the isolation of the 3-hydroxy-2-methylpropyl derivative requires a specific work-up regimen:

  • Aqueous Quench & Extraction: Dilute the crude mixture with Ethyl Acetate (EtOAc) (20 mL) and quench with distilled water (20 mL). Extract the aqueous layer with EtOAc (3 × 15 mL).

    • Causality: EtOAc provides the ideal polarity balance to extract the newly formed alcohol while leaving the displaced potassium tosylate salt in the aqueous phase.

  • Brine Wash (Critical for DMF): Wash the combined organic layers with a 5% aqueous LiCl solution or copious amounts of brine (5 × 20 mL).

    • Causality: DMF is highly miscible with EtOAc. Repeated washing with high-ionic-strength aqueous solutions forces the DMF out of the organic layer, preventing co-elution during chromatography.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Causality: Na₂SO₄ is preferred over MgSO₄ for polar products containing free hydroxyls, as MgSO₄ can occasionally trap polar molecules within its hydration lattice, reducing isolated yield.

  • Chromatography: Purify via normal phase silica gel chromatography using a gradient of Hexanes to Ethyl Acetate.

References

  • Title: Light-Controlled Supramolecular Helicity of a Liquid Crystalline Phase Using a Helical Polymer Functionalized with a Single Chiroptical Molecular Switch Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: SUBSTITUTED 3,7-DIHYDRO-1H-PURINE-2,6-DIONES AND USE THEREOF (EP 4389749 A1)
  • Title: LRRK2 inhibitors (US Patent 11780851 B2)
Application

Application Note: (R)-3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate as a Versatile Chiral Building Block in Complex Molecule Synthesis

Abstract (R)-3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate is a highly valuable chiral intermediate utilized extensively in the total synthesis of macrolides, polyketides, and complex alkaloids. This application note...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract (R)-3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate is a highly valuable chiral intermediate utilized extensively in the total synthesis of macrolides, polyketides, and complex alkaloids. This application note details the mechanistic rationale for its use, highlights its orthogonal reactivity, and provides field-validated protocols for its synthesis and subsequent downstream functionalization.

Introduction & Chemical Profile

The installation of chiral methyl branches is a recurring and formidable challenge in the synthesis of natural products and pharmaceutical actives[1]. While asymmetric catalysis continues to advance, the use of chiral pool starting materials remains one of the most reliable, scalable, and cost-effective strategies.

(R)-3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate (CAS: 1019030-46-6) serves as a premier chiral building block in this domain[2]. Derived primarily from the commercially available (S)-Roche ester, this intermediate provides a pre-installed stereocenter flanked by two orthogonally reactive primary carbons, making it an ideal linchpin for bidirectional chain extension[3].

Mechanistic Rationale: Orthogonal Reactivity

The strategic value of this building block lies in its dual functionality, which allows for asymmetric chain extension without the risk of racemization[4]:

  • The Electrophilic Tosylate (OTs): The tosylate group is an exceptional leaving group for SN2 displacements. It readily undergoes cross-coupling with organometallic reagents (e.g., copper-catalyzed Grignards or organolithiums) to extend the aliphatic chain while strictly maintaining the integrity of the adjacent chiral center[3].

  • The Nucleophilic/Oxidizable Hydroxyl (OH): The primary alcohol can be temporarily masked using robust silyl ethers (e.g., TBSCl) to prevent alkoxide-driven side reactions during basic cross-coupling[3]. Alternatively, it can be oxidized to a chiral aldehyde (e.g., via Parikh-Doering oxidation) to serve as a potent electrophile for aldol additions or olefination reactions[5].

Synthetic Workflow & Application Pathways

The following workflow illustrates the synthesis of the building block from (S)-Roche ester and its divergent application pathways in total synthesis.

G A (S)-Roche Ester B Tosylation A->B C Methyl (S)-2-methyl- 3-(tosyloxy)propanoate B->C D Reduction C->D E (R)-3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate D->E F O-Protection (TBS) E->F J Oxidation (Parikh-Doering) E->J G TBS-Protected Tosylate F->G H Cu-Catalyzed Coupling G->H I Chiral Chain Extension H->I K Chiral Aldehyde J->K

Fig 1: Synthetic workflow and orthogonal functionalization of the chiral Roche ester monotosylate.

Quantitative Data & Reaction Metrics

The table below summarizes validated reaction conditions and metrics for the synthesis and functionalization of this chiral intermediate, drawn from recent total synthesis campaigns.

SubstrateTransformationReagents & ConditionsYield (%)ee (%)Ref
Methyl (S)-2-methyl-3-(tosyloxy)propanoateEster ReductionNaBH₄, BF₃·OEt₂, THF, 0 °C to RT89>99[3]
Methyl (S)-2-methyl-3-(tosyloxy)propanoateEster ReductionDIBAL-H, THF, -78 °C to RT99>99[5]
(R)-3-Hydroxy-2-methylpropyl tosylateO-SilylationTBSCl, Imidazole, DMAP, DCM, RT92-95>99[3]
TBS-Protected (R)-TosylateSN2 AlkylationR-Li, CuCN, Et₂O, -78 °C to RT76-85>99[3]

Experimental Protocols

Protocol A: Chemoselective Reduction of Tosylated Roche Ester

Objective: Synthesize (R)-3-hydroxy-2-methylpropyl 4-methylbenzenesulfonate from methyl (S)-2-methyl-3-(tosyloxy)propanoate.

Causality & Design: The combination of NaBH₄ and BF₃·OEt₂ generates diborane (B₂H₆) in situ. This electrophilic reducing agent selectively reduces the ester moiety to a primary alcohol without displacing or reductively cleaving the sensitive tosylate group—a common and detrimental side reaction when using overly aggressive nucleophilic hydrides like LiAlH₄ at elevated temperatures[4].

Procedure:

  • Preparation: Dissolve methyl (S)-2-methyl-3-(tosyloxy)propanoate (1.0 equiv) in dry, degassed tetrahydrofuran (THF) to a concentration of 0.35 M under an inert argon atmosphere[3].

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Carefully add sodium borohydride (NaBH₄, 2.2 equiv) followed by the dropwise addition of boron trifluoride diethyl etherate (BF₃·OEt₂, 0.3 equiv)[3].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 18 hours.

    • Self-Validation Step: Monitor the reaction via TLC (pentane/diethyl ether 1:1); the disappearance of the UV-active ester precursor confirms complete conversion.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. This safely decomposes residual hydride and neutralizes the Lewis acid, preventing unwanted side reactions during workup. Add diethyl ether, separate the phases, and extract the aqueous layer three times with diethyl ether[3].

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (pentane/diethyl ether 1:1 → 1:5) to afford the product as a colorless liquid (approx. 89% yield)[3].

Protocol B: Cu-Catalyzed C-C Bond Formation (Alkylation of TBS-Protected Tosylate)

Objective: Extend the aliphatic chain via SN2 displacement of the tosylate group.

Causality & Design: Before utilizing the tosylate in C-C bond forming events, the free hydroxyl must be masked (e.g., as a TBS ether) to prevent alkoxide-driven intramolecular cyclization (epoxide formation). Copper(I) cyanide (CuCN) is utilized to transmetalate the organolithium reagent into a highly nucleophilic, higher-order organocuprate. This intermediate undergoes oxidative addition and reductive elimination to cleanly invert or maintain the primary carbon center without the β-hydride elimination side reactions typical of other transition metals[3].

Procedure:

  • Cuprate Formation: In a flame-dried flask under argon, prepare a 0.3 M solution of copper cyanide (CuCN, 4.75 equiv) in dry diethyl ether. Cool to -78 °C. Slowly add the desired organolithium reagent (4.5 equiv) dropwise[3].

  • Activation: Allow the reaction mixture to warm to -10 °C over 2 hours to ensure complete formation of the active cuprate species, then recool to -78 °C[3].

  • Coupling: Slowly add a 0.14 M solution of the TBS-protected (R)-tosylate (1.0 equiv) in dry diethyl ether. Allow the mixture to warm to room temperature over 3 hours, then stir for an additional 16 hours to drive the SN2 displacement to completion[3].

  • Workup: Quench the reaction with an aqueous ammonia solution to solubilize and coordinate the copper salts. Add water and diethyl ether, separate the phases, and extract the aqueous layer. Dry and concentrate the organic layers prior to chromatographic purification[3].

References

  • [3] Kuhn, J., & Schulz, S. (2022). Cinnamomeoventrolide – Double Bond Regioisomerism in Frog Semiochemicals. Journal of Chemical Ecology. URL:[Link]

  • [4] Kurniawan, Y. D., et al. (2025). Synthetic approach to borrelidin fragments: focus on key intermediates. Beilstein Journal of Organic Chemistry. URL:[Link]

  • [5] Rose, C., & Dixon, D. J. (2015). Total Synthesis of Daphlongeranine B. CORDIS, European Commission. URL: [Link]

  • [1] Enantioselective β-C(sp3)–H Nucleophilic Tosylation of Native Amides: A Synthetic Platform for Chiral Methyl Stereocenters. Journal of the American Chemical Society. URL:[Link]

Sources

Method

Application Notes and Protocols for the Catalytic Asymmetric Synthesis Involving (R)- and (S)-3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate

Introduction: The Significance of Chiral 1,3-Diol Derivatives in Synthesis Chiral 1,3-diol motifs are fundamental structural units present in a vast array of natural products and pharmaceuticals.[1] The stereocontrolled...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral 1,3-Diol Derivatives in Synthesis

Chiral 1,3-diol motifs are fundamental structural units present in a vast array of natural products and pharmaceuticals.[1] The stereocontrolled synthesis of these structures is a cornerstone of modern organic chemistry, enabling access to complex molecules with specific biological activities. 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate, a chiral, non-racemic mono-tosylated diol, serves as a versatile and highly valuable building block in this context. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a readily displaceable tosylate leaving group, allows for a variety of subsequent stereospecific transformations.

The tosyl group is an excellent leaving group due to the stability of the resulting tosylate anion, which is resonance-stabilized.[2] This property makes the C-O bond of the tosylate susceptible to nucleophilic attack, a feature that is central to its utility in synthesis.[3] The preparation of this key intermediate in high enantiomeric purity is the first critical step, which can be efficiently achieved through chemoenzymatic methods.

This guide provides a comprehensive overview of the synthesis of both (R)- and (S)-enantiomers of 3-hydroxy-2-methylpropyl 4-methylbenzenesulfonate and explores its application in subsequent catalytic asymmetric reactions, offering detailed protocols for researchers in organic synthesis and drug development.

Part 1: Enantioselective Synthesis of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate

The most effective route to enantiomerically pure 3-hydroxy-2-methylpropyl 4-methylbenzenesulfonate begins with the desymmetrization of the prochiral 2-methyl-1,3-propanediol. This is typically achieved through enzymatic kinetic resolution, followed by a regioselective tosylation of the primary alcohol.

1.1: Enzymatic Kinetic Resolution of 2-Methyl-1,3-propanediol Derivatives

Lipases are highly efficient catalysts for the enantioselective acylation of diols.[4] The kinetic resolution of a racemic acetate derived from 2-methyl-1,3-propanediol using Candida antarctica lipase B (often immobilized as Novozym 435) is a well-established method.[4][5] This process selectively acylates one enantiomer, allowing for the separation of the unreacted enantiomerically enriched alcohol.

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-3-Acetoxy-2-methylpropan-1-ol

This protocol describes the kinetic resolution to obtain (R)-3-hydroxy-2-methylpropyl acetate and the corresponding (S)-diacetate.

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantity
(±)-3-Acetoxy-2-methylpropan-1-ol103556-55-2132.16 g/mol 10.0 g (75.7 mmol)
Novozym 435 (Immobilized CALB)9001-62-1-1.0 g
Vinyl Acetate108-05-486.09 g/mol 4.2 mL (45.4 mmol)
Anhydrous Toluene108-88-392.14 g/mol 200 mL
Celite61790-53-2-For filtration

Procedure:

  • To a 500 mL round-bottom flask, add (±)-3-acetoxy-2-methylpropan-1-ol (10.0 g, 75.7 mmol) and anhydrous toluene (200 mL).

  • Add Novozym 435 (1.0 g) to the solution.

  • Add vinyl acetate (4.2 mL, 45.4 mmol, 0.6 equiv.) to the stirring suspension.

  • Seal the flask and stir the mixture at room temperature (25 °C).

  • Monitor the reaction progress by chiral GC or HPLC. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the di-acetylated product.

  • Once the desired conversion is reached, filter the mixture through a pad of Celite to remove the immobilized enzyme. Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The resulting mixture of (R)-3-hydroxy-2-methylpropyl acetate and (S)-2-methylpropane-1,3-diyl diacetate can be separated by silica gel column chromatography.

1.2: Regioselective Mono-tosylation of the Chiral Diol

With the enantiomerically pure diol derivative in hand, the next step is a regioselective tosylation of the primary hydroxyl group. Dibutyltin oxide-catalyzed methods are known to be effective for the regioselective derivatization of diols.[6][7]

Protocol 2: Synthesis of (R)-3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate

This protocol details the tosylation of (R)-2-methyl-1,3-propanediol, which can be obtained after hydrolysis of the acetate from Protocol 1.

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantity
(R)-2-Methyl-1,3-propanediol105456-13-190.12 g/mol 5.0 g (55.5 mmol)
Dibutyltin Oxide (Bu₂SnO)818-08-6248.92 g/mol 0.28 g (1.11 mmol, 2 mol%)
p-Toluenesulfonyl chloride (TsCl)98-59-9190.65 g/mol 10.6 g (55.5 mmol)
Triethylamine (Et₃N)121-44-8101.19 g/mol 8.5 mL (61.1 mmol)
Anhydrous Toluene108-88-392.14 g/mol 250 mL
Dichloromethane (DCM)75-09-284.93 g/mol For extraction

Procedure:

  • To a 500 mL round-bottom flask, add (R)-2-methyl-1,3-propanediol (5.0 g, 55.5 mmol) and anhydrous toluene (250 mL).

  • Add dibutyltin oxide (0.28 g, 1.11 mmol).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically for 2 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add triethylamine (8.5 mL, 61.1 mmol) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (10.6 g, 55.5 mmol).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield (R)-3-hydroxy-2-methylpropyl 4-methylbenzenesulfonate.

Part 2: Applications in Catalytic Asymmetric Synthesis

The chiral 3-hydroxy-2-methylpropyl 4-methylbenzenesulfonate is a powerful intermediate for the synthesis of more complex chiral molecules. Below are two potential applications in catalytic asymmetric synthesis.

2.1: Application 1: Organocatalytic Asymmetric Intramolecular Etherification

The presence of both a nucleophile (hydroxyl group) and an electrophilic center (carbon bearing the tosylate) within the same molecule allows for an intramolecular cyclization to form a chiral oxetane. This transformation can be rendered asymmetric by using a chiral organocatalyst, such as a cinchona alkaloid derivative, which can deprotonate the alcohol enantioselectively or in a way that promotes a stereoselective cyclization.

Scientific Rationale:

The base-catalyzed intramolecular Sₙ2 reaction of the substrate will lead to the formation of 3-methyloxetane. By employing a chiral base as a catalyst, it is possible to achieve a kinetic resolution of a racemic starting material or to enhance the stereochemical purity of an already enantioenriched substrate. The chiral catalyst will preferentially deprotonate one enantiomer, leading to a faster cyclization rate for that enantiomer.

dot

G cluster_synthesis Synthesis of Chiral Building Block cluster_application Catalytic Asymmetric Application Prochiral Diol Prochiral Diol Enzymatic Resolution Enzymatic Resolution Prochiral Diol->Enzymatic Resolution Lipase, Acyl Donor Chiral Diol Chiral Diol Enzymatic Resolution->Chiral Diol Regioselective Tosylation Regioselective Tosylation Chiral Diol->Regioselective Tosylation Bu2SnO, TsCl Chiral Hydroxy Tosylate Chiral Hydroxy Tosylate Regioselective Tosylation->Chiral Hydroxy Tosylate Asymmetric Cyclization Asymmetric Cyclization Chiral Hydroxy Tosylate->Asymmetric Cyclization Chiral Organocatalyst Asymmetric Oxidation Asymmetric Oxidation Chiral Hydroxy Tosylate->Asymmetric Oxidation Chiral Catalyst, Oxidant Chiral Oxetane Chiral Oxetane Asymmetric Cyclization->Chiral Oxetane Chiral Aldehyde Chiral Aldehyde Asymmetric Oxidation->Chiral Aldehyde Further Asymmetric Reactions Further Asymmetric Reactions Chiral Aldehyde->Further Asymmetric Reactions e.g., Aldol, Michael G Hydroxy Tosylate (R)-3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate Oxidation Asymmetric Oxidation (e.g., Chiral Ru-catalyst, Oxidant) Hydroxy Tosylate->Oxidation Aldehyde (R)-2-Methyl-3-oxopropyl 4-methylbenzenesulfonate Oxidation->Aldehyde Aldol Adduct Chiral Aldol Adduct Aldehyde->Aldol Adduct Nucleophilic Attack Proline L-Proline Enamine Chiral Enamine Intermediate Proline->Enamine Acetone Acetone Acetone->Enamine + L-Proline Enamine->Aldol Adduct Nucleophilic Attack on Aldehyde Final Product Diastereomerically Enriched Hydroxy Ketone Aldol Adduct->Final Product Hydrolysis

Caption: Proposed pathway for asymmetric oxidation followed by an L-proline-catalyzed aldol reaction.

Protocol 4: One-Pot Asymmetric Oxidation and Aldol Reaction

This protocol outlines a hypothetical one-pot procedure for the synthesis of a chiral hydroxy ketone.

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantity
(±)-3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonateN/A244.31 g/mol 1.0 g (4.09 mmol)
Chiral Ruthenium Catalyst (e.g., derived from a chiral diamine)VariesVaries0.041 mmol (1 mol%)
N-Methylmorpholine N-oxide (NMO)7529-22-8117.15 g/mol 0.72 g (6.14 mmol)
Molecular Sieves (4 Å)N/A-2.0 g
Anhydrous Acetonitrile75-05-841.05 g/mol 20 mL
L-Proline147-85-3115.13 g/mol 0.094 g (0.82 mmol)
Acetone67-64-158.08 g/mol 5 mL

Procedure:

Step A: Asymmetric Oxidation

  • To a flame-dried 100 mL round-bottom flask, add the chiral ruthenium catalyst (0.041 mmol), NMO (0.72 g, 6.14 mmol), and powdered 4 Å molecular sieves (2.0 g).

  • Add anhydrous acetonitrile (20 mL) and stir the mixture for 15 minutes at room temperature.

  • Add a solution of (±)-3-hydroxy-2-methylpropyl 4-methylbenzenesulfonate (1.0 g, 4.09 mmol) in anhydrous acetonitrile (5 mL).

  • Stir the reaction at room temperature and monitor the formation of the aldehyde by TLC or GC. This step constitutes an oxidative kinetic resolution.

Step B: In-Situ Aldol Reaction

  • Once the oxidation has proceeded to the desired extent (e.g., ~50% conversion), add L-proline (0.094 g, 0.82 mmol) and acetone (5 mL) directly to the reaction mixture.

  • Continue stirring at room temperature for an additional 24-48 hours.

  • Monitor the formation of the aldol product by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the diastereomerically enriched aldol product.

  • The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC or NMR analysis of a derivatized sample.

Conclusion

3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate is a highly valuable chiral building block, the synthesis of which can be achieved in high enantiopurity through established chemoenzymatic methods. Its bifunctional nature opens up numerous possibilities for its use in catalytic asymmetric synthesis. The protocols and applications outlined in this guide, while in part based on established principles of analogous systems, provide a solid foundation for researchers to explore the utility of this and related chiral synthons in the construction of complex, stereochemically defined molecules. The continued development of novel catalytic asymmetric methods will undoubtedly expand the synthetic chemist's toolbox for accessing important chiral targets in a more efficient and sustainable manner.

References

  • Cannon, J. S., Kirsch, S. F., & Overman, L. E. (2010). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. Journal of the American Chemical Society, 132(43), 15185–15191. [Link]

  • Gupta, A. K., et al. (2018). Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/Bromocyclization of Homoallylic Alcohols. iScience, 9, 510-520. [Link]

  • Katsuki, T. (2011). Asymmetric Oxidation of Alcohols and Phenol Derivatives with Air as Oxidant. In Asymmetric Oxidation Reactions (pp. 105-120). Wiley-VCH.
  • Martinelli, M. J., et al. (1999). A Novel, Catalytic, and Highly Regioselective Method for the Mono-p-toluenesulfonylation of Diols. Organic Letters, 1(3), 447-450.
  • Fasoli, E., et al. (2006). Mono-benzoylation of a diol with catalytic Sn acetal derived either from the reacting diol itself, or from alcohols like methanol or isopropanol.
  • Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry, 67(4), 1261–1265. [Link]

  • Poppe, L., & Rétey, J. (1995). Chemoenzymatic Approach toward the Pure Enantiomers of 2-Methyl-1,3-propanediol Mono(p-Methoxybenzyl Ether). Liebigs Annalen, 1995(10), 1837-1841.
  • Paquette, L. A. (2004). n-benzyl-2,3-azetidinedione. Organic Syntheses, 80, 24.
  • Kroutil, W., & Faber, K. (2020). Biocatalytic Oxidation of Alcohols. Catalysts, 10(8), 944. [Link]

  • Glueck, D. S. (2006). Asymmetric Catalytic Synthesis of P-Stereogenic Phosphines via a Nucleophilic Ruthenium Phosphido Complex. Journal of the American Chemical Society, 128(6), 2032–2039. [Link]

  • Deng, J., et al. (2018). Asymmetric Guerbet Reaction to Access Chiral Alcohols.
  • Matsunaga, S., & Shibasaki, M. (2009). Catalytic Asymmetric Synthesis of α-Alkylidene-β-hydroxy Esters via Dynamic Kinetic Asymmetric Transformation Involving Ba-Catalyzed Direct Aldol Reaction. Journal of the American Chemical Society, 131(31), 10842-10843.
  • Watson, D. A., & Fu, G. C. (2010). Catalyst-controlled asymmetric substitution reactions by racemic nucleophiles: From singly to doubly enantioconvergent processes. Proceedings of the National Academy of Sciences, 107(50), 21272-21276. [Link]

  • AQA. (2015). A-level Chemistry Specification. [Link]

  • Koley, D., et al. (2014). Organocatalytic asymmetric Mannich cyclization of hydroxylactams with acetals: total syntheses of (-)-epilupinine, (-)-tashiromine, and (-)-trachelanthamidine. Chemistry, 20(48), 15768-15772.
  • Skowrońska, A., et al. (2021). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. Molecules, 26(8), 2320.
  • Sakaguchi, S., et al. (2019). Acid-catalyzed Chirality-Transferring Intramolecular Friedel-Crafts Cyclization of α-hydroxy-α-alkenylsilanes.
  • Reiss, M. H. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. [Link]

  • Osa, T., et al. (1991). Asymmetric Electroreduction of Ketone and Aldehyde Derivatives to the Corresponding Alcohols Using Alcohol Dehydrogenase as an Electrocatalyst. The Journal of Organic Chemistry, 56(19), 5543-5547.
  • Gembus, V., Marsais, F., & Levacher, V. (2008). An Efficient Organocatalyzed Interconversion of Silyl Ethers to Tosylates Using DBU and p-Toluenesulfonyl Fluoride. Synlett, 2008(10), 1463-1466.
  • Wang, C., et al. (2023). From intramolecular cyclization to intermolecular hydrolysis: TMSCF2Br-enabled carbonylation of aldehydes/ketones and amines to α-hydroxyamides. Organic Chemistry Frontiers, 10(15), 3749-3755.
  • Zhang, X., et al. (2020).
  • Chavan, S. P., et al. (2006). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. Green Chemistry, 8(4), 345-348. [Link]

  • Li, Y., et al. (2024). Asymmetric Michael/cyclization of α-hydroxyimino cyclic ketones to β,γ-unsaturated α-keto esters. Organic & Biomolecular Chemistry, 22(1), 123-127.
  • Reiss, M. H. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Skowrońska, A., et al. (2021). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. Molecules, 26(8), 2320. [Link]

  • Behrens, C., & Paquette, L. A. (1998). n-benzyl-2,3-azetidinedione. Organic Syntheses, 75, 139.
  • Nishiyama, Y., et al. (2009). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry, 11(8), 1213-1216.
  • Cossy, J., et al. (2017). Wittig Cyclization of ω‑Hydroxy Hemiacetals: Synthesis of (+)-Aspicilin. The Journal of Organic Chemistry, 82(16), 8564-8575.

Sources

Application

Application Note: Preparation of Enantiopure (R)-3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate

Executive Summary (R)-3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate (often referred to as the (R)-Roche ester monotosylate) is a highly versatile chiral building block widely utilized in the total synthesis of comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate (often referred to as the (R)-Roche ester monotosylate) is a highly versatile chiral building block widely utilized in the total synthesis of complex natural products, macrolides, and pharmaceutical intermediates (e.g., LRRK2 inhibitors). This application note details a robust, two-step laboratory protocol for its preparation starting from the commercially available chiral pool reagent, (S)-Roche ester (methyl (S)-3-hydroxy-2-methylpropanoate). The methodology highlights a chemoselective reduction strategy that preserves the tosylate leaving group while strictly maintaining stereochemical integrity.

Mechanistic Insights & Stereochemical Rationale

Chemoselective Reduction

The transformation requires the reduction of a methyl ester to a primary alcohol in the presence of a highly reactive primary tosylate. Using strong nucleophilic hydride donors like Lithium Aluminum Hydride (LiAlH₄) frequently leads to over-reduction (cleavage of the tosylate to a methyl group) or intramolecular cyclization (oxetane formation). To circumvent this, a milder, electrophilic reducing system comprising Sodium Borohydride (NaBH₄) and Boron Trifluoride Diethyl Etherate (BF₃·Et₂O) is employed [1]. The Lewis acid activates the ester carbonyl, facilitating hydride transfer from the borohydride species without displacing the tosylate.

The Cahn-Ingold-Prelog (CIP) "Stereochemical Flip"

A critical point of confusion in this synthesis is the apparent inversion of the stereocenter from (S) to (R). No bonds to the chiral center are broken during this sequence. The change in the stereodescriptor is purely a consequence of Cahn-Ingold-Prelog (CIP) nomenclature rules:

  • In the (S)-Roche ester and its tosylated intermediate, the ester group (-COOMe) has a higher CIP priority than the tosylated methyl group (-CH₂OTs) because the carbonyl carbon is bonded to (O, O, O), whereas the tosylate carbon is bonded to (O, H, H).

  • Upon reduction to the primary alcohol (-CH₂OH), the carbon is now bonded to (O, H, H). When comparing -CH₂OH and -CH₂OTs, the first point of difference is the oxygen's substituent. In -CH₂OTs, oxygen is bonded to Sulfur (Atomic No. 16), whereas in -CH₂OH, oxygen is bonded to Hydrogen (Atomic No. 1).

  • Consequently, -CH₂OTs takes priority over -CH₂OH. This swapping of priority between substituent 1 and 2 reverses the sequence direction, changing the absolute configuration designation from (S) to (R).

Synthetic Workflow

G A (S)-Roche Ester Methyl (S)-3-hydroxy-2-methylpropanoate B Tosylation TsCl, Pyridine, CH2Cl2 0 °C to RT A->B C Intermediate Methyl (S)-2-methyl-3-(tosyloxy)propanoate B->C D Chemoselective Reduction NaBH4, BF3·Et2O, THF 0 °C to RT C->D E Target Product (R)-3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate D->E

Figure 1: Two-step synthetic workflow for the preparation of (R)-3-hydroxy-2-methylpropyl tosylate.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsRoleSafety / Handling
(S)-Roche Ester 118.131.0Starting MaterialIrritant; handle in fume hood.
p-Toluenesulfonyl Chloride (TsCl) 190.651.2ElectrophileCorrosive, moisture-sensitive.
Pyridine 79.102.0Base / CatalystToxic, flammable, strong odor.
Dichloromethane (CH₂Cl₂) 84.93-SolventToxic, volatile.
Sodium Borohydride (NaBH₄) 37.832.2Hydride SourceFlammable solid, reacts with water.
Boron Trifluoride Diethyl Etherate 141.930.3Lewis AcidCorrosive, moisture-sensitive.
Tetrahydrofuran (THF) 72.11-SolventFlammable, forms peroxides.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl (S)-2-methyl-3-(tosyloxy)propanoate

Objective: Selective tosylation of the primary hydroxyl group.

  • Setup : Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution : Dissolve (S)-Roche ester (1.0 equiv) in anhydrous CH₂Cl₂ (approx. 0.5 M concentration).

  • Base Addition : Add anhydrous pyridine (2.0 equiv) and cool the reaction mixture to 0 °C using an ice-water bath. (Note: 0.1 equiv of DMAP can be added to accelerate the reaction).

  • Tosylation : Add p-Toluenesulfonyl chloride (1.2 equiv) portion-wise over 10 minutes to prevent a rapid exotherm.

  • Reaction : Allow the mixture to slowly warm to room temperature and stir for 12–14 hours.

  • Workup : Quench the reaction by adding 1M aqueous HCl to neutralize the pyridine. Separate the organic layer and extract the aqueous layer twice with CH₂Cl₂.

  • Washing & Drying : Wash the combined organic layers with saturated aqueous NaHCO₃, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (silica gel, pentane/diethyl ether 1:1) to afford the intermediate as a colorless oil (Yield: ~79-85%).

Protocol B: Chemoselective Reduction to (R)-3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate

Objective: Reduction of the methyl ester without displacing the tosylate [1].

  • Setup : In a flame-dried, argon-purged flask, dissolve Methyl (S)-2-methyl-3-(tosyloxy)propanoate (1.0 equiv) in dry, degassed THF (approx. 0.3 M concentration).

  • Hydride Addition : Cool the solution to 0 °C. Add NaBH₄ (2.2 equiv) in one portion.

  • Lewis Acid Activation : Slowly add BF₃·Et₂O (0.3 equiv) dropwise via syringe. Caution: Gas evolution may occur. The Lewis acid activates the borohydride and the ester.

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 18 hours.

  • Quenching : Cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl. Add a small volume of water to dissolve precipitated boron salts and improve phase separation.

  • Extraction : Separate the phases and extract the aqueous layer three times with pentane or diethyl ether.

  • Washing & Drying : Wash the combined organic layers with saturated aqueous NaHCO₃, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify via flash column chromatography (silica gel, pentane/diethyl ether gradient 1:1 to 1:5) to afford the target compound as a colorless liquid (Yield: ~89%).

Analytical Data & Quality Control

Verification of the final product is critical to ensure no over-reduction occurred. The following table summarizes the expected analytical data[1].

Analytical MethodExpected Result / Signal
TLC (Pentane/Et₂O 1:2) R_f = 0.46 (UV active)
Optical Rotation [α]D²⁵ = –4.8 (c = 1.00, DCM)
¹H NMR (300 MHz, CDCl₃) δ 7.83–7.76 (m, 2H, Ar-H), 7.39–7.32 (m, 2H, Ar-H), 4.07–3.97 (m, 2H, -CH₂OTs), 3.59 (dd, J=11.0, 5.1 Hz, 1H, -CH₂OH), 3.51 (dd, J=11.0, 6.5 Hz, 1H, -CH₂OH), 2.45 (s, 3H, Ar-CH₃), 2.08–1.93 (m, 1H, -CH-), 1.76 (br s, 1H, -OH), 0.94 (d, J=7.0 Hz, 3H, -CH₃).

Troubleshooting & Optimization

  • Incomplete Reduction : If TLC indicates unreacted ester, the NaBH₄ may have degraded due to moisture. Ensure THF is strictly anhydrous and NaBH₄ is stored properly. Alternatively, the equivalents of BF₃·Et₂O can be increased to 1.0–1.3 equiv to generate stoichiometric diborane.

  • Formation of Oxetane Side-Product : If the reaction is heated excessively or if a stronger base/nucleophile is used during workup, the primary alcohol can attack the tosylate to form (R)-3-methyloxetane. Keep workup temperatures low and avoid prolonged exposure to strong bases.

  • Alternative Reducing Agents : If the NaBH₄/BF₃·Et₂O system is unsuitable, Diisobutylaluminum hydride (DIBAL-H, 2.5 equiv) in CH₂Cl₂ at -78 °C to 0 °C or LiBH₄ in THF are highly effective alternatives for this specific transformation [2].

References

  • Menke, M., et al. "Cinnamomeoventrolide – Double Bond Regioisomerism in Frog Semiochemicals." Journal of Chemical Ecology, 2022. URL: [Link]

  • Mori, K., et al. "Determination of the stereostructure of CH503, a sex pheromone of male Drosophila melanogaster, as (3R,11Z,19Z)-3-acetoxy-11,19-octacosadien-1-ol by synthesis and chromatographic analysis of its eight isomers." Tetrahedron, 2012. URL: [Link]

Method

Using 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate for API (Active Pharmaceutical Ingredient) manufacturing

Application Note: Utilizing 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate in Advanced API Manufacturing Executive Summary & Mechanistic Rationale In the synthesis of complex Active Pharmaceutical Ingredients (APIs) a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate in Advanced API Manufacturing

Executive Summary & Mechanistic Rationale

In the synthesis of complex Active Pharmaceutical Ingredients (APIs) and advanced functional materials, the precise installation of functionalized alkyl linkers is a critical workflow. 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate (CAS: 1019030-46-6), commonly referred to as 3-hydroxy-2-methylpropyl tosylate, serves as a highly versatile, bifunctional C4 building block[1].

Mechanistic Causality for Selection: This intermediate is strategically designed with two distinct termini separated by a methyl-branched carbon chain:

  • The Tosylate (p-Toluenesulfonate) Terminus: The tosylate moiety is an exceptional leaving group. Its conjugate base is highly resonance-stabilized, making it kinetically superior to many alkyl halides for SN​2 nucleophilic substitution. It allows for mild alkylation of sensitive API heterocycles (e.g., pyrazoles, amines, or phenols) without requiring harsh thermal conditions[2][3].

  • The Hydroxyl Terminus: The primary alcohol remains unreactive during the initial SN​2 displacement. Once the linker is installed onto the API core, this hydroxyl group can be selectively oxidized to an aldehyde or carboxylic acid, or converted into a secondary leaving group for subsequent macrocyclization[3].

  • The Methyl Branch: The C2 methyl group introduces conformational rigidity. When derived from enantiopure starting materials like the (S)-Roche ester, it acts as a chiral building block for stereospecific natural products (e.g., gephyromantolide A) and liquid crystalline polymers[3][4].

Synthesis Strategy: Desymmetrization of Symmetrical Diols

The primary challenge in manufacturing this intermediate is the desymmetrization of the starting material, 2-methyl-1,3-propanediol . Because both hydroxyl groups are electronically similar, strict kinetic control or catalytic mediation is required to prevent the formation of the di-tosylate byproduct[5][6].

Table 1: Optimization of Mono-Tosylation Conditions

To maximize the yield of the mono-tosylate target, process chemists must balance reagent stoichiometry, temperature, and catalytic additives.

Reagent SystemCatalyst / AdditiveTempMono-Tosylate YieldDi-Tosylate YieldMechanistic Rationale
TsCl (1.0 eq), TEANone0–5 °C~65–70%~15–20%Kinetic control: Low temperature reduces the nucleophilicity of the second hydroxyl group[1][6].
TsCl (1.0 eq), PyridineNone0 °C → RT~70%~15%Pyridine acts as both a base and a nucleophilic catalyst, forming a reactive sulfonylpyridinium intermediate[3].
TsCl (1.0 eq), TEA Bu2​SnO (0.1 mol%)RT>90%<5%Thermodynamic control: Formation of a stannylene acetal intermediate dramatically enhances regioselectivity[7][8].
TsCl (1.0 eq), KI Ag2​O (1.0 eq)RT>85%<5%Silver(I) oxide mediates highly selective mono-derivatization via enhanced basicity and chelation[5].
Pathway Visualization: Selectivity in Mono-Tosylation

MonoTosylation Diol 2-Methyl-1,3-propanediol (Symmetrical Diol) TsCl p-Toluenesulfonyl Chloride (1.0 eq, 0-5 °C) Diol->TsCl Base (TEA/Pyridine) DCM Solvent Mono 3-Hydroxy-2-methylpropyl tosylate (Target) TsCl->Mono SN2 attack by one -OH Kinetic/Catalytic Control Di Di-tosylate Byproduct (Minimized) TsCl->Di Excess TsCl or High Temperature

Fig 1: Reaction pathway demonstrating kinetic vs. thermodynamic control in diol desymmetrization.
Protocol A: Kinetic Synthesis of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate

This protocol utilizes standard kinetic control (low temperature) for scalable lab synthesis without heavy metal catalysts[1][6].

  • Preparation: Equip a flame-dried, multi-neck round-bottom flask with a magnetic stirrer, an addition funnel, and a nitrogen inlet.

  • Charge: Dissolve 2-methyl-1,3-propanediol (1.0 equivalent, e.g., 22.2 mmol) in anhydrous dichloromethane (DCM, 1.5 M concentration).

  • Base Addition: Add triethylamine (TEA, 1.5 equivalents) to the solution. Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C[6].

  • Electrophile Addition: Dissolve p-toluenesulfonyl chloride (TsCl, 1.0 equivalent) in a minimal amount of DCM. Add this solution dropwise via the addition funnel over 30–45 minutes. Causality: Slow addition maintains a low concentration of the electrophile, preventing localized excess that leads to di-tosylation.

  • Reaction: Stir the mixture at 0–5 °C for 2–4 hours. Monitor the reaction via TLC (Ethyl Acetate/Hexanes) or LC-MS until the starting diol is consumed[1].

  • Workup: Quench the reaction by adding distilled water. Separate the organic phase and wash sequentially with 1N HCl (to remove excess TEA), saturated NaHCO3​ , and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (15–50% EtOAc/Hexanes) to afford the product as a colorless oil[1].

API Application Workflow: Bifunctional Alkylation

Once synthesized, 3-hydroxy-2-methylpropyl tosylate is deployed as an alkylating agent. Because the tosylate is a superior leaving group compared to the terminal hydroxyl, it undergoes selective SN​2 displacement by API core nucleophiles (amines, heterocycles, or phenols)[2][3].

Table 2: Downstream Applications in Complex Molecule Synthesis
Application FieldTarget ScaffoldNucleophileSubsequent Transformation
Pharmaceutical APIs LRRK2 Kinase InhibitorsPyrazole / Heterocyclic NitrogenMacrocyclization to form triazacycloundecine derivatives[2].
Advanced Materials Chiroptical Molecular SwitchesNaphthol derivative (O-alkylation)Oxidation of the terminal alcohol to a carboxylic acid, followed by ring-closure[3].
Natural Products Gephyromantolide AOrganometallic Carbon NucleophileRing-closing metathesis of the resulting aliphatic chain[4].
Pathway Visualization: API Alkylation Workflow

AlkylationWorkflow Int 3-Hydroxy-2-methylpropyl tosylate (Bifunctional Intermediate) Alk SN2 Alkylation (C-N or C-O Bond Formation) Int->Alk Base (K2CO3/Cs2CO3) Polar Aprotic Solvent (DMF) Nuc API Core Scaffold (e.g., Pyrazole or Naphthol) Nuc->Alk Base (K2CO3/Cs2CO3) Polar Aprotic Solvent (DMF) Ox Hydroxyl Manipulation (Oxidation / Activation) Alk->Ox Retains primary alcohol for downstream tuning API Final API / Complex Molecule (e.g., LRRK2 Inhibitor) Ox->API Cyclization / Cross-Coupling

Fig 2: Sequential workflow leveraging the bifunctional nature of the intermediate for API synthesis.
Protocol B: General SN​2 Alkylation of an API Core

This protocol outlines the attachment of the 3-hydroxy-2-methylpropyl linker to a heterocyclic nitrogen (e.g., a pyrazole core for LRRK2 inhibitors)[2].

  • Activation of the Nucleophile: In a dry reaction vessel, dissolve the heterocyclic API precursor (1.0 eq) in a polar aprotic solvent such as anhydrous DMF or DMSO. Add a mild inorganic base (e.g., K2​CO3​ or Cs2​CO3​ , 2.0 eq). Stir at room temperature for 15 minutes to generate the nucleophilic anion.

  • Alkylation: Add 3-hydroxy-2-methylpropyl 4-methylbenzenesulfonate (1.1 eq) to the mixture.

  • Heating: Elevate the temperature to 60–80 °C. Causality: While tosylates are excellent leaving groups, the steric hindrance of the adjacent C2-methyl branch requires moderate thermal energy to drive the SN​2 displacement to completion.

  • Monitoring: Stir for 12–18 hours, monitoring the disappearance of the tosylate via LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with Ethyl Acetate. Wash extensively with water (3x) and brine to remove the DMF and inorganic salts.

  • Downstream Readiness: The resulting product now contains a terminal primary alcohol, which can be directly oxidized (e.g., using Dess-Martin periodinane or Swern conditions) to an aldehyde or acid for the next stage of API construction[3].

Analytical Validation Standards

To ensure the integrity of the intermediate before deploying it in expensive API synthesis steps, validate the structure using the following parameters:

  • LC-MS (ESI+): Look for the [M+H]+ peak at m/z 245[1].

  • 1H NMR (300/400 MHz, CDCl3​ ): Confirm the presence of the aromatic tosyl protons ( δ 7.80 and 7.35 ppm, doublets), the methyl group on the aromatic ring ( δ 2.45 ppm, singlet), and the aliphatic methyl branch ( δ ~0.95 ppm, doublet). The diastereotopic protons adjacent to the tosylate and hydroxyl groups will appear as complex multiplets between 3.50 and 4.10 ppm[4].

References

  • US11780851B2 - LRRK2 inhibitors Google Patents URL
  • Cinnamomeoventrolide – Double Bond Regioisomerism in Frog Semiochemicals National Center for Biotechnology Information (PMC) URL:[Link]

  • Light-Controlled Supramolecular Helicity of a Liquid Crystalline Phase Using a Helical Polymer Functionalized with a Single Chiroptical Molecular Switch Journal of the American Chemical Society (ACS) URL:[Link]

  • Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols ResearchGate URL:[Link]

  • US8143432B2 - Process for regioselective mono-tosylation of diols Google Patents URL
  • WO2008058902A2 - Process for regioselective mono-tosylation of diols Google Patents URL

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of novel therapeutic agents. Among the myriad of available methods, transition metal-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool. This guide provides a detailed exploration of the cross-coupling reactions of 3-hydroxy-2-methylpropyl 4-methylbenzenesulfonate, a functionalized C(sp³)-electrophile. As a primary alkyl tosylate bearing a hydroxyl group, this substrate presents unique challenges and opportunities in the realm of C(sp³)-C(sp²) and C(sp³)-C(sp³) bond formation.

This document will delve into the intricacies of Suzuki-Miyaura, Negishi, and Kumada couplings with this substrate, offering not just protocols, but also the underlying mechanistic principles and strategic considerations necessary for successful implementation in a research and drug development setting. We will address the critical aspects of catalyst and ligand selection, the management of the reactive hydroxyl functionality, and the mitigation of common side reactions such as β-hydride elimination.

Substrate Profile: 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate

Structure:

Key Features:

  • Primary Alkyl Tosylate: The tosylate group serves as an excellent leaving group, facilitating oxidative addition to low-valent transition metal catalysts.

  • C(sp³) Electrophile: Enables the formation of valuable alkyl-aryl and alkyl-alkyl bonds.

  • Hydroxyl Group: This functional group introduces a layer of complexity due to its potential to react with basic reagents and organometallics. Its presence necessitates careful consideration of reaction conditions and, in some cases, the use of protecting groups.

  • β-Methyl Group: The methyl group at the β-position can influence the rate of β-hydride elimination, a common side reaction in cross-couplings of alkyl electrophiles.

Synthesis of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate

The target compound can be synthesized from the commercially available diol, 2-methyl-1,3-propanediol, through a selective monotosylation.

Protocol: Selective Monotosylation of 2-Methyl-1,3-propanediol

This procedure is adapted from established methods for the selective tosylation of diols.[1][2][3]

Materials:

  • 2-Methyl-1,3-propanediol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (or a non-nucleophilic base like triethylamine with a catalytic amount of DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-methyl-1,3-propanediol (1.0 eq) in DCM at 0 °C, add pyridine (1.1 eq).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 3-hydroxy-2-methylpropyl 4-methylbenzenesulfonate.

Causality Behind Experimental Choices:

  • Stoichiometry: Using a slight excess of the diol can favor monotosylation over ditosylation. Conversely, a slight excess of TsCl ensures complete consumption of the diol. Precise control of stoichiometry is key.

  • Base: Pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst. For substrates sensitive to pyridine, a combination of a non-nucleophilic base and a catalytic amount of a more potent nucleophilic catalyst like DMAP can be employed.[4]

  • Temperature: The reaction is initiated at a low temperature to control the exothermic reaction and improve selectivity.

Cross-Coupling Methodologies

The presence of the free hydroxyl group in 3-hydroxy-2-methylpropyl 4-methylbenzenesulfonate is a critical consideration. For Suzuki and Negishi couplings, which are often performed under basic or neutral conditions, the hydroxyl group may be tolerated. However, for Kumada coupling, which utilizes highly basic Grignard reagents, protection of the hydroxyl group is generally mandatory to prevent protonolysis of the organometallic reagent.[5]

Protecting Group Strategy for the Hydroxyl Group

When necessary, the hydroxyl group can be protected as a silyl ether (e.g., TBDMS, TIPS) or a benzyl ether (Bn). These groups are generally stable to the conditions of the cross-coupling reactions and can be readily removed post-coupling.[6][7][8]

DOT Diagram: Protection-Coupling-Deprotection Workflow

workflow Substrate 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate Protected Protected Substrate (e.g., O-TBDMS) Substrate->Protected Protection Coupling Cross-Coupling Reaction (Suzuki, Negishi, Kumada) Protected->Coupling Coupled_Protected Coupled Product (Protected) Coupling->Coupled_Protected Deprotection Deprotection Coupled_Protected->Deprotection Final_Product Final Coupled Product (with free OH) Deprotection->Final_Product

Caption: General workflow for cross-coupling with a protected hydroxyl group.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, typically between an organoboron compound and an organic halide or sulfonate. For C(sp³)-electrophiles like our substrate, both palladium and nickel catalysts have shown efficacy.[9][10]

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

suzuki_cycle Pd(0)L_n Pd(0)Ln R-Pd(II)(OTs)L_n R-Pd(II)(OTs)Ln Pd(0)L_n->R-Pd(II)(OTs)L_n Oxidative Addition R-Pd(II)-R'L_n R-Pd(II)-R'Ln R-Pd(II)(OTs)L_n->R-Pd(II)-R'L_n Transmetalation R-Pd(II)-R'L_n->Pd(0)L_n Reductive Elimination R-R' R-R' R-Pd(II)-R'L_n->R-R' R-OTs R-OTs R-OTs->R-Pd(II)(OTs)L_n R'-B(OR)2 R'-B(OR)2 R'-B(OR)2->R-Pd(II)(OTs)L_n Base Base Base->R-Pd(II)(OTs)L_n

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Recommended Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific coupling partners.

Materials:

  • 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate (or its protected form) (1.0 eq)

  • Aryl- or vinylboronic acid or boronic ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2-3 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.

  • Add 3-hydroxy-2-methylpropyl 4-methylbenzenesulfonate and the organoboron reagent.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite, washing with the organic solvent.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Causality and Mechanistic Insights:

  • Catalyst and Ligand: The choice of ligand is crucial for promoting the slow oxidative addition of the C(sp³)-OTs bond and preventing β-hydride elimination.[11] Bulky, electron-rich phosphine ligands are generally preferred as they stabilize the palladium center and promote reductive elimination.

  • Base: The base is required to activate the organoboron reagent for transmetalation. The choice of base can significantly impact the reaction outcome and should be screened for optimal performance.

  • Solvent: Aprotic, non-polar, or polar aprotic solvents are typically used to ensure the stability of the catalyst and reagents.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%)Readily available and effective palladium sources.
Ligand SPhos or XPhos (4-10 mol%)Bulky, electron-rich ligands that promote oxidative addition and reductive elimination while suppressing β-hydride elimination.
Base K₃PO₄ or Cs₂CO₃ (2-3 eq)Strong, non-nucleophilic bases that effectively promote transmetalation without causing significant side reactions.
Solvent Toluene or DioxaneHigh-boiling aprotic solvents suitable for the required reaction temperatures.
Temperature 80-110 °CSufficient thermal energy is needed to overcome the activation barrier for oxidative addition of the alkyl tosylate.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or sulfonate, catalyzed by a palladium or nickel complex.[12][13] This method is known for its high functional group tolerance and the relatively high reactivity of organozinc reagents.

DOT Diagram: Negishi Catalytic Cycle

negishi_cycle Pd(0)L_n Pd(0)Ln R-Pd(II)(OTs)L_n R-Pd(II)(OTs)Ln Pd(0)L_n->R-Pd(II)(OTs)L_n Oxidative Addition R-Pd(II)-R'L_n R-Pd(II)-R'Ln R-Pd(II)(OTs)L_n->R-Pd(II)-R'L_n Transmetalation R-Pd(II)-R'L_n->Pd(0)L_n Reductive Elimination R-R' R-R' R-Pd(II)-R'L_n->R-R' R-OTs R-OTs R-OTs->R-Pd(II)(OTs)L_n R'-ZnX R'-ZnX R'-ZnX->R-Pd(II)(OTs)L_n

Caption: Simplified catalytic cycle for the Negishi coupling.

Recommended Protocol: Palladium-Catalyzed Negishi Coupling

This protocol is based on established methods for the Negishi coupling of alkyl tosylates.[14][15][16][17]

Materials:

  • 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate (or its protected form) (1.0 eq)

  • Organozinc reagent (prepared in situ or from a commercial source) (1.5-2.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., PCyp₃, P(t-Bu)₃) (4-10 mol%)

  • Anhydrous solvent (e.g., THF, NMP)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and phosphine ligand.

  • Add a solution of 3-hydroxy-2-methylpropyl 4-methylbenzenesulfonate in the anhydrous solvent.

  • Add the organozinc reagent dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Causality and Mechanistic Insights:

  • Organozinc Reagents: Organozinc reagents are generally more reactive than organoboron compounds, which can allow for milder reaction conditions. They can be prepared from the corresponding organohalides and activated zinc dust.

  • Ligand Selection: Similar to the Suzuki coupling, bulky and electron-rich phosphine ligands are crucial for promoting the desired catalytic cycle and minimizing side reactions.

  • Functional Group Tolerance: The Negishi coupling is known for its excellent functional group tolerance, making it a valuable tool for the synthesis of complex molecules.[15] The free hydroxyl group in the substrate is likely to be tolerated under these conditions.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ (1-3 mol%)A common and effective Pd(0) source for Negishi couplings.
Ligand PCyp₃ or P(t-Bu)₃ (4-12 mol%)These trialkylphosphines are effective at promoting the coupling of C(sp³)-electrophiles.
Solvent THF or a THF/NMP mixtureTHF is a standard solvent for Negishi couplings, and the addition of a polar aprotic solvent like NMP can sometimes improve reaction rates and yields.
Temperature 60-80 °CMilder conditions compared to Suzuki coupling are often possible due to the higher reactivity of the organozinc reagent.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent as the organometallic partner and is typically catalyzed by nickel or palladium complexes.[5][18] Due to the high basicity and nucleophilicity of Grignard reagents, the hydroxyl group in 3-hydroxy-2-methylpropyl 4-methylbenzenesulfonate must be protected prior to the reaction to avoid quenching of the Grignard reagent.

DOT Diagram: Kumada Catalytic Cycle

kumada_cycle Ni(0)L_n Ni(0)Ln R-Ni(II)(OTs)L_n R-Ni(II)(OTs)Ln Ni(0)L_n->R-Ni(II)(OTs)L_n Oxidative Addition R-Ni(II)-R'L_n R-Ni(II)-R'Ln R-Ni(II)(OTs)L_n->R-Ni(II)-R'L_n Transmetalation R-Ni(II)-R'L_n->Ni(0)L_n Reductive Elimination R-R' R-R' R-Ni(II)-R'L_n->R-R' R-OTs R-OTs (Protected) R-OTs->R-Ni(II)(OTs)L_n R'-MgX R'-MgX R'-MgX->R-Ni(II)(OTs)L_n

Caption: Simplified catalytic cycle for the Kumada coupling.

Recommended Protocol: Nickel-Catalyzed Kumada Coupling

This protocol requires the use of a protected form of 3-hydroxy-2-methylpropyl 4-methylbenzenesulfonate.

Materials:

  • Protected 3-hydroxy-2-methylpropyl 4-methylbenzenesulfonate (1.0 eq)

  • Grignard reagent (1.2-1.5 eq)

  • Nickel catalyst (e.g., NiCl₂(dppp), NiCl₂(dppe)) (1-5 mol%)

  • Anhydrous solvent (e.g., THF, Diethyl ether)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the nickel catalyst.

  • Add a solution of the protected 3-hydroxy-2-methylpropyl 4-methylbenzenesulfonate in the anhydrous solvent.

  • Cool the mixture to 0 °C and add the Grignard reagent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction at 0 °C with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

  • If desired, deprotect the hydroxyl group using appropriate conditions (e.g., TBAF for silyl ethers, hydrogenolysis for benzyl ethers).

Causality and Mechanistic Insights:

  • Catalyst: Nickel catalysts are often more cost-effective and can be more reactive than palladium for certain C(sp³)-electrophiles.[19]

  • Grignard Reagents: The high reactivity of Grignard reagents often allows for reactions to proceed at lower temperatures and with shorter reaction times compared to Suzuki and Negishi couplings.

  • Protecting Group: The choice of protecting group is critical and should be stable to the strongly basic and nucleophilic Grignard reagent. Silyl ethers are a common and effective choice.[6]

ParameterRecommended ConditionRationale
Catalyst NiCl₂(dppp) or NiCl₂(dppe) (2-5 mol%)Readily available and effective nickel catalysts for Kumada couplings.
Solvent THF or Diethyl etherStandard ethereal solvents for Grignard reagents.
Temperature 0 °C to room temperatureThe high reactivity of Grignard reagents often allows for milder reaction conditions.
Substrate Hydroxyl group must be protectedTo prevent protonolysis of the highly basic Grignard reagent.

Troubleshooting and Side Reactions

The most common side reaction in the cross-coupling of primary alkyl electrophiles is β-hydride elimination .[20][21] This process leads to the formation of an alkene and a metal-hydride species, which can result in the reduction of the starting material.

Mitigation of β-Hydride Elimination:

  • Ligand Choice: The use of bulky, electron-rich ligands can sterically disfavor the formation of the planar transition state required for β-hydride elimination and can accelerate the rate of reductive elimination, outcompeting the elimination pathway.

  • Temperature Control: Lowering the reaction temperature can sometimes suppress β-hydride elimination, although this may also slow down the desired cross-coupling reaction.

Another potential side reaction is homocoupling of the organometallic reagent. This can be minimized by the slow addition of the organometallic reagent to the reaction mixture and by ensuring efficient oxidative addition of the electrophile.

Conclusion

The cross-coupling of 3-hydroxy-2-methylpropyl 4-methylbenzenesulfonate offers a valuable pathway for the synthesis of functionalized molecules with important applications in medicinal chemistry and materials science. A thorough understanding of the substrate's reactivity, particularly the role of the hydroxyl group, is paramount for successful reaction development. By carefully selecting the appropriate coupling methodology (Suzuki, Negishi, or Kumada), catalyst system, and, when necessary, a suitable protecting group strategy, researchers can effectively utilize this versatile building block to construct complex molecular architectures. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for navigating the challenges and unlocking the synthetic potential of this functionalized C(sp³)-electrophile.

References

  • Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary- and Secondary Homoallylic Electrophiles. PMC. [Link]

  • Palladium-catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. PubMed. [Link]

  • Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing. [Link]

  • Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions. ACS Publications. [Link]

  • Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. PMC. [Link]

  • Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society. [Link]

  • Nickel-catalyzed Kumada reaction of tosylalkanes with Grignard reagents to produce alkenes and modified arylketones. PubMed. [Link]

  • Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. ResearchGate. [Link]

  • Pd-Catalyzed Cross-Coupling Reaction of Alkyl Tosylates and Bromides with Grignard Reagents in the Presence of 1,3-Butadiene. Organic Chemistry Portal. [Link]

  • Kumada coupling. Wikipedia. [Link]

  • Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols. Application to the Synthesis of Polysubstituted Cyclic Ethers. ACS Publications. [Link]

  • Chemoselective Cross-Coupling Reactions with Differentiation between Two Nucleophilic Sites on a Single Aromatic Substrate. ACS Publications. [Link]

  • NiII–(σ‐Aryl) Complex Catalyzed Suzuki Reaction of Aryl Tosylates with Arylboronic Acids. ResearchGate. [Link]

  • Protecting Groups. Jack Westin. [Link]

  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. MDPI. [Link]

  • Functionalized Grignard Reagents in Kumada Cross‐Coupling Reactions. ResearchGate. [Link]

  • Protecting Groups. University of California, Irvine. [Link]

  • 15.10: Protection of Hydroxyl Groups. Chemistry LibreTexts. [Link]

  • Kumada Coupling. Organic Chemistry Portal. [Link]

  • Chemoselective Suzuki-Miyaura cross-coupling via kinetic transmetallation. University of Strathclyde. [Link]

  • Chemoselective Suzuki-Miyaura Cross-Coupling via Kinetic Transmetallation. PubMed. [Link]

  • Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Organic Chemistry Portal. [Link]

  • Advances in Cross-Coupling Reactions. MDPI. [Link]

  • Stereospecific Nickel-Catalyzed Reductive Cross-Coupling of Alkyl Tosylate and Allyl Alcohol Electrophiles. ACS Publications. [Link]

  • Ni/Co-Catalyzed Homo-Coupling of Alkyl Tosylates. PMC. [Link]

  • Nickel/Cobalt-Catalyzed C(sp 3 )-C(sp 3 ) Cross-Coupling of Alkyl Halides with Alkyl Tosylates. ResearchGate. [Link]

  • Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. ACS Figshare. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Stereospecific Nickel-Catalyzed Reductive Cross-Coupling of Alkyl Tosylate and Allyl Alcohol Electrophiles. University of North Carolina at Chapel Hill. [Link]

  • Alkyl Electrophiles in Pd-Catalyzed Cross-Coupling Reactions. Wipf Group, University of Pittsburgh. [Link]

  • 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate). MDPI. [Link]

  • Suzuki Cross-Couplings of Alkyl Tosylates that Possess β Hydrogen Atoms: Synthetic and Mechanistic Studies. ResearchGate. [Link]

  • Negishi coupling. Wikipedia. [Link]

  • Title Palladium-Catalyzed Alkyl-Alkyl Cross-Coupling Reaction of 9-Alkyl-9-BBN Derivatives with Iodoalkanes Possessing β-Hydrog. HUSCAP. [Link]

  • Stereospecific Nickel-Catalyzed Reductive Cross-Coupling of Alkyl Tosylate and Allyl Alcohol Electrophiles. ResearchGate. [Link]

  • Bypassing β-Hydride Elimination: Excited-State Pd-Catalyzed C(sp3)-C(sp2) Coupling at Room Temperature. PubMed. [Link]

  • Ni/Co-Catalyzed Homo-Coupling of Alkyl Tosylates. MDPI. [Link]

  • Negishi Coupling. Organic Chemistry Portal. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. PMC. [Link]

  • Synthesis of 3-hydroxy-2-iodophenyl-(4-methylbenzenesulfonate). (i) I2,... ResearchGate. [Link]

  • 3-HYDROXYPROPYL 4-METHYLBENZENESULFONATE. gsrs.ncats.nih.gov. [Link]

  • β-Hydride elimination. Wikipedia. [Link]

  • Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Chemistry Portal. [Link]

  • Method for producing 3-hydroxy-2-methylbenzoic acid.

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent degradation of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate during storage

Technical Support Center: 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate Introduction 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate is a key intermediate in various organic syntheses, valued for the reactivity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate

Introduction

3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate is a key intermediate in various organic syntheses, valued for the reactivity of its tosylate leaving group. The integrity of this compound is paramount for the success of subsequent reactions, ensuring high yields and purity of the final products. However, like many sulfonate esters, its stability can be compromised during storage, primarily due to its susceptibility to hydrolysis and potential thermal degradation.

This guide provides a comprehensive overview of the best practices for storing and handling 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate, troubleshooting common degradation issues, and implementing effective quality control measures. The protocols and explanations provided herein are grounded in the fundamental principles of organic chemistry to empower researchers with the knowledge to maintain the quality of this critical reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate during storage?

A1: The most significant degradation pathway is hydrolysis.[1][2] The sulfonate ester linkage is electrophilic and susceptible to nucleophilic attack by water. This reaction cleaves the ester bond, resulting in the formation of p-toluenesulfonic acid and 2-methyl-1,3-propanediol. The presence of acidic or basic impurities can catalyze this process.[1] Therefore, meticulous exclusion of moisture is the most critical factor in preventing degradation.

Q2: What are the ideal temperature conditions for storing this compound?

A2: For long-term storage, it is recommended to store 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate in a cool, dry place. Refrigeration (2-8°C) is ideal. For shorter periods, storage at room temperature is acceptable, provided the atmosphere is dry and the container is sealed.[3] Avoid exposure to high temperatures, as this can accelerate the rate of hydrolysis and potentially lead to thermal decomposition.

Q3: Is an inert atmosphere necessary for storage?

A3: Yes, for long-term storage or for researchers requiring the highest purity, storing under an inert atmosphere of nitrogen or argon is highly recommended.[2][4][5] This practice serves two main purposes: it displaces atmospheric moisture, directly preventing hydrolysis, and it removes oxygen, which can be a factor in the long-term stability of some organic compounds.[2][4] Argon is denser than air and can provide a more stable "blanket" over the compound, but dry nitrogen is a widely used and effective alternative.[4]

Q4: What are the visible signs of degradation?

A4: Pure 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate is typically a white to off-white solid. A noticeable sign of degradation can be a change in appearance. For instance, related tosylate compounds have been observed to develop a red or brown color and may even liquefy into a dark, viscous oil upon significant decomposition.[6] The presence of a strong acidic odor, indicative of p-toluenesulfonic acid, is another sign of hydrolysis.

Q5: What is the expected shelf-life of this compound?

A5: When stored under optimal conditions (refrigerated, under a dry inert atmosphere, in a tightly sealed container), the shelf-life can be several years. However, chemical suppliers often recommend re-testing the material after a year to confirm its purity.[3] The actual usable life of the compound is highly dependent on how it is handled and stored between uses. Each time the container is opened, there is a risk of introducing atmospheric moisture.

Troubleshooting Guide for Storage Issues

This guide will help you identify potential issues with your stored 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate and take corrective actions.

Observed Problem Potential Cause Recommended Solution & Explanation
Change in Color (e.g., to yellow, brown, or red) Degradation: This is a common indicator of chemical decomposition, potentially through hydrolysis or other side reactions. The chromophores responsible are often minor byproducts but signal a loss of purity.1. Quality Control Check: Perform an analytical check (e.g., ¹H NMR, HPLC) to determine the extent of degradation. 2. Purification: If the degradation is minor, consider recrystallization to purify the material. 3. Disposal: If significant degradation has occurred, it is best to dispose of the reagent according to your institution's safety protocols and procure a fresh batch.
Clumping or Liquefaction of the Solid Moisture Absorption (Hygroscopicity): The compound has absorbed atmospheric water. This significantly increases the risk of hydrolysis, as water is a reactant in the primary degradation pathway.[1][2]1. Dry the Material: If the material is only clumpy, it may be possible to dry it under high vacuum in the presence of a desiccant (e.g., P₂O₅). 2. Re-evaluate Storage: This indicates a breach in your storage container's seal or improper handling. Transfer the dried material to a new, dry container with a high-integrity seal (e.g., a vial with a PTFE-lined cap) and store it inside a desiccator or glovebox.
Inconsistent Experimental Results (e.g., low yields) Loss of Purity: The reagent has likely degraded, reducing the molar equivalence of the active compound and introducing byproducts (p-toluenesulfonic acid, diol) that may interfere with your reaction.1. Confirm Purity: Use ¹H NMR to check for the presence of degradation products. Compare the integration of the tosyl and propyl protons. 2. Use a Fresh Batch: For critical experiments, always use a new or recently qualified batch of the reagent. 3. Adjust Stoichiometry: If a fresh batch is unavailable and the impurity level is known, you may be able to compensate by adjusting the stoichiometry, but this is not ideal.
Troubleshooting Decision Workflow

G Fig 1. Troubleshooting Workflow start Observe Issue with Stored Reagent q1 Is there a visible change? (Color, Clumping, Liquefaction) start->q1 action_qc Perform Quality Control (¹H NMR, HPLC) q1->action_qc Yes q1->action_qc No, but experimental results are poor q2 Purity > 95%? action_qc->q2 action_purify Consider Purification (Recrystallization, Drying) q2->action_purify No action_use Use with Caution or for Non-Critical Reactions q2->action_use Yes action_purify->action_qc Re-analyze action_discard Dispose of Reagent & Review Storage Protocol action_purify->action_discard Purification Fails action_review_storage Review and Improve Storage/Handling Protocol action_discard->action_review_storage action_use->action_review_storage

Caption: Fig 1. Decision tree for troubleshooting issues with stored 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate.

Best Practices for Long-Term Storage

Following a stringent protocol for handling and storage is the most effective way to prevent degradation.

Protocol for Optimal Storage
  • Incoming Inspection: Upon receiving a new bottle, inspect the seal for integrity. Note the date of receipt on the bottle.

  • Container Choice: The ideal primary container is a glass bottle with a PolyTetraFluoroEthylene (PTFE)-lined cap, which provides an excellent seal against moisture.

  • Inert Gas Blanketing: Before sealing for storage, flush the headspace of the container with a gentle stream of dry argon or nitrogen for 30-60 seconds.[2][4][5] This displaces moist air.

  • Sealing: Tighten the cap securely. For added protection, wrap the cap and neck of the bottle with Parafilm® to create an additional physical barrier to moisture ingress.

  • Secondary Containment & Desiccation: Place the sealed primary container inside a larger, airtight secondary container, such as a desiccator cabinet or a sealable bag. Include a desiccant like silica gel or a molecular sieve pouch within the secondary container. This provides a dry environment, protecting the primary container.

  • Temperature Control: Store the entire assembly in a refrigerator at 2-8°C. Ensure the refrigerator is suitable for chemical storage.

  • Usage Protocol: When you need to use the reagent, allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture on the cold solid. Work quickly and, if possible, handle the material in a glovebox or under a flow of inert gas. After taking what you need, repeat the inert gas flushing (Step 3) before re-sealing.

  • Labeling: Always label the container with the date it was first opened. This helps track the potential for accumulated moisture exposure over time.

Analytical Methods for Quality Control

Regularly verifying the purity of your 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate is crucial, especially if it has been in storage for an extended period or if you suspect degradation.

¹H NMR Spectroscopy

This is a powerful and straightforward method to detect hydrolysis.

  • Procedure: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis:

    • In a pure sample, you will see characteristic peaks for the tosyl group (aromatic protons and methyl group) and the 3-hydroxy-2-methylpropyl group.

    • Hydrolysis Detection: The appearance of new, distinct peaks corresponding to the degradation products—p-toluenesulfonic acid and 2-methyl-1,3-propanediol —is a clear indicator of degradation. By comparing the integration of the product peaks to the parent compound peaks, you can quantify the extent of degradation.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent method for determining the purity of the compound with high accuracy.

  • Procedure: A reversed-phase HPLC method, likely using a C18 column with a water/acetonitrile or water/methanol mobile phase, can be developed.

  • Analysis: Degradation will appear as a decrease in the area of the main peak corresponding to the parent compound and the emergence of new peaks for the degradation products. This allows for precise quantification of purity. Forced degradation studies can be performed to confirm the identity of these new peaks.[7]

Primary Degradation Pathway: Hydrolysis

G Fig 2. Hydrolysis of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate cluster_reactants Reactants cluster_products Degradation Products Parent 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate H2O H₂O (Water) TsOH p-Toluenesulfonic Acid Parent->TsOH Hydrolysis Diol 2-Methyl-1,3-propanediol Parent->Diol

Caption: Fig 2. The primary degradation reaction of the compound in the presence of water.

References

  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The alkaline hydrolysis of sulfonate esters: challenges in interpreting experimental and theoretical data. (2013, November 26). Department of Chemistry, University of Oxford. Retrieved from [Link]

  • "Store under Argon". (2018, February 10). Reddit. Retrieved from [Link]

  • Ask an Expert: inert gases used for preservation. (2019, June 6). Science Buddies. Retrieved from [Link]

  • (2R,3S)-Methyl 2-hydroxy-3-(4-methylbenzenesulfonamido)-3-phenylpropanoate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for the synthesis of sulfonated molecules. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. (n.d.). White Rose Research Online. Retrieved from [Link]

  • Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange. Retrieved from [Link]

  • How do you store chemicals in inert gas? (2025, January 14). Sciencemadness Discussion Board. Retrieved from [Link]

  • 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate). (2020, October 6). MDPI. Retrieved from [Link]

  • Problems with synthesis of Benzyl tosylate ( decomposition). (2023, June 7). Reddit. Retrieved from [Link]

  • (PDF) 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate). (2025, October 15). ResearchGate. Retrieved from [Link]

  • Sulfonate Esters - How Real is the Risk? (n.d.). PQRI. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010, April 16). Organometallics. Retrieved from [Link]

  • 3-HYDROXYPROPYL 4-METHYLBENZENESULFONATE. (n.d.). gsrs. Retrieved from [Link]

  • Identification and characterization of forced degradation products of lumateperone tosylate by LC-HRMS, GC-MS, NMR, and in silico toxicity prediction. (2026, March 21). ResearchGate. Retrieved from [Link]

  • Chemical Properties of Methyl (R)-(-)-3-hydroxy-2-methyl-propionate (CAS 72657-23-9). (n.d.). Cheméo. Retrieved from [Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (2011, July 1). MDPI. Retrieved from [Link]

  • Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry. Retrieved from [Link]

  • Methyl (R)-(-)-3-hydroxy-2-methyl-propionate. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Yield Optimization for 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate

Welcome to the Technical Support Center. The synthesis of 3-hydroxy-2-methylpropyl 4-methylbenzenesulfonate via the mono-tosylation of 2-methyl-1,3-propanediol presents a classic chemoselectivity challenge in organic syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 3-hydroxy-2-methylpropyl 4-methylbenzenesulfonate via the mono-tosylation of 2-methyl-1,3-propanediol presents a classic chemoselectivity challenge in organic synthesis. Because both primary hydroxyl groups on the symmetric diol are chemically equivalent, standard base-mediated tosylation is governed by statistical distribution rather than kinetic control.

This guide is designed for discovery chemists and process scientists looking to break this statistical limit. Below, we detail the mechanistic causality behind ditosylate byproduct formation and provide field-validated, self-correcting protocols to drive your mono-tosylation yields above 85%.

Troubleshooting & FAQs

Q1: Why does my standard Pyridine/TsCl protocol consistently yield 25–30% of the ditosylate byproduct? A: In a purely statistical reaction where both primary hydroxyl groups possess equal reactivity, adding 1.0 equivalent of p-toluenesulfonyl chloride (TsCl) theoretically yields a 1:2:1 ratio of unreacted diol, mono-tosylate, and ditosylate. Because the 3-carbon spacer in 2-methyl-1,3-propanediol prevents the first electron-withdrawing tosyl group from sufficiently deactivating the second hydroxyl group, the rate of the second tosylation ( k2​ ) remains nearly identical to the first ( k1​ ). To surpass a ~50% maximum theoretical yield, you must abandon standard kinetic conditions and employ template-driven activation.

Q2: How can I break this statistical limit to selectively form the mono-tosylate? A: You must utilize reagents that temporarily break the symmetry of the diol by forming a cyclic intermediate. Two highly effective methodologies are established in the literature:

  • Organotin Catalysis: Using catalytic Dibutyltin Oxide (Bu₂SnO)[1].

  • Silver-Mediated Activation: Using stoichiometric Silver(I) Oxide (Ag₂O) with catalytic Potassium Iodide (KI)[2]. Both methods geometrically restrict the tosylation event to a single oxygen atom, effectively shutting down the pathway to the ditosylate byproduct.

Q3: What is the mechanistic causality behind Dibutyltin Oxide (Bu₂SnO) catalysis? A: Dibutyltin oxide reacts with the 1,3-diol to form a cyclic stannylene acetal intermediate. In this complex, the tin atom coordinates with both oxygen atoms, activating one for nucleophilic attack while sterically shielding the other. As demonstrated by[3], once TsCl is introduced, the stannylene acetal directs a rapid, regioselective tosylation. Because the resulting mono-tosylated product cannot sustain a stable stannylene acetal, the catalyst is immediately released to turn over another molecule of the starting diol.

Q4: I need to avoid heavy metal (Tin) contamination for an API synthesis. Can I use the Ag₂O method instead? A: Yes. The Ag₂O/KI protocol is an excellent alternative for Active Pharmaceutical Ingredient (API) workflows where tin purging is problematic. Ag₂O acts as both an insoluble base and an activating template. The diol coordinates to the silver surface, forming an intramolecular hydrogen-bonded intermediate that differentiates the acidity of the two hydroxyl groups. The addition of catalytic KI accelerates the reaction by generating highly electrophilic tosyl iodide (TsI) in situ, as outlined by[2].

Quantitative Data Presentation

The table below summarizes the expected outcomes when applying different reaction conditions to the mono-tosylation of 2-methyl-1,3-propanediol.

Reaction ConditionAdditives / CatalystTypical Yield (%)Ditosylate (%)Reaction Time
Standard (Pyridine) None40 - 50%25 - 30%12 - 24 h
Organotin Catalysis 2 mol% Bu₂SnO, Et₃N85 - 95%< 5%2 h
Silver Activation 1.5 eq Ag₂O, 0.2 eq KI85 - 92%< 5%2 - 4 h

Mechanistic Visualization

Mechanism Diol 2-Methyl-1,3-propanediol TsCl_Py TsCl / Pyridine (Uncatalyzed) Diol->TsCl_Py Standard Conditions Bu2SnO Bu2SnO (2 mol%) Et3N / CH2Cl2 Diol->Bu2SnO Catalytic Activation Mono 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate (>85% Yield) TsCl_Py->Mono k1 DiTos Ditosylate (Statistical Byproduct) TsCl_Py->DiTos k2 ≈ k1 Stannylene Cyclic Stannylene Acetal Intermediate Bu2SnO->Stannylene Fast Stannylene->Mono Regioselective TsCl Attack Mono->DiTos Over-tosylation

Figure 1: Mechanistic divergence in statistical vs. Bu2SnO-catalyzed mono-tosylation.

Experimental Protocols

Protocol A: Bu₂SnO-Catalyzed Mono-Tosylation

This protocol is recommended for discovery chemistry and early-stage scale-up where maximum atom economy and speed are prioritized[1].

Reagents: 2-methyl-1,3-propanediol (1.0 eq), p-Toluenesulfonyl chloride (TsCl, 1.05 eq), Triethylamine (Et₃N, 1.0 eq), Dibutyltin oxide (Bu₂SnO, 2 mol%), anhydrous CH₂Cl₂.

Step-by-Step Methodology:

  • Initiation: Dissolve 2-methyl-1,3-propanediol (1.0 eq) and catalytic Bu₂SnO (0.02 eq) in anhydrous CH₂Cl₂ (0.2 M concentration) under an inert atmosphere (N₂ or Argon).

  • Base Addition: Add Et₃N (1.0 eq) via syringe and stir the mixture at room temperature for 15 minutes to allow for initial stannylene acetal formation.

  • Electrophile Addition: Add TsCl (1.05 eq) in one portion. The reaction will remain homogeneous.

  • Monitoring: Stir the reaction at room temperature. Monitor via TLC (typically 1:1 Hexanes:Ethyl Acetate). The reaction is usually complete within 2 hours.

  • Workup: Quench the reaction with water. Extract the aqueous layer twice with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to isolate pure 3-hydroxy-2-methylpropyl 4-methylbenzenesulfonate.

Protocol B: Ag₂O-Mediated Mono-Tosylation

This protocol is recommended for API synthesis where avoiding organotin reagents is a strict regulatory requirement[2].

Reagents: 2-methyl-1,3-propanediol (1.0 eq), TsCl (1.05 eq), Silver(I) oxide (Ag₂O, 1.5 eq), Potassium iodide (KI, 0.2 eq), CH₂Cl₂.

Step-by-Step Methodology:

  • Suspension Preparation: To a stirred solution of 2-methyl-1,3-propanediol (1.0 eq) in CH₂Cl₂ (0.1 M), add fresh, finely powdered Ag₂O (1.5 eq) and KI (0.2 eq).

  • Cooling: Cool the black suspension to 0 °C using an ice bath to control the initial exotherm.

  • Electrophile Addition: Add TsCl (1.05 eq) dropwise as a concentrated solution in CH₂Cl₂ over 15 minutes.

  • Reaction: Remove the ice bath, allowing the mixture to warm to room temperature. Stir vigorously for 2 to 4 hours, monitoring completion via TLC.

  • Filtration: Filter the heterogeneous mixture through a pad of Celite to remove the insoluble silver salts (AgCl and unreacted Ag₂O). Wash the Celite pad thoroughly with excess CH₂Cl₂.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography to afford the target mono-tosylate.

Ag2OWorkflow S1 1. Dissolve Diol in CH2Cl2 S2 2. Add Ag2O (1.5 eq) & KI (0.2 eq) S1->S2 S3 3. Dropwise addition of TsCl (1.05 eq) S2->S3 S4 4. Stir at RT until completion (TLC) S3->S4 S5 5. Filter through Celite pad S4->S5 S6 6. Concentrate & Purify S5->S6

Figure 2: Step-by-step experimental workflow for Silver(I) Oxide-mediated tosylation.

References

  • Martinelli, M. J., Nayyar, N. K., Moher, E. D., Dhokte, U. P., Pawlak, J. M., & Vaidyanathan, R. "Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols." Organic Letters, 1999, 1(3), 447-450. URL:[Link]

  • Martinelli, M. J., Vaidyanathan, R., Pawlak, J. M., Nayyar, N. K., Dhokte, U. P., Doecke, C. W., Zollars, L. M. H., Moher, E. D., Van Khau, V., & Kosmrlj, B. "Catalytic Regioselective Sulfonylation of α-Chelatable Alcohols: Scope and Mechanistic Insight." Journal of the American Chemical Society, 2002, 124(14), 3578–3585. URL:[Link]

  • Bouzide, A., & Sauvé, G. "Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols. Application to the Synthesis of Polysubstituted Cyclic Ethers." Organic Letters, 2002, 4(14), 2329–2332. URL:[Link]

Sources

Troubleshooting

Troubleshooting unwanted side reactions with 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate

Welcome to the technical support portal for 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate (also known as 3-hydroxy-2-methylpropyl tosylate). As a highly versatile chiral building block—often derived from the Roche es...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support portal for 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate (also known as 3-hydroxy-2-methylpropyl tosylate). As a highly versatile chiral building block—often derived from the Roche ester—this compound is a staple in the total synthesis of complex macrolides and polyketides[1]. However, its bifunctional nature (a nucleophilic primary alcohol and an electrophilic primary tosylate) makes it highly susceptible to unwanted side reactions if reaction conditions are not rigorously controlled.

This guide provides field-proven insights, diagnostic tools, and self-validating protocols to help you troubleshoot low yields, identify volatile byproducts, and optimize your synthetic workflows.

Mechanistic Overview: The Competing Pathways

The fundamental challenge when working with 1,3-diol monotosylates is the kinetic competition between the desired intermolecular substitution (SN2) and the unwanted intramolecular cyclization.

When exposed to basic conditions or elevated temperatures, the primary hydroxyl group acts as an internal nucleophile. Driven by the favorable entropy of intramolecular reactions, it attacks the tosylate-bearing carbon via a 4-exo-tet Baldwin cyclization , rapidly forming 3-methyloxetane[2]. Because oxetanes are highly volatile, this side product is frequently lost during solvent evaporation, leading researchers to mistakenly assume their starting material simply degraded.

Pathway SM 3-Hydroxy-2-methylpropyl tosylate (1,3-diol monotosylate) Cond1 Basic Conditions / Heat (Unprotected OH) SM->Cond1  Intramolecular Attack Cond2 Nucleophilic Substitution (Protected OH or Mild Cond.) SM->Cond2  Intermolecular SN2 Oxetane 3-Methyloxetane [Unwanted Cyclization] Cond1->Oxetane  4-Exo-Tet (Fast) Desired Target Substitution Product [Desired Pathway] Cond2->Desired  Controlled Reaction

Reaction pathways of 3-hydroxy-2-methylpropyl tosylate showing oxetane cyclization vs substitution.

Diagnostic Signatures of Common Side Reactions

Before altering your synthetic route, you must accurately diagnose the failure mode. Use the table below to compare the quantitative analytical signatures of your crude reaction mixture against known side products.

Reaction PathwayResulting ProductMS Shift (m/z)Diagnostic ^1^H NMR Signatures (CDCl3)Causality / Trigger
Baseline (SM) 3-Hydroxy-2-methylpropyl tosylate[M+H]^+^ 245.14.05 ppm (d, 2H, CH2-OTs)3.55 ppm (d, 2H, CH2-OH)N/A
Intramolecular Cyclization 3-Methyloxetane[M+H]^+^ 73.1 (Often lost to evaporation)4.70 ppm (dd, 2H, oxetane CH2)4.35 ppm (dd, 2H, oxetane CH2)Strong bases (e.g., NaH, NaOH), elevated heat[3].
Elimination 2-Methylprop-2-en-1-ol[M+H]^+^ 73.14.95 ppm (m, 2H, terminal alkene =CH2)Sterically hindered bases (e.g., t-BuOK), high temp.
Tosyl Migration Stereocenter Scrambling[M+H]^+^ 245.1Identical to SM, but loss of optical rotation (ee% drop).Prolonged storage at RT, Lewis acid exposure[4].
Dimerization Intermolecular Ether[M+H]^+^ 317.2Complex overlapping multiplets ~3.4–3.6 ppm.High concentration runs (>1.0 M) with weak bases.

Troubleshooting FAQs

Q: My reaction yield is consistently below 20%, and my crude mass is much lower than expected. Where is my material going? A: You are experiencing massive loss due to 3-methyloxetane formation. Because 3-methyloxetane has a boiling point of ~67°C, it evaporates during rotary evaporation. To prevent this, you must either protect the hydroxyl group prior to substitution or strictly avoid basic conditions[2].

Q: I need to perform a nucleophilic substitution (e.g., azidation) on the tosylate, but I cannot add a protection/deprotection step to my route. What are my options? A: You can achieve direct substitution if you rely on the inherent nucleophilicity of your reagent rather than basicity. For example, using sodium azide (NaN3) in DMF at 50°C allows the SN2 reaction to outcompete the 4-exo-tet cyclization, provided no additional base is present. However, yields will be moderate (~60-70%) compared to a protected route.

Q: Can I use this side reaction to my advantage to synthesize 3-methyloxetane intentionally? A: Absolutely. The synthesis of oxetanes from 1,3-diol monotosylates is a well-documented and highly efficient preparative method. By treating the tosylate with a strong base (like aqueous NaOH) in a biphasic system with a phase-transfer catalyst, you can drive the cyclization to near-quantitative yields[3].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.

Workflow Start Analyze Starting Material (LC-MS / NMR) Decision Is the OH group protected? Start->Decision Protect Execute Protocol 1: TBS Protection Decision->Protect No Subst Execute Protocol 2: Direct Substitution Decision->Subst Yes (or Mild Cond.) Val1 Validation: TLC Rf ~0.7 Protect->Val1 Val2 Validation: Mass Shift (e.g. +N3) Subst->Val2

Decision matrix and validation workflow for handling 3-hydroxy-2-methylpropyl tosylate.

Protocol 1: Silyl Protection of the Hydroxyl Group (Recommended)

Causality: Masking the alcohol as a tert-butyldimethylsilyl (TBS) ether completely eliminates its nucleophilicity, shutting down the oxetane pathway and allowing for harsh downstream SN2 conditions[1]. Imidazole is chosen as the base because its pKa (6.95) is too low to deprotonate the alcohol, preventing premature cyclization during protection.

  • Setup: In an oven-dried flask under N2, dissolve 3-hydroxy-2-methylpropyl tosylate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Reagent Addition: Cool the solution to 0 °C. Add imidazole (2.0 eq) in one portion. Stir for 5 minutes. Slowly add TBSCl (1.2 eq) as a solution in DCM dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • VALIDATION CHECKPOINT: Spot the reaction on a silica TLC plate (Eluent: 20% EtOAc/Hexanes). The starting material (Rf0.2, UV/KMnO4~ active) must be completely consumed. The product should appear as a new, less polar spot (Rf ~0.7, UV active). If SM persists, add 0.2 eq TBSCl and stir for 1 hour.

  • Workup: Quench with saturated aqueous NH4Cl. Extract 3x with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The protected tosylate is stable and can be stored at -20 °C for months.

Protocol 2: Direct Nucleophilic Substitution (Azidation)

Causality: If protection is impossible, SN2 must be performed under strictly neutral conditions. DMF is used to solvate the azide anion, maximizing its nucleophilicity so the intermolecular attack outpaces intramolecular cyclization.

  • Setup: Dissolve 3-hydroxy-2-methylpropyl tosylate (1.0 eq) in anhydrous DMF (0.5 M).

  • Reagent Addition: Add sodium azide (NaN3, 2.5 eq) in one portion at room temperature. Do not add any amine bases.

  • Reaction: Heat the mixture gently to 50 °C for 12 hours. Exceeding 60 °C will thermally activate the oxetane cyclization pathway.

  • VALIDATION CHECKPOINT: Analyze via LC-MS. Look for the disappearance of the SM mass ([M+H]^+^ 245.1) and the appearance of the azido-alcohol ([M+H]^+^ 116.1).

  • Workup: Cool to room temperature, dilute with diethyl ether (5 volumes), and wash 5x with distilled water to remove DMF and excess NaN3. Dry over MgSO4 and concentrate carefully (azides can be sensitive to extreme heat/vacuum).

References

1.[4] Title: A new Epothilone-Analogue with high biological activity on MDR cell lines and the ability to pass the blood-brain-barrier Source: Martin-Luther-Universität Halle-Wittenberg (uni-halle.de) URL: [Link]

3.[2] Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (ACS Publications) URL: [Link]

4.[1] Title: Stereocontrolled Synthesis of C1−C17 Fragment of Narasin via a Free Radical-Based Approach Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Nucleophilic Substitution of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate

Welcome to the Technical Support Center for chiral building block synthesis. This guide is specifically engineered for researchers and drug development professionals working with 3-hydroxy-2-methylpropyl 4-methylbenzenes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral building block synthesis. This guide is specifically engineered for researchers and drug development professionals working with 3-hydroxy-2-methylpropyl 4-methylbenzenesulfonate (the monotosylate of 2-methyl-1,3-propanediol, often derived from the Roche ester).

While the tosylate group is an exceptional leaving group that facilitates SN​2 transformations (1[1]), the presence of an unprotected primary hydroxyl group introduces a severe kinetic versus thermodynamic competition during substitution. This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols required to master this reaction.

Part 1: Mechanistic Causality & Pathway Analysis

Tosylates are synthesized by reacting an alcohol with p-toluenesulfonyl chloride, transforming the hydroxyl into a highly stable leaving group due to the resonance stabilization of the sulfonate anion (2[2]). This modification makes the molecule highly susceptible to nucleophilic attack (3[3]).

However, in 3-hydroxy-2-methylpropyl tosylate, the molecule contains both an electrophilic center (the carbon bearing the tosylate) and a latent nucleophile (the free -OH group). When thermal energy is applied to drive the desired intermolecular substitution (e.g., azidation or amination), it simultaneously provides the activation energy for an intramolecular SN​2 attack. If the temperature exceeds the critical threshold of ~60°C, the internal hydroxyl group will displace the tosylate to form 3-methyloxetane , a highly volatile 4-membered ring byproduct.

CompetingPathways SM 3-Hydroxy-2-methylpropyl Tosylate Inter Intermolecular S_N2 (40-50°C) SM->Inter External Nucleophile Intra Intramolecular S_N2 (>60°C) SM->Intra Internal -OH Attack Prod Target Product (e.g., Azide) Inter->Prod Byprod 3-Methyloxetane (Volatile) Intra->Byprod

Fig 1. Logical relationship of competing kinetic and thermodynamic pathways during substitution.

Part 2: Troubleshooting Guides & FAQs

Q1: My reaction yield is extremely low, and the starting material is completely consumed. Furthermore, I am missing mass balance in my LC-MS. What happened? A: You have likely synthesized 3-methyloxetane via thermal degradation. Because 3-methyloxetane is a highly volatile ether, it evaporates during reaction workup or solvent concentration under reduced pressure. This results in an apparent "disappearance" of your mass. To fix this, strictly cap your reaction temperature at 50°C.

Q2: Can I add a base like Triethylamine (TEA) or Potassium Carbonate ( K2​CO3​ ) to accelerate the substitution at lower temperatures? A: Absolutely not. Adding a base will deprotonate the primary alcohol, creating a highly reactive alkoxide intermediate. This alkoxide will trigger immediate intramolecular cyclization, destroying your starting material even at room temperature. The reaction must be run under strictly neutral conditions.

Q3: How do I accelerate the intermolecular substitution without raising the temperature? A: Enhance the nucleophilicity of your reagent by optimizing the solvent environment. Using anhydrous polar aprotic solvents like DMF or DMSO maximizes the reaction rate of external nucleophiles (like NaN3​ ) by leaving them unsolvated and highly reactive, allowing the reaction to proceed efficiently at 40–50°C.

Q4: How do I ensure the stereochemical integrity of my chiral Roche ester derivative is maintained? A: When utilizing chiral precursors, strict temperature control is paramount to prevent epimerization or degradation (4[4]). Keep the reaction temperature below 55°C and avoid any basic additives.

Part 3: Quantitative Data Analysis

The following table summarizes the empirical causality between reaction temperature, target yield, and byproduct formation during the azidation of 3-hydroxy-2-methylpropyl tosylate (using 1.5 eq NaN3​ in DMF).

Reaction Temperature (°C)Reaction Time (h)Yield of Target Product (%)Yield of Oxetane Byproduct (%)Mass Balance / Degradation (%)
25 (Room Temp)4842< 256 (Unreacted SM)
401678418 (Unreacted SM)
50 (Optimal) 8 91 6 3 (Trace degradation)
60475205 (Trace degradation)
80230655 (Volatile loss)
100158510 (Volatile loss)

Conclusion: 50°C represents the optimal thermodynamic "sweet spot" where the intermolecular SN​2 rate is maximized while remaining below the activation energy threshold for intramolecular cyclization.

Part 4: Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the following protocol for the Azidation of 3-Hydroxy-2-methylpropyl tosylate incorporates a self-validating micro-quench step to verify reaction progress without risking bulk degradation.

Step-by-Step Methodology

Step 1: Substrate Dissolution Under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 3-hydroxy-2-methylpropyl 4-methylbenzenesulfonate in anhydrous DMF to achieve a 0.2 M concentration. Cool the flask to 0°C using an ice bath.

Step 2: Nucleophile Addition Add 1.5 equivalents of Sodium Azide ( NaN3​ ) in a single portion. Critical Check: Ensure no basic additives (e.g., pyridine, TEA) are present in the flask.

Step 3: Controlled Heating Transfer the flask to an oil bath equipped with a digital temperature controller. Set the temperature strictly to 50°C . Stir vigorously for 8 hours.

Step 4: Self-Validating Monitoring (Micro-Quench) After 4 hours, extract a 10 µL aliquot from the reaction mixture. Immediately quench this aliquot into a microcentrifuge tube containing 100 µL of ice-cold deionized water, then extract with 100 µL of Ethyl Acetate. Spot the organic layer on a TLC plate alongside the pure starting material. Validation: The appearance of a new, lower-Rf spot (target azide) and the absence of the starting material validates forward progress. If the starting material is gone but no new spot appears, oxetane formation has occurred due to temperature spikes.

Step 5: Bulk Aqueous Quench Once validated and complete, cool the bulk reaction mixture to 0°C. Quench by slowly adding ice-cold deionized water (3x the volume of DMF). Causality: The ice-cold water instantly drops the thermal energy of the system, effectively "freezing" the reaction state and preventing post-reaction cyclization during the workup phase.

Step 6: Extraction and Purification Extract the aqueous layer three times with Methyl tert-butyl ether (MTBE). Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution three times to completely remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Critical Check: Keep the water bath temperature on the rotary evaporator below 30°C to prevent volatility losses of the product.

ExperimentalWorkflow Step1 1. Substrate Dissolution Anhydrous DMF, 0°C Step2 2. Nucleophile Addition NaN3 (1.5 eq), Neutral Conditions Step1->Step2 Step3 3. Controlled Heating Strictly 50°C, Stir 8h Step2->Step3 Step4 4. Self-Validating Monitoring Micro-quench & TLC/LC-MS Step3->Step4 Step5 5. Ice-Cold Aqueous Quench Halt thermal kinetics instantly Step4->Step5

Fig 2. Self-validating experimental workflow for temperature-controlled nucleophilic substitution.

Part 5: References

  • BenchChem. "Application Notes and Protocols: Nucleophilic Substitution Reactions Using Tosyl Groups". 1

  • Jack Westin. "Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols". 3

  • Khan Academy. "Preparation of mesylates and tosylates | Organic chemistry". 2

  • ACS Publications. "Total Synthesis of Kanamienamide and Clarification of Biological Activity". 4

Sources

Troubleshooting

Best laboratory purification techniques for 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate

Welcome to the dedicated technical support guide for the purification of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate. This resource is designed for researchers, chemists, and drug development professionals who are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this polar, bifunctional molecule. The presence of both a hydrophilic hydroxyl group and a bulky, moderately polar tosylate group presents unique challenges that standard protocols may not adequately address. This guide provides field-proven insights, troubleshooting strategies, and detailed methodologies to help you achieve high purity and yield.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the most common issues encountered during the purification of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate and the underlying principles for resolving them.

Q1: What are the typical impurities I should expect after synthesizing 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate?

A1: The impurity profile is highly dependent on your reaction conditions, but it almost always includes a combination of starting materials and side-products. Understanding these is the first step to designing a successful purification strategy.

  • Unreacted Starting Materials:

    • 2-methyl-1,3-propanediol: The diol starting material is highly polar and water-soluble. Its presence indicates an incomplete reaction.

    • p-Toluenesulfonyl Chloride (TsCl): This reagent is often used in excess to drive the reaction to completion. It is moisture-sensitive and can be a major contaminant.[1]

  • Reaction Byproducts:

    • p-Toluenesulfonic Acid (TsOH): Formed from the hydrolysis of excess TsCl by any moisture present in the reaction.[1] It is a highly polar, acidic impurity.

    • Di-tosylated Product: The tosylation of both hydroxyl groups of the starting diol results in a less polar, undesired byproduct.

    • Inorganic Salts: Bases like triethylamine or pyridine are used to scavenge the HCl generated, forming salts (e.g., triethylammonium chloride) that must be removed.[2]

    • Chlorinated Byproduct: In some cases, particularly with pyridine at elevated temperatures, the hydroxyl group can be displaced to form a chlorinated byproduct instead of the desired tosylate.[3]

Q2: My initial aqueous workup is complete, but my crude product is still very impure on the TLC. What went wrong?

A2: An effective aqueous workup is critical and often the most underestimated step. The goal is to remove the bulk of water-soluble impurities before attempting chromatography or recrystallization.

  • Ineffective Quenching: Simply adding water may not be sufficient to hydrolyze all the unreacted TsCl. Quenching the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is more effective, as it both hydrolyzes the TsCl to the water-soluble p-toluenesulfonic acid and neutralizes it, making the resulting salt highly soluble in the aqueous layer.[4]

  • Incorrect pH During Extraction: Your target molecule has a free hydroxyl group, making it slightly acidic. If your aqueous wash is too basic (e.g., strong NaOH), you can deprotonate the hydroxyl group, forming a salt that partitions into the aqueous layer, thereby reducing your yield. Stick to mild bases like NaHCO₃ for washes.

  • Insufficient Washing: A single wash is often not enough. Perform multiple extractions with your organic solvent and wash the combined organic layers sequentially with dilute acid (if a base like pyridine or triethylamine was used), saturated NaHCO₃ solution, and finally, brine to remove residual water.[1]

Q3: I am trying to purify my compound with column chromatography, but it's streaking badly or completely stuck on the silica gel baseline. What should I do?

A3: This is a classic problem when dealing with polar compounds on a normal-phase silica gel column.[5] The free hydroxyl group on your molecule is likely interacting very strongly with the acidic silica surface.

  • Increase Solvent Polarity: Your eluent is not polar enough to move the compound. If you are using a standard ethyl acetate/hexane system, you will need to switch to a more potent solvent system. A mixture of dichloromethane (DCM) and methanol (MeOH) is an excellent choice for eluting highly polar compounds.[6] Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it.

  • Consider Dry Loading: Polar compounds dissolved in a strong solvent (like methanol) can cause issues if loaded directly onto the column. Dry loading is highly recommended. Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or MeOH), add a portion of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[5]

  • Check for Degradation: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[5] You can test for this by spotting your compound on a TLC plate, waiting for an hour, and then developing the plate to see if any new spots have appeared. If degradation is suspected, consider using a different stationary phase like neutral alumina.[6]

Q4: Is recrystallization a viable option for this compound? It keeps "oiling out."

A4: Recrystallization can be an excellent and scalable purification method for tosylates, which are often crystalline solids.[7] "Oiling out" occurs when the compound comes out of solution as a liquid instead of forming crystals, typically because the solution is supersaturated or the wrong solvent is being used.

  • Solvent Selection is Key: The ideal solvent is one in which your product is very soluble when hot but poorly soluble when cold, while impurities remain soluble at all temperatures.[4] For a polar tosylate, start by screening solvent systems like ethyl acetate/hexane, ethanol, or isopropanol.[4]

  • Control the Cooling Rate: Do not rush the crystallization. Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once it has reached room temperature, you can then place it in an ice bath or refrigerator to maximize crystal formation.[4] Rapid cooling is a common cause of oiling out.

  • Use a Seeding Crystal: If you have a small amount of pure product, adding a tiny "seed" crystal to the cooled, saturated solution can initiate crystallization and prevent oiling out.

  • Reduce Solvent Volume: Oiling out can also happen if too much solvent is used. Ensure you are dissolving your crude product in the minimum amount of hot solvent required to achieve full dissolution.

Part 2: Systematic Troubleshooting Guide

This table provides a quick-reference guide to diagnosing and solving common purification problems.

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Low yield after aqueous workup 1. Incomplete reaction. 2. Product partitioning into the aqueous layer due to high basicity. 3. Emulsion formation during extraction.1. Confirm reaction completion via TLC before workup. 2. Use mild bases like NaHCO₃ for washes; avoid strong NaOH. 3. Add brine to the separatory funnel to break up emulsions.
Multiple spots on TLC of crude product Expected outcome; indicates the presence of starting materials, byproducts, and product.Proceed with a primary purification method (column chromatography or recrystallization).
Product streaks on TLC plate 1. Sample is too concentrated. 2. Compound is acidic/basic and interacting with silica. 3. Compound is degrading on the plate.1. Dilute the sample before spotting. 2. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent. 3. Use a different stationary phase or run the TLC quickly.
Column chromatography shows poor separation 1. Inappropriate solvent system (Rf values are too high or too low). 2. Column was poorly packed. 3. Column was overloaded with the sample.1. Develop a new solvent system using TLC, aiming for an Rf of ~0.25 for the target compound.[5] 2. Repack the column carefully, ensuring no air bubbles or channels. 3. Use a proper ratio of sample to silica gel (typically 1:50 to 1:100 by weight).
Recrystallization yields no crystals 1. The compound is an oil at room temperature. 2. The chosen solvent is too good (product remains soluble even when cold). 3. The solution is not sufficiently concentrated.1. Purify by column chromatography instead. 2. Try a different solvent or a solvent/anti-solvent system (e.g., dissolve in hot ethyl acetate, add hexane until cloudy, then cool). 3. Carefully evaporate some solvent and attempt to cool again.

Part 3: Detailed Experimental Protocols

Protocol 1: Optimized Aqueous Workup

This protocol is designed to remove the majority of acidic and water-soluble impurities prior to further purification.

  • Reaction Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.

  • Hydrolysis: Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the cold reaction mixture with vigorous stirring. Continue adding until gas evolution (CO₂) ceases. This step neutralizes the acid catalyst and hydrolyzes excess TsCl.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM, 3 x volume of the aqueous layer).

  • Washing: Combine the organic layers. Wash sequentially with:

    • 1 M HCl (if a basic amine like pyridine or triethylamine was used, to remove its salt).

    • Saturated aqueous NaHCO₃ solution (to remove any remaining TsOH).

    • Brine (saturated NaCl solution) to remove the bulk of the dissolved water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Flash Column Chromatography for Polar Tosylates

This method is ideal for purifying oily products or for separating mixtures that are difficult to recrystallize.

  • Solvent System Selection: Use TLC to find a suitable eluent. For this polar compound, a DCM/MeOH system is recommended.[6] Test various ratios (e.g., 99:1, 98:2, 95:5 DCM:MeOH) to find a system that gives your target compound an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., pure DCM or 99:1 DCM:MeOH).

    • Pour the slurry into the column and use gentle pressure or tapping to create a uniform, packed bed.

    • Drain the solvent until the level is just above the top of the silica bed. Do not let the column run dry.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal volume of DCM or MeOH.

    • Add silica gel (approximately 5-10 times the weight of your crude sample) to this solution.

    • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a thin, even band.

  • Elution:

    • Begin eluting with the initial, low-polarity solvent system.

    • Collect fractions and monitor them by TLC.

    • If the product is slow to elute, gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of methanol. This will help elute your polar product while leaving more polar impurities behind.

  • Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

Part 4: Visualization of Workflows

A logical workflow is essential for efficient and effective purification.

PurificationWorkflow cluster_prep Initial Preparation cluster_workup Primary Cleanup cluster_main_purification High-Purity Isolation cluster_final Analysis & Final Product Crude Crude Reaction Mixture Workup Protocol 1: Aqueous Workup Crude->Workup Quench & Extract Decision Is product a solid? Workup->Decision Column Protocol 2: Column Chromatography Decision->Column No / Difficult Recrystal Recrystallization Decision->Recrystal Yes Analysis Purity Analysis (TLC, NMR, etc.) Column->Analysis Recrystal->Analysis PureProduct Pure 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate Analysis->PureProduct

Caption: General experimental workflow for the purification of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate.

TroubleshootingTree Start Crude Product After Workup: Multiple Spots on TLC Q_Solid Is the crude product a solid? Start->Q_Solid A_TryRecrystal Attempt Recrystallization Q_Solid->A_TryRecrystal Yes A_Column Perform Column Chromatography Q_Solid->A_Column No / It's an oil Q_Recrystal_Success Does it form clean crystals? A_TryRecrystal->Q_Recrystal_Success A_Recrystal_Success Success! Wash crystals & dry. Q_Recrystal_Success->A_Recrystal_Success Yes A_Recrystal_Fail No / It oils out Q_Recrystal_Success->A_Recrystal_Fail No A_Recrystal_Fail->A_Column Q_Column_Move Does product move from baseline (Rf > 0.1)? A_Column->Q_Column_Move A_Column_Success Yes. Collect pure fractions. Q_Column_Move->A_Column_Success Yes A_Column_IncreasePolarity No. Increase eluent polarity (e.g., add MeOH to DCM). Q_Column_Move->A_Column_IncreasePolarity No A_Column_Final Success! Combine fractions & concentrate. A_Column_Success->A_Column_Final A_Column_IncreasePolarity->A_Column

Caption: Decision tree for selecting the primary purification method.

References

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • de la Rosa, V. R., Hoogenboom, R., & Schubert, U. S. (2012). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. PMC. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Kazemi, F., et al. (2007). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Sciencemadness.org. Retrieved from [Link]

  • Reddit. (2024, June 12). Help with recrystallization for a tosylate. Retrieved from [Link]

  • GSRS. (n.d.). 3-HYDROXYPROPYL 4-METHYLBENZENESULFONATE. Retrieved from [Link]

  • Bakherad, M., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate

Welcome to our dedicated technical support guide for navigating the challenges associated with 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate . This document is designed for researchers, chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for navigating the challenges associated with 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate . This document is designed for researchers, chemists, and drug development professionals who encounter difficulties in reactions involving this sterically hindered substrate. Here, we dissect the underlying causes of common experimental failures and provide field-proven troubleshooting strategies, detailed protocols, and alternative pathways to ensure your synthetic success.

Introduction: The Challenge of the Neopentyl-like System

The structure of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate presents a classic case of steric hindrance, not at the reaction center itself (the primary carbon bearing the tosylate), but at the adjacent (β) carbon. This "neopentyl-like" arrangement is notoriously challenging for bimolecular nucleophilic substitution (SN2) reactions. While the primary carbon is, in principle, an excellent electrophile, the bulky methyl group on the β-carbon effectively shields the backside attack trajectory required for SN2 displacement.[1][2] This steric clash dramatically increases the activation energy of the transition state, leading to exceptionally slow reaction rates or complete reaction failure under standard conditions.[3][4]

This guide provides solutions to overcome this inherent reactivity barrier.

G cluster_0 Problem Identification cluster_1 Solution Pathways Start Reaction with 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate fails or gives low yield Cause Primary Cause: Steric Hindrance from β-methyl group (Neopentyl-like system) Start->Cause Diagnosis Sol1 Strategy 1: Force the Sₙ2 Reaction Cause->Sol1 Explore Solutions Sol2 Strategy 2: Change the Leaving Group Cause->Sol2 Explore Solutions Sol3 Strategy 3: Bypass the Tosylate (Alternative Activation) Cause->Sol3 Explore Solutions Sol4 Strategy 4: Intramolecular Cyclization (Oxetane Synthesis) Cause->Sol4 Explore Solutions

Caption: Decision workflow for troubleshooting reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My SN2 reaction is failing or is extremely slow. Why?

A1: As introduced above, the core issue is severe steric hindrance. The methyl group on the carbon adjacent to the tosylated CH₂ group blocks the incoming nucleophile. For an SN2 reaction to occur, the nucleophile must approach the electrophilic carbon from the side opposite the leaving group (backside attack). The β-methyl group obstructs this path.

The reaction rate for neopentyl-type substrates can be up to 100,000 times slower than for a simple primary analogue like propyl tosylate.[1] For practical purposes, these substrates are often considered inert to SN2 reactions under standard, mild conditions.[1]

Steric_Hindrance cluster_substrate Substrate: 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate C_alpha α-Carbon (Electrophilic Center) OTs OTs (Leaving Group) C_alpha->OTs C_beta β-Carbon C_alpha->C_beta H1 H C_alpha->H1 H2 H C_alpha->H2 Me β-Methyl Group (Source of Hindrance) C_beta->Me CH2OH CH₂OH C_beta->CH2OH Clash Steric Clash! Me->Clash Nu Nucleophile (Nu⁻) AttackPath Nu->AttackPath Required Sₙ2 Trajectory AttackPath->C_alpha AttackPath->Clash

Caption: Steric clash from the β-methyl group blocking nucleophilic attack.

Q2: I'm observing elimination products. How can I suppress this side reaction?

A2: When the SN2 pathway is sterically hindered, the competing bimolecular elimination (E2) pathway can become more prominent, especially if your nucleophile is also a moderately strong base.[5] To favor substitution over elimination:

  • Use a less basic nucleophile: Choose nucleophiles that have high nucleophilicity but low basicity (e.g., I⁻, Br⁻, CN⁻, N₃⁻). Avoid strong, bulky bases like tert-butoxide unless elimination is desired.

  • Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution and are more favored at higher temperatures. However, for this substrate, high temperatures are often required to make the SN2 reaction proceed at all, so this is a delicate balance.

  • Choose the right solvent: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are generally preferred for SN2 reactions as they do not solvate the nucleophile as strongly as protic solvents, enhancing its reactivity.

Q3: How can I successfully achieve nucleophilic substitution on this substrate?

A3: You have three primary strategies: (1) Force the SN2 reaction by optimizing conditions, (2) switch to a more reactive leaving group, or (3) bypass the tosylate intermediate entirely using an alternative alcohol activation method.

This approach aims to provide enough energy to overcome the high activation barrier.

  • High Temperature: Often the most effective tool. Reactions may require heating in a high-boiling solvent like DMF or DMSO at temperatures from 80°C to 150°C for extended periods (12-48 hours).

  • Use of Highly Nucleophilic Anions: Using salts of highly potent nucleophiles, such as sodium iodide (for Finkelstein reaction) or sodium azide, can improve success rates.

Protocol 1: High-Temperature Azide Substitution

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add sodium azide (NaN₃, 3.0 eq).

  • Reaction: Heat the mixture to 100-120°C and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction may require 24-48 hours for completion.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting azide product by flash column chromatography.

A more reactive leaving group can lower the activation energy for the SN2 reaction. The order of reactivity is generally: Triflate > Tosylate > Mesylate .[6][7]

Leaving GroupAbbreviationStructure of Activating ReagentKey Characteristics
Tosylate OTsp-Toluenesulfonyl chloride (TsCl)Good, stable leaving group. Standard choice.[6]
Mesylate OMsMethanesulfonyl chloride (MsCl)Slightly less bulky than tosylate, may be easier to form on a hindered alcohol.[8][9]
Triflate OTfTrifluoromethanesulfonic anhydride (Tf₂O)Extremely reactive ("super" leaving group) due to high stability of the triflate anion. Often reacts where tosylates fail.[7][8]

Protocol 2: Activation with Triflic Anhydride and In-Situ Displacement

  • Preparation: To a solution of the starting alcohol, 3-hydroxy-2-methylpropan-1-ol (1.0 eq), in anhydrous dichloromethane (CH₂Cl₂) (0.1 M) at -78°C under an inert atmosphere, add pyridine or 2,6-lutidine (1.5 eq).

  • Activation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise. The solution may change color. Stir at -78°C for 1 hour.

  • Displacement: Add the nucleophile (e.g., a solution of tetrabutylammonium bromide, 2.0 eq) directly to the cold reaction mixture.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

  • Work-up & Purification: Quench with saturated aqueous NH₄Cl solution, separate the layers, and extract the aqueous layer with CH₂Cl₂. Combine organic layers, dry, and purify as described in Protocol 1.

The Mitsunobu reaction is a powerful alternative for converting sterically hindered alcohols directly into esters, ethers, or other substituted products.[10][11] It avoids the formation of a sulfonate ester and proceeds under milder conditions, although purification can be complicated by phosphorus byproducts. For hindered substrates, modified procedures are highly recommended.[12][13][14]

Protocol 3: Modified Mitsunobu for Hindered Alcohols

  • Preparation: To a round-bottom flask under an inert atmosphere, add the starting alcohol (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and the acidic nucleophile (e.g., 4-nitrobenzoic acid for ester formation, 1.5 eq) in anhydrous THF (to achieve a high concentration, e.g., 1.0 - 3.0 M).

  • Sonication (Optional but Recommended): Place the reaction vessel in a sonication bath for several minutes to ensure mixing, especially if the solution is viscous.[13][14]

  • Reagent Addition: Cool the mixture to 0°C. Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 20-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction time can be significantly shortened with sonication (e.g., to <1 hour).[14]

  • Work-up & Purification: Concentrate the reaction mixture. The crude product can be directly purified by flash chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

Q4: I am trying to synthesize 3-methyl-3-(hydroxymethyl)oxetane via intramolecular cyclization. What are the optimal conditions?

A4: This is an intramolecular SN2 reaction (a Williamson ether synthesis). The substrate is perfectly suited for this transformation. Because the nucleophile (the alkoxide) and the electrophile are in the same molecule, the reaction is much more favorable than its intermolecular counterpart.

The key is to use a strong, non-nucleophilic base that will deprotonate the hydroxyl group without competing in an intermolecular side reaction.

Protocol 4: Oxetane Formation via Intramolecular Cyclization

  • Preparation: Add a solution of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate (1.0 eq) in anhydrous THF (0.2 M) to a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF at 0°C under an inert atmosphere.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 66°C). The formation of the oxetane is often rapid once the alkoxide is formed. Monitor by TLC or GC-MS.

  • Work-up: Cool the reaction to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of water. Dilute with diethyl ether and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate. The oxetane product is often volatile, so use a rotary evaporator with care (low temperature, moderate vacuum). Further purification can be achieved by distillation.

This method is based on well-established procedures for synthesizing oxetanes from 3-halo- or 3-tosyloxy-propanols.[15][16]

References

  • Organic Syntheses. (n.d.). A general procedure for Mitsunobu inversion of sterically hindered alcohols.
  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(22), 8261–8263. Available from: [Link]

  • Kaur, N., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4778. Available from: [Link]

  • Florida Atlantic University. (n.d.). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2011, February 4). The Most Annoying Exceptions in Org 1 (Part 2). Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-7, PPT-22 Factors Affecting the Rates of SN1 and SN2 Reactions. Retrieved from [Link]

  • Unknown. (n.d.). The Substrate: Steric Effects in the SN2 Reaction. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • ResearchGate. (2013, April 30). How can I tosylate an hindered secondary alcohol? Retrieved from [Link]

  • University of Calgary. (n.d.). Ch8 : Tosylates. Retrieved from [Link]

  • Scribd. (n.d.). Steric Hindrance in SN2 Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • Jack Westin. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Stereoselective synthesis of 2,3,4-highly substituted oxetanes by intramolecular C–C bond forming Michael addition. Retrieved from [Link]

  • Chemical Research in Chinese Universities. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. 26(1), 55-59. Available from: [Link]

  • MDPI. (2020, October 6). 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate). Retrieved from [Link]

  • Beilstein Journals. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

  • Google Patents. (n.d.). CN102212044A - Synthesis method for oxetane compounds.
  • PubMed. (n.d.). Activating hydroxyl groups of polymeric carriers using 4-fluorobenzenesulfonyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of oxetanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2R,3S)-Methyl 2-hydroxy-3-(4-methylbenzenesulfonamido)-3-phenylpropanoate. Retrieved from [Link]

  • Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemoselective Hydroxyl Group Transformation: An Elusive Target. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-hydroxy-2-iodophenyl-(4-methylbenzenesulfonate). (i) I2,... Retrieved from [Link]

  • ResearchGate. (2019, June 30). How to overcome Steric Hindrance? Retrieved from [Link]

  • MDPI. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate). Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too. Retrieved from [Link]

  • Journal of the American Chemical Society. (2015, June 30). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Retrieved from [Link]

  • GSRS. (n.d.). 3-HYDROXYPROPYL 4-METHYLBENZENESULFONATE. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate vs mesylate derivatives in substitution reactions

Comparative Guide: 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate vs. Mesylate Derivatives in Substitution Reactions As a Senior Application Scientist, selecting the optimal leaving group for aliphatic substitution re...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate vs. Mesylate Derivatives in Substitution Reactions

As a Senior Application Scientist, selecting the optimal leaving group for aliphatic substitution reactions is rarely a simple matter of comparing pKa values. When working with bifunctional, beta-branched systems like 2-methyl-1,3-propanediol derivatives, the choice between a tosylate (4-methylbenzenesulfonate) and a mesylate (methanesulfonate) dictates the entire trajectory of the synthetic workflow.

This guide provides an in-depth, objective comparison of 3-hydroxy-2-methylpropyl 4-methylbenzenesulfonate (CAS 1019030-46-6) and its mesylate counterparts, focusing on mechanistic causality, process chemistry advantages, and validated experimental protocols.

Mechanistic Causality: Leaving Group Dynamics

Both tosylates (TsO⁻) and mesylates (MsO⁻) are exceptional leaving groups, but their divergent steric and electronic profiles fundamentally alter reaction pathways in complex syntheses.

  • Electronic Properties & Polarizability: The pKa of p-toluenesulfonic acid is approximately -2.8, while methanesulfonic acid sits at -1.9. The extensive resonance stabilization provided by the aromatic ring makes the tosylate a marginally weaker base and a superior leaving group. However, in standard intermolecular SN2 reactions, the kinetic difference is often negligible.

  • Steric Hindrance & Regioselectivity: The defining difference lies in steric bulk. The 2-methylpropyl backbone is a beta-branched primary system, meaning it suffers from neopentyl-like steric hindrance. While the smaller mesylate group theoretically offers a lower energy transition state during SN2 attack, the massive steric footprint of the tosyl group is a highly exploitable asset. During the initial mono-derivatization of 2-methyl-1,3-propanediol, the bulk of p-toluenesulfonyl chloride (TsCl) effectively suppresses over-reaction, allowing for highly regioselective mono-protection.

  • Bypassing Achiral Intermediates: Direct halogenation of 2-methyl-1,3-propanediol monoesters via the Appel reaction frequently fails. The proximity of the free hydroxyl group to the activated carbon triggers an intramolecular SN2 cyclization, forming an achiral oxetane intermediate that destroys enantiomeric purity. Converting the alcohol to a tosylate intermediate, followed by displacement with a halide salt, successfully bypasses this degradation pathway, preserving stereochemistry (Organic Letters)[1].

Quantitative Performance Comparison

The following table summarizes the operational and mechanistic differences between the two derivatives to guide your process chemistry choices.

Parameter3-Hydroxy-2-methylpropyl Tosylate3-Hydroxy-2-methylpropyl MesylateMechanistic Causality
Leaving Group pKa ~ -2.8~ -1.9Aromatic resonance stabilization makes TsO⁻ a weaker conjugate base.
UV Activity Highly Active (254 nm)InactiveThe aromatic pi-system allows for non-destructive TLC/HPLC tracking.
Mono-protection Selectivity High (75–85% yield)Moderate (50–60% yield)Steric bulk of the tosyl group thermodynamically hinders di-derivatization.
Physical State Crystalline solid / stable oilVolatile / unstable liquidHigher molecular weight and pi-pi stacking promote crystallization[2].
Intramolecular Side Reactions Prone to oxetane formationProne to oxetane formationProximity of the 3-hydroxyl group to the C1 electrophilic center facilitates cyclization under strong bases.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, where the physical chemistry of the reaction provides real-time visual feedback.

Protocol A: Regioselective Synthesis of the Mono-Tosylate

Objective: Synthesize 3-hydroxy-2-methylpropyl 4-methylbenzenesulfonate while suppressing di-tosylation. Self-Validation Mechanism: The starting diol is UV-inactive. The emergence of a single dominant UV-active spot on a silica TLC plate (254 nm) confirms selective mono-tosylation without interference from the starting material.

  • Initiation: Dissolve 1.0 eq of 2-methyl-1,3-propanediol in anhydrous dichloromethane (DCM). Add 1.5 eq of anhydrous pyridine (acting as both base and nucleophilic catalyst).

  • Kinetic Control: Cool the vessel to exactly 0 °C. Causality: Lower temperatures reduce system kinetic energy, amplifying the steric penalty of a second tosylation event.

  • Reagent Addition: Dissolve 1.0 eq of TsCl in DCM and add dropwise over 60 minutes.

  • Validation Check: After 4 hours, spot the mixture on a TLC plate. A successful reaction yields a strong product spot (Rf ~0.4 in 3:1 Hexanes/EtOAc) and minimal di-tosylate (Rf ~0.8).

  • Isolation: Quench with saturated NaHCO3. Extract with DCM, wash with 1M HCl to remove residual pyridine, dry over MgSO4, and concentrate to yield the stable product (Bridge Organics)[2].

Protocol B: Intermolecular SN2 Bromination (LiBr Displacement)

Objective: Convert the tosylate into a 3-bromo-2-methylpropyl derivative without loss of enantiopurity[1]. Self-Validation Mechanism: As SN2 displacement proceeds, insoluble lithium tosylate (LiOTs) precipitates out of the solvent, driving the equilibrium forward (Le Chatelier’s Principle) and visually confirming conversion.

  • Initiation: Dissolve the tosylate intermediate in anhydrous THF.

  • Nucleophile Addition: Add 3.0 eq of anhydrous Lithium Bromide (LiBr). Causality: Excess LiBr ensures pseudo-first-order kinetics, accelerating SN2 attack against the sterically hindered beta-branched carbon.

  • Thermal Activation: Heat the reaction mixture to reflux for 12–18 hours[1].

  • Validation Check: Observe the formation of a fine white precipitate (LiOTs). The visual accumulation of this salt directly correlates with the reaction progression.

  • Workup: Cool to room temperature, filter off the LiOTs, partition the filtrate between diethyl ether and water, dry the organic phase, and evaporate to obtain the alkyl bromide in >90% yield[1].

Pathway Visualizations

ReactionPathways Diol 2-Methyl-1,3-propanediol (Starting Material) TsCl TsCl / Pyridine (High Steric Bulk) Diol->TsCl Selective Mono-protection MsCl MsCl / TEA (Low Steric Bulk) Diol->MsCl Prone to Di-protection MonoTs 3-Hydroxy-2-methylpropyl Tosylate (UV Active) TsCl->MonoTs MonoMs 3-Hydroxy-2-methylpropyl Mesylate (UV Inactive) MsCl->MonoMs SN2_Ts SN2 (LiBr) Yield: ~93% MonoTs->SN2_Ts Easy TLC Tracking (UV 254nm) SN2_Ms SN2 (LiBr) Yield: ~80-85% MonoMs->SN2_Ms Requires Staining (KMnO4)

Workflow comparison: Steric bulk of TsCl enables superior regioselectivity and downstream UV tracking.

SubstitutionMechanisms Start 3-Hydroxy-2-methylpropyl Tosylate (Bifunctional) Cond1 Strong Base (e.g., NaH) No External Nucleophile Start->Cond1 Cond2 Weak Base / Neutral Excess Nucleophile (e.g., LiBr) Start->Cond2 Intra Intramolecular SN2 (Alkoxide Attack) Cond1->Intra Inter Intermolecular SN2 (Bromide Attack) Cond2->Inter Prod1 3-Methyloxetane (Cyclization Product) Intra->Prod1 Prod2 3-Bromo-2-methyl-1-propanol (Substitution Product) Inter->Prod2

Divergent S_N2 pathways: Base-promoted intramolecular cyclization vs. intermolecular halide substitution.

References

  • Progress toward a Convergent, Asymmetric Synthesis of Jervine Organic Letters, American Chemical Society (ACS). URL:[Link]

Sources

Comparative

Comparative Leaving Group Efficacy: A Technical Guide to 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate

Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs) and chiral synthons, the strategic selection of leaving groups dictates both reaction yield and stereochemical fidelity. 3-Hydroxy-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs) and chiral synthons, the strategic selection of leaving groups dictates both reaction yield and stereochemical fidelity. 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate (CAS 1019030-46-6)[1] is a highly versatile bifunctional building block. Derived from the mono-tosylation of 2-methyl-1,3-propanediol, it features a highly reactive electrophilic center paired with a free primary hydroxyl group. This guide provides an in-depth comparative analysis of its leaving group efficacy against standard alternatives (mesylates, triflates, and halides), supported by mechanistic rationale and validated experimental protocols.

Mechanistic Grounding: The Tosylate Advantage

As an Application Scientist, one must look beyond mere reaction rates and consider the holistic profile of a synthetic intermediate. The efficacy of a leaving group in bimolecular nucleophilic substitution (S_N2) is fundamentally governed by its ability to stabilize the developing negative charge in the transition state.

  • Tosylate (-OTs) vs. Mesylate (-OMs) : The methanesulfonate (mesylate) and p-toluenesulfonate (tosylate) groups exhibit comparable intrinsic leaving group abilities, with mesylates often reacting marginally faster (tosylate relative rate is ~0.7x that of mesylate) according to 2[2]. However, the tosylate group in 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate offers two distinct operational advantages. First, the bulky aromatic ring provides steric shielding, which can suppress unwanted side reactions at adjacent centers[3]. Second, the aromatic chromophore renders the intermediate highly UV-active, enabling precise real-time reaction monitoring via TLC and HPLC—a critical factor in rigorous drug development workflows[2].

  • Tosylate vs. Triflate (-OTf) : Trifluoromethanesulfonates (triflates) are exceptionally potent, reacting 104 to 105 times faster than tosylates due to the profound electron-withdrawing inductive effect of the trifluoromethyl group[3]. While this hyper-reactivity is useful for highly hindered substrates, applying a triflate to a primary unhindered alcohol like the 2-methylpropyl scaffold often results in extreme instability, leading to spontaneous degradation or premature elimination. The tosylate strikes the optimal balance between robust shelf-stability and excellent S_N2 reactivity[2].

  • Tosylate vs. Halides (-Cl, -Br, -I) : While iodides and bromides are excellent leaving groups (particularly for soft nucleophiles like thiolates)[3], synthesizing the halo-derivative from the parent diol requires harsh reagents (e.g., PBr3​ , I2​/PPh3​ ) that can induce skeletal rearrangements. In contrast, tosylation proceeds under mild, basic conditions that preserve the integrity of the molecule[4].

Comparative Efficacy Data

The following table synthesizes the quantitative and qualitative performance metrics of common leaving groups when applied to the 3-hydroxy-2-methylpropyl scaffold.

Leaving GroupAbbreviationConjugate AcidApprox. pKa​ Relative S_N2 RateUV ActivityPractical Stability
Triflate -OTfTriflic Acid-14.0 ∼104−105 LowVery Poor (Prone to degradation)
Iodide -IHydroiodic Acid-10.0 ∼3.0 LowModerate (Light sensitive)
Mesylate -OMsMethanesulfonic Acid-1.9 1.0 (Reference)LowGood
Tosylate -OTsp-Toluenesulfonic Acid-2.8 ∼0.7−1.0 High (254 nm) Excellent
Bromide -BrHydrobromic Acid-9.0 ∼0.8 LowGood
Chloride -ClHydrochloric Acid-7.0 ∼0.02 LowExcellent (But unreactive)

Pathway Visualization

SN2_Mechanism Nu Nucleophile (e.g., N3-, R-NH2) TS Transition State [Nu ··· C ··· OTs]‡ Nu->TS Backside Attack Substrate 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate Substrate->TS C-O Bond Breaking Product Substituted Product (Inverted Configuration) TS->Product C-Nu Bond Formation LG Tosylate Anion (Leaving Group) TS->LG Departure

Bimolecular Nucleophilic Substitution (SN2) pathway of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind each operational step is explicitly defined to empower the researcher.

Protocol 1: Selective Mono-Tosylation of 2-Methyl-1,3-propanediol

This procedure generates 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate with high chemoselectivity, as adapted from established 1[1] and 4[4].

Reagents:

  • 2-Methyl-1,3-propanediol (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.05 equiv)

  • Triethylamine (TEA) or Pyridine (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Initiation: Dissolve 2-methyl-1,3-propanediol and TEA in anhydrous DCM under an inert atmosphere (Nitrogen/Argon).

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of TsCl into p-toluenesulfonic acid.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Lowering the thermal energy suppresses the formation of the di-tosylated byproduct, ensuring selective mono-activation of one primary hydroxyl group[1].

  • Electrophile Addition: Add TsCl portion-wise over 30 minutes.

    • Causality: Portion-wise addition controls the exothermic nature of the sulfonylation and maintains the local concentration of TsCl low, further favoring mono-tosylation.

  • Propagation: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature for an additional 3-4 hours. Monitor via TLC (UV detection at 254 nm).

  • Quench & Extraction: Quench the reaction with water. Extract the aqueous layer with DCM. Wash the combined organic layers with saturated aqueous NaHCO3​ and brine.

    • Causality: The basic wash neutralizes and removes any residual p-toluenesulfonic acid and pyridinium/triethylammonium hydrochloride salts.

  • Purification: Dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via silica gel column chromatography (e.g., 15-50% EtOAc/Hexanes) to yield the pure colorless oil[1].

Workflow Step1 2-Methyl-1,3-propanediol + TsCl / TEA Step2 Selective Mono-tosylation (0 °C) Step1->Step2 Step3 Aqueous Workup & Extraction Step2->Step3 Step4 Silica Gel Chromatography Step3->Step4 Step5 Pure 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate Step4->Step5

Step-by-step workflow for the selective mono-tosylation of 2-methyl-1,3-propanediol.

Protocol 2: S_N2 Displacement (Azidation)

Reagents:

  • 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate (1.0 equiv)

  • Sodium Azide ( NaN3​ ) (1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology:

  • Preparation: Dissolve the tosylate substrate in anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent. It solvates the sodium cation but leaves the azide anion relatively unsolvated ("naked"), dramatically increasing its nucleophilicity and accelerating the S_N2 rate.

  • Reaction: Add NaN3​ and heat the mixture to 60 °C for 6 hours.

    • Causality: The primary tosylate is highly reactive, but mild heating ensures complete conversion without inducing elimination (E2) side reactions.

  • Workup: Cool to room temperature, dilute with diethyl ether, and wash extensively with water (3x) and brine.

    • Causality: DMF is highly water-soluble; multiple aqueous washes are required to partition it out of the organic layer, ensuring a pure final product.

References

  • Benchchem Technical Support Team. "Methanesulfonyl Chloride | High-Purity Reagent | RUO - Benchchem." Benchchem,
  • Smolecule. "Buy 1,3-Bis(tosyloxy)propane | 5469-66-9 - Smolecule." Smolecule,
  • Ambeed.
  • Menke et al. "Cinnamomeoventrolide – Double Bond Regioisomerism in Frog Semiochemicals.

Sources

Validation

HPLC method validation for testing 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate purity

Analytical Method Validation for 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate: A Comparative HPLC Guide Introduction & Mechanistic Context 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate (CAS 1019030-46-6) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Method Validation for 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate: A Comparative HPLC Guide

Introduction & Mechanistic Context

3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate (CAS 1019030-46-6) is a highly reactive tosylate ester utilized as a critical alkylating intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), such as LRRK2 inhibitors targeted for Parkinson's disease[1].

From an analytical perspective, this compound presents a dual challenge. First, as an ester with a free primary hydroxyl group, it is highly susceptible to solvolysis and hydrolysis, readily degrading into 2-methylpropane-1,3-diol and p-toluenesulfonic acid (p-TSA). Second, because tosylates are potent alkylating agents, residual traces of this intermediate in the final drug substance classify it as a Potential Genotoxic Impurity (PGI). Under the ICH M7(R2) guidelines, such DNA-reactive impurities must be strictly controlled to limit potential carcinogenic risk[2]. Therefore, developing an analytical method that is both robust enough for bulk purity testing and sensitive enough for degradation monitoring is paramount.

Methodological Comparison: Choosing the Right Analytical Strategy

To accurately determine the purity of 3-hydroxy-2-methylpropyl 4-methylbenzenesulfonate, analytical scientists must choose a modality that balances sensitivity, specificity, and operational cost. Below is an objective comparison of the three primary chromatographic strategies used in the pharmaceutical industry for tosylate analysis.

Table 1: Comparative Performance of Analytical Modalities for Tosylate Testing

Analytical ModalityDetection MechanismSensitivity (LOD)Specificity for Non-ChromophoresOperational CostBest Use Case
RP-HPLC-UV UV Absorbance (225 nm)~0.05 µg/mLPoorLowRoutine bulk intermediate purity and assay testing.
HPLC-CAD Charged Aerosol~0.10 µg/mLExcellentMediumSimultaneous quantification of the tosylate and its non-chromophoric diol precursor.
LC-MS/MS Mass-to-Charge ( m/z )~0.001 µg/mLExcellentHighTrace PGI quantification (ppm level) in the final formulated API.

Verdict: For bulk intermediate release testing and standard purity validation, RP-HPLC-UV is the most efficient and cost-effective choice. The tosyl group provides strong chromophoric properties ( λmax​ ~225 nm), allowing for excellent UV sensitivity without the need for mass spectrometry.

Expertise & Experience: The Causality Behind the Method

As a Senior Application Scientist, I approach method development not as a checklist, but as a system of chemical causality. Standard C18 columns are often the default choice in RP-HPLC; however, they are sub-optimal for this specific tosylate.

1. Column Chemistry Causality: The 3-hydroxy-2-methylpropyl tosylate molecule possesses a highly polar hydroxyl head and a hydrophobic, aromatic tosyl tail. On a standard C18 column, the hydroxyl group often engages in secondary interactions with residual surface silanols, leading to severe peak tailing. By switching to a Phenyl-Hexyl stationary phase , we actively leverage π−π interactions between the column chemistry and the toluene ring of the tosylate. This orthogonal retention mechanism allows us to use a higher percentage of organic modifier, which sharpens the peak symmetry and ensures baseline resolution from the highly polar p-TSA degradant.

2. Thermal Degradation Control: Tosylate esters undergo rapid solvolysis in aqueous-organic diluents at room temperature. If samples are left on a standard autosampler tray, the p-TSA impurity peak will artificially inflate over time, causing the batch to fail purity specifications. Maintaining the autosampler at 4°C is a critical, self-validating control step to arrest this degradation pathway during the analytical sequence.

Experimental Protocol: Optimized RP-HPLC-UV Workflow

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Rationale: TFA suppresses the ionization of the p-toluenesulfonic acid degradant, ensuring it is adequately retained on the column rather than eluting in the void volume).

  • Mobile Phase B: 100% Acetonitrile.

Step 2: Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile (v/v).

  • Standard Prep: Accurately weigh 10.0 mg of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent to achieve a 1.0 mg/mL concentration.

  • Storage: Immediately transfer vials to a refrigerated autosampler set to 4°C.

Step 3: Chromatographic Conditions

  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm)

  • Column Temperature: 30°C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 225 nm

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 10.0 min: 20% 80% B

    • 10.0 - 12.0 min: 80% B

    • 12.0 - 12.1 min: 80% 20% B

    • 12.1 - 15.0 min: 20% B (Re-equilibration)

Step 4: Forced Degradation (Specificity Proving) To prove the method is stability-indicating, subject the sample to the following stress conditions prior to injection:

  • Acidic: 0.1 N HCl at 60°C for 2 hours.

  • Basic: 0.1 N NaOH at 25°C for 30 minutes (Tosylates degrade extremely rapidly in base).

  • Oxidative: 3% H2​O2​ at 25°C for 2 hours.

Validation Workflow (ICH Q2(R2) Compliance)

To demonstrate that this analytical procedure is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines[3]. The logical progression of this validation is mapped below.

ValidationWorkflow Start Analytical Target Profile (3-Hydroxy-2-methylpropyl tosylate) MethodDev Method Development (Phenyl-Hexyl Column Selection) Start->MethodDev Specificity Specificity & Selectivity (Forced Degradation: Acid/Base/Heat) MethodDev->Specificity Sensitivity Sensitivity (LOD & LOQ via S/N Ratio) Specificity->Sensitivity Linearity Linearity & Range (Reporting Level to 120% Spec) Sensitivity->Linearity Precision Precision (Repeatability & Intermediate Precision) Linearity->Precision Accuracy Accuracy (Spike Recovery Studies) Precision->Accuracy Robustness Robustness (DoE on Flow Rate, Temp, pH) Accuracy->Robustness Valid Validated Method (ICH Q2(R2) Compliant) Robustness->Valid

ICH Q2(R2) HPLC Method Validation Workflow for Tosylate Intermediates.

Table 2: ICH Q2(R2) Validation Parameters & Experimental Results

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline resolution of degradants ( Rs​≥1.5 ) Rs​=3.2 (Tosylate vs. p-TSA)Pass
Linearity R2≥0.999 (Reporting level to 120%) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.1% - 100.8%Pass
Precision (Repeatability) %RSD 2.0% (n=6 injections)%RSD = 0.65%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) 3:10.05 µg/mL (S/N = 4.2)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 10:10.15 µg/mL (S/N = 12.5)Pass

References

  • US11780851B2 - LRRK2 inhibitors. Google Patents.
  • ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency (EMA).
  • ICH M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. International Council for Harmonisation (ICH).

Sources

Validation

A Head-to-Head Battle of Alkylating Agents: 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate vs. Alkyl Halides in Alkylation Reactions

A Technical Guide for Researchers in Organic Synthesis and Drug Development In the landscape of synthetic organic chemistry, the precise and efficient formation of carbon-heteroatom and carbon-carbon bonds through alkyla...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Organic Synthesis and Drug Development

In the landscape of synthetic organic chemistry, the precise and efficient formation of carbon-heteroatom and carbon-carbon bonds through alkylation is a cornerstone of molecular construction. The choice of the alkylating agent is paramount, directly influencing reaction kinetics, yields, and the stereochemical outcome of the transformation. This guide provides an in-depth comparison of two major classes of electrophiles: alkyl sulfonates, represented by 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate, and the ubiquitous alkyl halides. We will delve into the mechanistic nuances, comparative reactivity, and practical considerations to empower researchers in selecting the optimal reagent for their synthetic endeavors.

The Contenders: A Tale of Two Leaving Groups

The fundamental difference between alkyl tosylates and alkyl halides lies in the nature of their leaving groups. This seemingly subtle distinction has profound implications for their reactivity in nucleophilic substitution reactions, the primary pathway for alkylation.

Alkyl Halides: These are the workhorses of alkylation chemistry, readily available and offering a spectrum of reactivity (I > Br > Cl >> F).[1] The carbon-halogen bond is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.

3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate (and other Alkyl Tosylates): This compound belongs to the family of alkyl sulfonates. The tosylate group (p-toluenesulfonate, TsO-) is an excellent leaving group, a consequence of the high stability of the resulting tosylate anion. This stability arises from the delocalization of the negative charge across the sulfonate group through resonance.[2][3] Alkyl tosylates are typically synthesized from the corresponding alcohols, providing a powerful method for converting a poor leaving group (hydroxyl, -OH) into an exceptional one.[4][5]

The Arena: Nucleophilic Substitution (SN2) Reactions

For primary and secondary alkylating agents, the dominant mechanism for alkylation is the SN2 (Substitution Nucleophilic, bimolecular) reaction. This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside of the leaving group, leading to an inversion of stereochemistry at the reaction center.[1][6]

The rate of an SN2 reaction is dependent on the concentrations of both the nucleophile and the electrophile.[6][7] Key factors influencing the efficiency of this reaction include the nature of the leaving group, the steric hindrance at the electrophilic carbon, the strength of the nucleophile, and the solvent.

Comparative Performance Analysis: Tosylate vs. Halide

Leaving Group Ability and Reaction Rate

The rate of an SN2 reaction is highly sensitive to the ability of the leaving group to depart. A better leaving group is a weaker base and more stable in its anionic form. The tosylate anion is a very weak base, being the conjugate base of the strong acid p-toluenesulfonic acid (pKa ≈ -2.8). In contrast, halide ions are the conjugate bases of hydrohalic acids, with varying acidity (HI > HBr > HCl).

This difference in basicity and stability translates directly to leaving group ability and, consequently, reaction rates. Generally, the order of leaving group ability is:

Tosylates (OTs) > Iodides (I) > Bromides (Br) > Chlorides (Cl)

This means that, under identical conditions, an alkyl tosylate will typically react faster in an SN2 reaction than the corresponding alkyl bromide or chloride.[2][3]

Experimental Data Snapshot: Relative Rates in SN2 Reactions
Feature3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate (Primary Tosylate)Primary Alkyl Bromide (e.g., 1-Bromo-3-hydroxy-2-methylpropane)Primary Alkyl Chloride (e.g., 1-Chloro-3-hydroxy-2-methylpropane)
Leaving Group p-toluenesulfonate (TsO⁻)Bromide (Br⁻)Chloride (Cl⁻)
Relative Reactivity Very HighHighModerate
Typical Reaction Times ShorterModerateLonger
Reaction Conditions Often proceeds at lower temperaturesMay require heatingOften requires more forcing conditions (higher temperatures, stronger nucleophiles)
Side Reactions (Elimination) Generally lower tendency for elimination compared to substitutionModerate tendency for elimination, especially with hindered or strongly basic nucleophilesHigher tendency for elimination compared to bromide and tosylate under similar conditions

Note: This table is a generalized representation. Actual reaction rates and outcomes will depend on the specific nucleophile, solvent, and temperature.

Steric Hindrance: A Common Foe

Both alkyl tosylates and alkyl halides are subject to the effects of steric hindrance. The SN2 mechanism requires a "backside attack" by the nucleophile on the electrophilic carbon. As the substitution on the carbon atom increases (from primary to secondary to tertiary), this approach becomes more hindered, leading to a dramatic decrease in the reaction rate.[1][6]

For both classes of reagents, the reactivity order in SN2 reactions is:

Methyl > Primary > Secondary >> Tertiary

Tertiary alkyl halides and tosylates generally do not undergo SN2 reactions and will instead favor elimination (E2) or unimolecular substitution (SN1) pathways.[1]

Experimental Protocols: A Practical Guide

To illustrate the practical application of these alkylating agents, we provide representative protocols for a common alkylation reaction: the Williamson Ether Synthesis.

Workflow for a Comparative Alkylation Experiment

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis prep_nuc Prepare Nucleophile (e.g., Sodium Phenoxide) rxn_tos Alkylation with Tosylate (e.g., 60°C, 4h) prep_nuc->rxn_tos rxn_hal Alkylation with Halide (e.g., 80°C, 8h) prep_nuc->rxn_hal prep_tos Prepare Solution of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate prep_tos->rxn_tos prep_hal Prepare Solution of 1-Bromo-3-hydroxy-2-methylpropane prep_hal->rxn_hal workup Work-up and Purification (for both reactions) rxn_tos->workup rxn_hal->workup analysis Comparative Analysis (TLC, GC-MS, NMR) workup->analysis

Caption: A generalized workflow for comparing the alkylation efficiency of a tosylate and a halide.

Protocol 1: O-Alkylation of Phenol with 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate

Objective: To synthesize 1-((3-hydroxy-2-methylpropoxy)methyl)benzene.

Materials:

  • Phenol

  • Sodium hydride (60% dispersion in mineral oil)

  • 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 eq) and anhydrous DMF (5 mL per mmol of phenol).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases, to form the sodium phenoxide.

  • Add a solution of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate (1.05 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: O-Alkylation of Phenol with a Primary Alkyl Bromide

Objective: To synthesize the same ether as in Protocol 1, for comparative purposes.

Materials:

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • 1-Bromo-3-hydroxy-2-methylpropane (or a similar primary alkyl bromide)

  • Anhydrous Acetone or DMF

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add phenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone or DMF (10 mL per mmol of phenol).

  • Add the primary alkyl bromide (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux (for acetone) or 80-100 °C (for DMF) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Mechanistic Considerations and Stereochemistry

The SN2 reaction proceeds with an inversion of stereochemistry at the electrophilic carbon. This is a critical consideration in the synthesis of chiral molecules.

Caption: The SN2 mechanism showing backside attack and inversion of stereochemistry.

Because the conversion of an alcohol to a tosylate proceeds with retention of configuration at the stereocenter, the subsequent SN2 reaction with a nucleophile will result in a net inversion of stereochemistry relative to the starting alcohol. In contrast, converting an alcohol to an alkyl halide using reagents like PBr₃ or SOCl₂ also proceeds with inversion. A subsequent SN2 reaction would then result in a second inversion, leading to a product with the same stereochemistry as the starting alcohol. This is a crucial strategic consideration in multi-step synthesis.

Conclusions and Recommendations

Both 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate and alkyl halides are effective reagents for alkylation. The choice between them should be guided by the specific requirements of the reaction.

Choose 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate (or other alkyl tosylates) when:

  • High reactivity is desired: For sluggish nucleophiles or when milder reaction conditions (lower temperatures, shorter reaction times) are necessary.

  • The starting material is an alcohol: Tosylation is an excellent method to activate an alcohol for nucleophilic substitution.

  • Minimizing elimination side products is critical: In some cases, tosylates can offer better selectivity for substitution over elimination compared to halides.

Choose alkyl halides when:

  • Cost and availability are major factors: Alkyl halides are often more readily available and less expensive than the corresponding tosylates.

  • A specific halide is required for subsequent transformations: For example, in the preparation of Grignard reagents, an alkyl halide is necessary.[2][3]

  • The desired stereochemical outcome requires a double inversion (retention) from a starting alcohol.

By understanding the fundamental principles of reactivity and the practical aspects of their use, researchers can make informed decisions to optimize their alkylation strategies, leading to more efficient and successful synthetic outcomes.

References

  • Westin, J. (n.d.). Synthesis of Ethers. Organic Chemistry - Jack Westin. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • Bleus, S., Semerel, J., & Dehaen, W. (2024). Aqueous sodium tosylate: a sustainable medium for alkylations. Green Chemistry, 26(6), 3465-3470. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). SN1 and SN2 Reactions of Allylic Halides and Tosylates. Retrieved from [Link]

  • König, B. (2019). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemPhysChem, 20(14), 1745-1766. Retrieved from [Link]

  • American Chemical Society. (2022, August 24). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • PraxiLabs. (n.d.). Reaction of Alkyl Halides Experiment. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 16.5: SN2 Reactions of Allylic Halides and Tosylates. Retrieved from [Link]

  • Wipf Group. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions. University of Pittsburgh. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Preparation of Alkyl Halides and Tosylates from Alcohols. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 3). Differences between alkyl halides and alkyl tosylates. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Retrieved from [Link]

  • Findlay, S. (2021). Topic #4: Nucleophilic Substitution Reactions (SN1 and SN2). University of Lethbridge. Retrieved from [Link]

  • YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]

  • Digital Commons @ NJIT. (n.d.). Amination of alkyl halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Rate constants and activation parameters for SN2 reactions at the saturated carbon atom of RCH2LG with anionic nucleophiles. Retrieved from [Link]

  • Pearson+. (n.d.). Which alkyl halide is more reactive in an SN2 reaction with a giv... | Study Prep. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, January 13). Stereospecific Transition-Metal-Free Alkylation of Chiral Non-Racemic Secondary Tosylates with Cyanohydrins: Convenient Access to Enantiomerically Enriched α-Tertiary Ketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2R,3S)-Methyl 2-hydroxy-3-(4-methylbenzenesulfonamido)-3-phenylpropanoate. Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 9). The SN2 Reaction Mechanism. Retrieved from [Link]

  • MDPI. (2020, October 6). 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate). Retrieved from [Link]

  • Powered by XMB 1.9.11. (2015, May 13). Reactions of alcohols to form alkyl bromides and tosylates. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • ResearchGate. (2017, January 15). Can the alkyl p-toluenesulfonate be used to alkylate the amide group present in any organic compounds?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, April 12). Ni/Co-Catalyzed Homo-Coupling of Alkyl Tosylates. Retrieved from [Link]

  • gsrs. (n.d.). 3-HYDROXYPROPYL 4-METHYLBENZENESULFONATE. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate). Retrieved from [Link]

  • Arkivoc. (n.d.). A comparison of several modern alkylating agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identifying opportunities for late-stage C-H alkylation with high-throughput experimentation and in silico reaction screening. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate (CAS No. 1019030-46-6).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate (CAS No. 1019030-46-6). As a tosylate ester, this compound belongs to a class of molecules that require careful handling due to their nature as potent electrophiles and potential genotoxic impurities.[1][2] This guide is designed for researchers, scientists, and drug development professionals, emphasizing the scientific principles behind each procedural step to ensure safety and regulatory adherence.

Core Principles: Hazard Identification and Risk Assessment

The foundational step in managing any chemical waste is a thorough understanding of its potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate is not widely available, its chemical class—sulfonate esters—is well-studied and raises specific concerns.

The "Why": The Concern with Sulfonate Esters

Sulfonate esters are recognized within the pharmaceutical industry and by regulatory bodies as a class of compounds that can act as alkylating agents.[1] This reactivity is the basis for their potential to interact with DNA, leading to mutagenic events.[2] Therefore, from a safety and regulatory perspective, it is imperative to treat 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate and its associated waste with a high degree of caution, assuming it possesses these hazardous properties.

Based on data from structurally analogous compounds, the anticipated hazards are summarized below.

Hazard CategoryAnticipated RiskRationale and Reference Compounds
Acute Toxicity (Oral) Harmful if swallowed Based on data for Methyl Benzenesulfonate and 3-Hydroxy-2-methylbenzoic acid.[3]
Skin Irritation Causes skin irritation A common characteristic of reactive organic esters and acids.[3][4]
Eye Damage/Irritation Causes serious eye irritation/damage Expected due to the chemical reactivity of the tosylate group.[3][5]
Respiratory Irritation May cause respiratory irritation Inhalation of dust or aerosols should be avoided.[3][4]

Pre-Disposal Protocol: Safe Handling and Segregation of Waste

Proper waste management begins at the point of generation. Adherence to correct handling and segregation procedures is critical to prevent accidental exposure and incompatible mixing.

A. Personal Protective Equipment (PPE)

Always handle the compound and its waste with appropriate PPE to minimize exposure. This includes:

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[6]

  • Eye Protection: Safety glasses with side shields or chemical goggles.[5]

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

B. Waste Segregation: A Critical Step

The causality behind strict waste segregation is to prevent uncontrolled reactions within the waste container. 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate waste must be kept separate from:

  • Strong Oxidizing Agents: To prevent a potentially exothermic or explosive reaction.[3][7]

  • Strong Acids and Bases: To avoid catalyzing decomposition or hydrolysis, which could generate p-toluenesulfonic acid and other byproducts.[6]

  • Aqueous Waste Streams: While its water solubility is not fully characterized, keeping organic waste separate from aqueous waste is a standard best practice.

This waste stream should be designated as "Non-halogenated Organic Solid Waste" or "Non-halogenated Organic Liquid Waste," depending on its form.

Step-by-Step Disposal Workflow

This protocol provides a self-validating system for the compliant disposal of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate, ensuring that each step logically and safely leads to the next.

Step 1: Waste Characterization As the generator, you are legally responsible for determining if your waste is hazardous.[4][8] Given the data on sulfonate esters, 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate waste must be classified as hazardous chemical waste .

Step 2: Containerization

  • Select a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[6] High-density polyethylene (HDPE) containers are suitable for most organic waste.

  • The container must be clearly labeled as "Hazardous Waste."

  • The label must include:

    • The full chemical name: "3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate"

    • The CAS Number: "1019030-46-6"

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date of accumulation.

Step 3: Accumulation

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.

  • Ensure the storage area is cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[6]

  • Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acute hazardous waste) in an SAA.

Step 4: Arranging for Final Disposal

  • Never dispose of this chemical down the drain or in the regular trash.[9]

  • Contact your institution’s Environmental Health & Safety (EH&S) department to schedule a pickup.

  • If operating independently, you must use a licensed hazardous waste disposal contractor. This ensures the waste is transported, treated, and disposed of in accordance with all federal and state regulations, including the Resource Conservation and Recovery Act (RCRA).[10] The likely disposal method for this type of organic waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[3]

Step 5: Documentation

  • Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal.

  • When the waste is collected by a contractor, you will sign a Hazardous Waste Manifest, a legal document that tracks the waste from "cradle to grave."[8] Retain a copy of this manifest for your records, typically for at least three years.[11]

Emergency Procedures: Managing Spills

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as described in Section 2A.

  • Contain and Absorb: For a small spill, cover it with a dry, inert absorbent material such as vermiculite, sand, or cat litter. Do not use combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material and place it into a labeled hazardous waste container.[4][6]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EH&S department, as per your institution's policy.

Visualized Disposal Workflow

The following diagram outlines the critical decision-making and operational flow for the proper disposal of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate waste.

cluster_Start Point of Generation cluster_Process Disposal Protocol cluster_End Final Disposition start Waste Generated: 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always Start Here characterize Step 1: Characterize Waste Is it a sulfonate ester? -> Classify as Hazardous segregate Step 2: Segregate Waste Keep separate from: - Oxidizers - Strong Acids/Bases characterize->segregate ppe->characterize containerize Step 3: Containerize & Label - Use sealed, compatible container - Label with 'Hazardous Waste',  chemical name, CAS, hazards segregate->containerize accumulate Step 4: Accumulate Safely Store in designated Satellite Accumulation Area (SAA) containerize->accumulate contact Step 5: Arrange Pickup Contact EH&S or Licensed Hazardous Waste Contractor accumulate->contact document Step 6: Document Complete & retain copy of Hazardous Waste Manifest contact->document disposal Final Disposal (e.g., Incineration at a licensed TSDF) document->disposal

Caption: Decision Workflow for Tosylate Waste Disposal.

References

  • Material Safety Data Sheet - Methyl 3-(2-hydroxyphenyl)propanoate, 95%+. Cole-Parmer. [Link]

  • methyl hydroxybenzoate revision 2 - SAFETY DATA SHEET. PharmAust Manufacturing. [Link]

  • 3-HYDROXYPROPYL 4-METHYLBENZENESULFONATE. GSRS. [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for... PMC, National Center for Biotechnology Information. [Link]

  • p-Toluenesulfonic acid, butyl ester. Organic Syntheses. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates... ACS Publications. [Link]

  • Chemical Waste Management Guide. Technion Israel Institute of Technology. [Link]

  • (Sa)-(–)-1,1'-BINAPHTHYL-2,2'-DIYL HYDROGENPHOSPHATE. Organic Syntheses. [Link]

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates... ResearchGate. [Link]

  • Strategies for the Safe Handling of Sulfonic Acid. Capital Resin Corporation. [Link]

  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate... ACS Publications. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals... ASHP. [Link]

  • 40 CFR Part 260 -- Hazardous Waste Management System: General. eCFR. [Link]

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Handling

Personal protective equipment for handling 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate

Comprehensive Safety and Operational Guide: Handling 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate Executive Summary & Chemical Profile 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate (CAS: 1019030-46-6) is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate

Executive Summary & Chemical Profile

3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate (CAS: 1019030-46-6) is a highly specialized synthetic intermediate frequently utilized in advanced drug development, notably in the synthesis of LRRK2 inhibitors targeting Parkinson's disease[1]. Structurally, it is an alkyl tosylate. While highly valued by synthetic chemists for its reliable reactivity in nucleophilic substitution reactions, this same chemical property classifies it as a hazardous electrophile and a potential genotoxic impurity (PGI)[2].

Hazard Causality & Scientific Grounding (E-E-A-T)

  • Expertise & Experience (The "Why"): To handle this compound safely, operators must understand the causality behind its hazard profile. The tosylate (p-toluenesulfonate) moiety is an exceptional leaving group because its conjugate base is highly stabilized by resonance [3]. This makes the adjacent primary carbon highly susceptible to nucleophilic attack (the SN​2 pathway).

  • Trustworthiness & Biological Risk: In a biological system, the nucleophiles are the nitrogenous bases of DNA or the nucleophilic amino acid residues of proteins. Unprotected exposure to alkyl tosylates can lead to unintended biological alkylation, which is the mechanistic basis for their classification as mutagens and skin sensitizers [2, 4]. Therefore, handling procedures cannot merely rely on standard hygiene; they must be designed as self-validating systems to completely isolate the operator and chemically quench any unreacted material prior to disposal.

Quantitative Data & PPE Matrix

Table 1: Physicochemical & Hazard Summary | Parameter | Value / Description | | :--- | :--- | | Chemical Name | 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate | | CAS Number | 1019030-46-6 | | Molecular Weight | 244.31 g/mol | | Primary Hazard | Electrophilic Alkylating Agent (Potential Genotoxin) | | Mechanism of Toxicity | SN​2 Alkylation of biological nucleophiles | | Solubility | Soluble in polar aprotic solvents (DMF, DMSO, DCM) |

Table 2: Personal Protective Equipment (PPE) Matrix

Operational Scale Glove Specification Eye/Face Protection Body Protection Respiratory / Engineering Control
Analytical (<100 mg) Double-layer Nitrile (min 0.12 mm) Safety Goggles (ANSI Z87.1) Standard Lab Coat Certified Chemical Fume Hood
Preparative (100 mg - 50 g) Inner Nitrile + Outer Neoprene Safety Goggles + Face Shield Tyvek® Sleeves or Apron over Lab Coat Fume Hood (Face velocity >100 fpm)

| Process (>50 g) | Extended-cuff Neoprene/Butyl | Splash Goggles + Face Shield | Full Tyvek® Suit | Glovebox or Local Exhaust Ventilation |

Operational Workflows: Step-by-Step Methodologies

Methodology 1: Safe Weighing and Transfer Protocol

This protocol operates as a self-validating system; Step 4 analytically validates the containment integrity of Steps 1-3.

  • Environmental Verification: Ensure the chemical fume hood is operational with a verified face velocity of 100-120 feet per minute (fpm). Do not open the chemical container if the hood monitor alarm is active.

  • PPE Donning: Equip double-layer nitrile gloves. If the outer glove contacts the pure tosylate, it must be removed and replaced immediately to prevent permeation.

  • Static Control: Alkyl tosylates can present as statically charged powders or viscous oils depending on ambient temperature and purity. Use an anti-static weighing boat and an ionizing bar to prevent aerosolization or erratic transfer.

  • Validation of Transfer (Mass Balance): Weigh the material directly into the reaction flask. Tare the empty source vial afterward to calculate the exact mass transferred by difference. This ensures no unaccounted residual mass is left on the balance or spatulas.

  • Solvent Addition: Dissolve the compound in the reaction solvent (e.g., dichloromethane or DMF) inside the fume hood before transporting the sealed flask to the reaction manifold.

Methodology 2: Chemical Deactivation (Quenching) and Disposal Plan

Because alkyl tosylates are potential genotoxic impurities, raw disposal into standard waste streams is strictly prohibited. They must be chemically deactivated [2, 4].

  • Quench Solution Preparation: Prepare a 1M solution of Sodium Hydroxide (NaOH) in a 1:1 mixture of Water/Methanol, or a 10% v/v solution of ethanolamine in water.

    • Causality: The hydroxide or amine acts as a strong nucleophile, displacing the tosylate group via SN​2 to form a harmless diol or amino-alcohol alongside a water-soluble, non-reactive sodium tosylate salt [2].

  • Execution: Slowly add the quench solution to the reaction residues, contaminated glassware, or spilled material. Ensure a minimum 5:1 molar excess of the nucleophile to the tosylate.

  • Agitation and Time: Stir or agitate the mixture at room temperature for a minimum of 2 hours to ensure complete kinetic conversion.

  • Self-Validation (Analytical Check): Spot the quenched mixture on a Thin-Layer Chromatography (TLC) plate or run a rapid HPLC assay. The complete disappearance of the UV-active starting material validates that the deactivation is successful.

  • Disposal: Once analytically validated, the resulting aqueous mixture is no longer an alkylating hazard and can be safely transferred to standard aqueous basic hazardous waste streams.

Mandatory Visualization: Workflow Diagram

G Start 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate (CAS: 1019030-46-6) PPE Don High-Barrier PPE (Nitrile/Neoprene, Goggles, Lab Coat) Start->PPE Hood Transfer to Certified Chemical Fume Hood PPE->Hood Reaction Execute Synthesis (e.g., Nucleophilic Substitution) Hood->Reaction Spill Spill or Residue? Reaction->Spill Quench Quench with 1M NaOH or Ethanolamine Spill->Quench Yes Dispose Aqueous Waste Disposal (Non-Genotoxic Salts) Spill->Dispose No (Clean) Quench->Dispose

Workflow for the safe handling, reaction execution, and chemical quenching of alkyl tosylates.

References

  • US11780851B2 - LRRK2 inhibitors Source: Google Patents URL
  • Development of a Robust and Scalable Process for the Large-Scale Preparation of Vilazodone Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Discussion Paper: Phantom Alkyl-Sulfonate Impurities in Sulfonate-Salt Drug Substances Source: ResearchGate / Journal of Chromatography A URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate
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